Technical Documentation Center

N-Thionylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Thionylaniline
  • CAS: 1122-83-4

Core Science & Biosynthesis

Foundational

N-Thionylaniline CAS number and chemical properties

Abstract This technical guide provides a comprehensive overview of N-Thionylaniline (CAS No. 1122-83-4), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of N-Thionylaniline (CAS No. 1122-83-4), a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the chemical and physical properties, synthesis protocols, and key chemical reactions of N-Thionylaniline. Particular emphasis is placed on its role as a dienophile in Diels-Alder reactions. Safety and handling procedures are also thoroughly addressed. All quantitative data is presented in clear, tabular formats, and key experimental workflows and reaction mechanisms are visualized using DOT language diagrams.

Introduction

N-Thionylaniline, also known as N-Sulfinylaniline, is an organosulfur compound with the chemical formula C₆H₅NSO.[1] It is a straw-colored liquid that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] Its reactivity, particularly the N=S=O functional group, makes it a useful building block for introducing sulfur and nitrogen functionalities into molecular scaffolds.[2] This guide aims to provide an in-depth technical resource on the properties, synthesis, and applications of N-Thionylaniline.

Chemical and Physical Properties

N-Thionylaniline is a combustible liquid with a distinct odor.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-Thionylaniline

PropertyValueReference(s)
CAS Number 1122-83-4[1]
Molecular Formula C₆H₅NOS[4]
Molecular Weight 139.18 g/mol [4]
Appearance Straw-colored to brown liquid[1][4]
Boiling Point 200 °C (lit.); 83 °C / 15 mmHg (lit.)[4]
Density 1.236 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.627 (lit.)[4]
Flash Point 84 °C (183.2 °F) - closed cup
Water Solubility Partly miscible[4]

Synthesis of N-Thionylaniline

The most common and industrially viable method for the synthesis of N-Thionylaniline is the reaction of aniline with thionyl chloride (SOCl₂).[1][5] The overall reaction stoichiometry is as follows:

3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1]

This reaction is typically performed in an inert solvent, and the product is isolated and purified by fractional distillation under reduced pressure.[2]

Detailed Experimental Protocol for Synthesis

This protocol outlines a general laboratory-scale procedure for the synthesis of N-Thionylaniline.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Heating mantle

  • Vacuum distillation apparatus

  • Aniline (freshly distilled)

  • Thionyl chloride

  • Anhydrous inert solvent (e.g., benzene, toluene, or dichloromethane)[5]

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with acid gas cartridges.[2]

Procedure:

  • Reactor Setup: Ensure all glassware is dry and assemble the reaction apparatus in a well-ventilated fume hood. Purge the system with an inert gas (e.g., nitrogen).

  • Reagent Preparation: In the round-bottom flask, dissolve aniline (1.0 equivalent) in the anhydrous inert solvent.

  • Cooling: Cool the aniline solution to 0 °C using an ice bath.[5]

  • Thionyl Chloride Addition: Slowly add thionyl chloride (0.33 equivalents) to the stirred aniline solution via the addition funnel. Caution: This reaction is exothermic and releases HCl gas.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The aniline hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of the reaction solvent.[5]

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. Purify the crude N-Thionylaniline by vacuum distillation.[5]

G cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dry Glassware Assembly B Inert Gas Purge A->B C Dissolve Aniline in Inert Solvent B->C D Cool to 0°C C->D E Slowly Add Thionyl Chloride D->E F Warm to RT and Reflux E->F G Monitor by TLC F->G H Cool to RT G->H I Filter Precipitate H->I J Solvent Removal I->J K Vacuum Distillation J->K

Figure 1: Experimental workflow for the synthesis of N-Thionylaniline.

Chemical Reactivity and Applications

N-Thionylaniline is a versatile synthetic intermediate. Its primary reactivity stems from the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond.

Diels-Alder Reactions

N-Thionylaniline is known to act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It reacts with conjugated dienes to form six-membered heterocyclic rings. This reaction is a powerful tool for the synthesis of complex nitrogen- and sulfur-containing molecules.

A notable example is the reaction of N-Thionylaniline with 2,3-dimethyl-1,3-butadiene.

G cluster_reactants Reactants cluster_product Product A N-Thionylaniline C Diels-Alder Adduct A->C [4+2] Cycloaddition B 2,3-Dimethyl-1,3-butadiene B->C

Figure 2: Diels-Alder reaction of N-Thionylaniline with a diene.

Spectroscopic Data

The characterization of N-Thionylaniline is typically performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for N-Thionylaniline

TechniqueKey Features
¹H NMR Aromatic protons typically appear in the region of δ 7.0-8.0 ppm.[6]
¹³C NMR Aromatic carbons resonate in the range of δ 120-150 ppm.[6]
FT-IR Characteristic strong absorptions for the N=S=O group.
Mass Spec. Molecular ion peak (M+) at m/z = 139.[4]

Safety and Handling

N-Thionylaniline is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Information for N-Thionylaniline

HazardDescriptionPrecautionary MeasuresReference(s)
Flammability Combustible liquid.Keep away from heat, sparks, open flames, and hot surfaces.[3][3]
Health Hazards Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
First Aid Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards.Seek medical attention if symptoms occur.[3]
Personal Protective Equipment (PPE)

When handling N-Thionylaniline, the following PPE is recommended:

  • Gloves: Chemical resistant gloves.[2]

  • Eye Protection: Safety goggles and/or a face shield.[2]

  • Respiratory Protection: A respirator with acid gas cartridges, especially when working with larger quantities or in poorly ventilated areas.[2]

  • Clothing: A lab coat and appropriate footwear.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

G cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Use in Fume Hood B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Avoid Contact and Inhalation B->C D Tightly Closed Container E Cool, Dry, Well-Ventilated Area D->E F Away from Ignition Sources E->F G Approved Waste Disposal Plant H Follow Local Regulations G->H

Figure 3: Safety and handling logical relationships for N-Thionylaniline.

Conclusion

N-Thionylaniline is a valuable and versatile reagent in organic synthesis with a rich chemistry, particularly in the formation of heterocyclic compounds through Diels-Alder reactions. This guide has provided a detailed overview of its chemical and physical properties, a comprehensive synthesis protocol, and essential safety and handling information. It is our hope that this document will serve as a useful resource for researchers and professionals working with this important chemical.

References

Exploratory

Spectroscopic Profile of N-Thionylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Thionylaniline (C₆H₅NSO), a versatile reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N-Thionylaniline.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of N-Thionylaniline exhibits a complex multiplet in the aromatic region, consistent with a monosubstituted benzene ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85 - 7.91Multiplet2HProtons ortho to the NSO group
7.35 - 7.51Multiplet3HProtons meta and para to the NSO group

Solvent: CDCl₃, Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~148C-N (ipso-carbon)
~129C-H (para-carbon)
~125C-H (meta-carbons)
~120C-H (ortho-carbons)

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of N-Thionylaniline is characterized by strong absorptions corresponding to the N=S=O group and the aromatic ring vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~1590, ~1480Medium-StrongAromatic C=C ring stretch
~1280StrongAsymmetric N=S=O stretch
~1180StrongSymmetric N=S=O stretch
~750, ~680StrongC-H out-of-plane bending (monosubstituted)

Sample preparation: Liquid film

Table 4: Mass Spectrometry Data

Electron ionization mass spectrometry of N-Thionylaniline reveals a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Assignment
139100[M]⁺ (Molecular ion)
11135[M - CO]⁺ or [C₆H₅N]⁺
9313.2[C₆H₅NH₂]⁺
9124.6[C₆H₅S]⁺
8425.2[C₅H₄SO]⁺
777.6[C₆H₅]⁺
6433.5[SO₂]⁺

Ionization energy: 75 eV

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: A sample of N-Thionylaniline (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The prepared sample is placed in the NMR probe. For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to obtain the vibrational spectrum of N-Thionylaniline.

  • Sample Preparation: As N-Thionylaniline is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed on one plate, the second plate is carefully placed on top, and the assembly is mounted in the spectrometer's sample holder. The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds like N-Thionylaniline.

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-Thionylaniline.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample N-Thionylaniline Sample NMR_Prep NMR Sample Preparation (Dissolution in CDCl₃) Sample->NMR_Prep IR_Prep IR Sample Preparation (Liquid Film) Sample->IR_Prep MS_Prep MS Sample Introduction (Vaporization) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR) IR_Prep->IR_Acq MS_Acq MS Data Acquisition (EI-MS) MS_Prep->MS_Acq NMR_Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc Data Processing (Spectrum Generation) MS_Acq->MS_Proc NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Proc->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Proc->IR_Data MS_Data Mass Spectrum (m/z, Relative Intensity) MS_Proc->MS_Data Analysis Structural Elucidation & Characterization NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow of Spectroscopic Analysis.

Foundational

The Reactivity of N-Thionylaniline with Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reactivity of N-thionylaniline with a range of substituted anilines. The following sections de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N-thionylaniline with a range of substituted anilines. The following sections detail the synthesis of substituted N-sulfinylanilines, the influence of electronic effects on reaction outcomes, and the subsequent reactivity of these compounds. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug discovery, offering detailed experimental protocols, quantitative data analysis, and mechanistic insights.

Introduction: The Versatility of N-Sulfinylanilines

N-Sulfinylanilines (Ar-N=S=O) are versatile reagents and intermediates in organic chemistry.[1][2] The cumulative double bonds in the N=S=O moiety impart a unique reactivity profile, making them valuable precursors for the synthesis of various sulfur-nitrogen containing compounds.[1][2] A primary route to these compounds involves the reaction of anilines with thionyl chloride (SOCl₂).[1] This guide focuses on the reaction of N-thionylaniline (phenyl-N=S=O) with substituted anilines, a key transformation for accessing a diverse array of N-sulfinyl derivatives and their downstream products, such as unsymmetrical diaryl sulfur diimides. Understanding the electronic influence of substituents on the aniline ring is critical for predicting reactivity and optimizing reaction conditions.

Synthesis of Substituted N-Sulfinylanilines

The reaction of substituted anilines with thionyl chloride is the most common method for the preparation of N-sulfinylanilines. The general reaction stoichiometry is:

3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl[1]

This reaction proceeds by the nucleophilic attack of the aniline nitrogen on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride, which are trapped by excess aniline to form the hydrochloride salt.

General Experimental Protocol for the Synthesis of N-Sulfinylanilines

The following is a general procedure for the synthesis of N-sulfinylanilines. Specific examples with varying substituents are provided in the subsequent sections.

Materials:

  • Substituted aniline

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene or toluene

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Dropping funnel

  • Heating mantle

  • Apparatus for filtration under reduced pressure

Procedure:

  • A solution of the substituted aniline (3 equivalents) in anhydrous benzene is prepared in a round-bottom flask under an inert atmosphere.

  • Thionyl chloride (1 equivalent) is dissolved in anhydrous benzene and added dropwise to the aniline solution at room temperature with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours).

  • The reaction mixture is then cooled to room temperature, and the precipitated aniline hydrochloride is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude N-sulfinylaniline.

  • The crude product can be purified by vacuum distillation or recrystallization.

Synthesis with Electron-Withdrawing and Halogen Substituents

The synthesis of N-sulfinylanilines from anilines bearing electron-withdrawing or halogen substituents generally proceeds in good to excellent yields.

Table 1: Synthesis of N-Sulfinylanilines with Electron-Withdrawing and Halogen Substituents

Substituted AnilineProductYield (%)Reference
4-Bromoaniline4-Bromo-N-sulfinylaniline84[2]
3-Nitroaniline3-Nitro-N-sulfinylaniline90[2]
4-Nitroaniline4-Nitro-N-sulfinylanilineHigh[3]

Experimental Protocol for the Synthesis of 4-Bromo-N-sulfinylaniline: [2] A solution of 4-bromoaniline (3 eq.) in dry benzene is treated with thionyl chloride (1 eq.) and refluxed for 4 hours. After cooling, the precipitated 4-bromoaniline hydrochloride is filtered off. The benzene is evaporated from the filtrate to give 4-bromo-N-sulfinylaniline as a solid, which can be purified by recrystallization.

Experimental Protocol for the Synthesis of 3-Nitro-N-sulfinylaniline: [2] A solution of 3-nitroaniline (3 eq.) in dry benzene is treated with thionyl chloride (1 eq.) and refluxed for 6 hours. The reaction mixture is worked up as described for the 4-bromo derivative to afford 3-nitro-N-sulfinylaniline.

Synthesis with Electron-Donating Substituents

The presence of electron-donating groups on the aniline ring can influence the reactivity and may require modification of the reaction conditions.

Experimental Protocol for the Synthesis of N-(4-methoxyphenyl)sulfinylaniline (from p-Anisidine): A solution of p-anisidine (3 eq.) in anhydrous toluene is cooled in an ice bath. Thionyl chloride (1 eq.) in anhydrous toluene is added dropwise with stirring. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours. The work-up is similar to the previously described methods. The product can be purified by vacuum distillation.

Substituent Effects on Reactivity

The rate and efficiency of N-sulfinylaniline formation are significantly influenced by the electronic nature of the substituents on the aniline ring.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the aniline nitrogen, which should, in principle, accelerate the initial attack on thionyl chloride.

  • Electron-withdrawing groups (e.g., -NO₂, -Br) decrease the nucleophilicity of the aniline nitrogen, which is expected to slow down the reaction rate.

Subsequent Reactivity: Formation of Diaryl Sulfur Diimides

N-Sulfinylanilines are valuable precursors for the synthesis of diaryl sulfur diimides (Ar-N=S=N-Ar'). These compounds can be prepared through the reaction of an N-sulfinylaniline with another aniline derivative. This reaction allows for the synthesis of both symmetrical and unsymmetrical sulfur diimides.

Mechanism of Diaryl Sulfur Diimide Formation

The formation of a diaryl sulfur diimide from an N-sulfinylaniline and an aniline is believed to proceed through a nucleophilic attack of the aniline nitrogen on the sulfur atom of the N-sulfinylaniline, followed by the elimination of water.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation N_Sulfinylaniline Ar-N=S=O Intermediate Ar-N(H)-S(OH)-NH-Ar' N_Sulfinylaniline->Intermediate Nucleophilic Attack Substituted_Aniline Ar'-NH₂ Substituted_Aniline->Intermediate Sulfur_Diimide Ar-N=S=N-Ar' Intermediate->Sulfur_Diimide Dehydration Water H₂O Intermediate->Water

Caption: Proposed mechanism for diaryl sulfur diimide formation.

Experimental Workflow for Unsymmetrical Diaryl Sulfur Diimide Synthesis

The synthesis of unsymmetrical diaryl sulfur diimides can be achieved by reacting a pre-formed N-sulfinylaniline with a different substituted aniline.

ExperimentalWorkflow Start Start: Prepare Substituted N-Sulfinylaniline (Ar-NSO) Reaction React Ar-NSO with a different substituted aniline (Ar'-NH₂) in an inert solvent Start->Reaction Workup Reaction Work-up (e.g., filtration, solvent removal) Reaction->Workup Purification Purification of crude product (e.g., chromatography, recrystallization) Workup->Purification Characterization Characterization of the unsymmetrical diaryl sulfur diimide (Ar-N=S=N-Ar') Purification->Characterization End End Product Characterization->End

References

Exploratory

N-Thionylaniline as a Dienophile in Hetero-Diels-Alder Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of N-thionylaniline (also known as N-sulfinylaniline) as a dienophile in hetero-Diels-Alder r...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-thionylaniline (also known as N-sulfinylaniline) as a dienophile in hetero-Diels-Alder reactions. This [4+2] cycloaddition reaction offers a powerful synthetic route to 3,6-dihydro-1,2-thiazine 1-oxides, valuable heterocyclic scaffolds in medicinal chemistry and materials science. This document outlines the theoretical framework, including the reaction mechanism and factors influencing stereoselectivity, alongside detailed experimental protocols for the synthesis of N-thionylaniline and its subsequent cycloaddition with dienes. Quantitative data from selected reactions are presented to illustrate the utility and outcomes of this synthetic strategy.

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. The hetero-Diels-Alder variant extends this powerful transformation to include one or more heteroatoms in the diene or dienophile, providing access to a diverse array of heterocyclic compounds.

N-thionylaniline (C₆H₅NSO) is an organosulfur compound that can participate in hetero-Diels-Alder reactions. While it has been observed to react as a diene, its role as a dienophile is of particular interest for the synthesis of 2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide derivatives. These structures are key intermediates for the synthesis of various biologically active molecules. This guide will focus on the application of N-thionylaniline as a dienophile, exploring its reactivity, selectivity, and practical application in a laboratory setting.

Reaction Mechanism and Stereoselectivity

The hetero-Diels-Alder reaction between N-thionylaniline (the dienophile) and a conjugated diene (the 4π component) is a pericyclic reaction that typically proceeds through a concerted, though often asynchronous, transition state. The diene attacks the N=S bond of the N-thionylaniline, leading to the formation of a six-membered ring containing a sulfur and a nitrogen atom.

Theoretical studies, such as those performed at the B3LYP/6-31G* level, indicate that the reaction is kinetically and thermodynamically favored to produce the endo cycloadduct.[1][2] This preference is attributed to favorable secondary orbital interactions between the lone pair on the nitrogen atom of the dienophile and the developing σ-bond framework of the diene in the transition state.[1][2]

The general mechanism can be visualized as follows:

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Butadiene) TS Concerted, Asynchronous [4+2] Transition State (Endo preference) Diene->TS [4π] Dienophile Dienophile (N-Thionylaniline) Dienophile->TS [2π] Product 3,6-Dihydro-1,2-thiazine 1-oxide TS->Product Cycloaddition

Figure 1: General workflow of the hetero-Diels-Alder reaction.

Factors influencing the reactivity and selectivity of the reaction include:

  • Substituents on the Dienophile: Electron-withdrawing groups on the nitrogen atom of the N-sulfinyl dienophile generally increase the reaction rate by lowering the energy of the LUMO.[1][2]

  • Diene Conformation: The diene must be able to adopt an s-cis conformation to allow for the concerted cycloaddition to occur.

  • Lewis Acid Catalysis: While not extensively documented for N-thionylaniline specifically, Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and enhancing its reactivity and stereoselectivity.

Experimental Protocols

Synthesis of N-Thionylaniline

This protocol is adapted from established industrial-scale synthesis procedures.

Materials and Equipment:

  • Aniline

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Toluene or Dichloromethane)

  • Glass-lined or stainless steel reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser connected to a scrubbing system for acidic gases (HCl and SO₂).

  • Heating and cooling system

  • Vacuum pump and distillation apparatus

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with acid gas cartridges.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging Reactants: Charge the reactor with the inert solvent and aniline. Stir the mixture to ensure complete dissolution.

  • Cooling: Cool the aniline solution to 0-10 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the cooled aniline solution via the addition funnel. The reaction is exothermic and will produce HCl and SO₂ gas, which must be scrubbed. Maintain the temperature between 0-10 °C during the addition. The overall reaction is: 3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for a set duration. Monitor the progress of the reaction using a suitable analytical method such as GC or TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the aniline hydrochloride precipitate. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the solvent. The crude N-thionylaniline is then purified by fractional distillation under reduced pressure.

Hetero-Diels-Alder Reaction of N-Thionylaniline with a Diene (General Procedure)

The following is a general procedure for the cycloaddition reaction. Specific conditions such as temperature and reaction time will vary depending on the diene used.

Materials and Equipment:

  • N-Thionylaniline

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene, isoprene, cyclopentadiene)

  • Dry, inert solvent (e.g., benzene, toluene, or dichloromethane)

  • Round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (nitrogen or argon).

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve N-thionylaniline in the chosen solvent.

  • Addition of Diene: Add the diene to the solution of N-thionylaniline. A slight excess of the diene is often used.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the diene. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude 3,6-dihydro-1,2-thiazine 1-oxide by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

DienophileDieneCatalyst (mol%)Yield (%)ee (%)Reference
N-Sulfinyl-p-toluenesulfonamideCyclopentadieneCu(OTf)₂(S,S)-t-Bu-box (10)8598[3]
N-Sulfinyl-p-toluenesulfonamide1,3-ButadieneCu(OTf)₂(S,S)-t-Bu-box (10)6097[3]
N-Sulfinyl-p-toluenesulfonamideIsopreneCu(OTf)₂(S,S)-t-Bu-box (10)6793[3]
N-Sulfinyl-p-toluenesulfonamide2,3-Dimethyl-1,3-butadieneCu(OTf)₂(S,S)-t-Bu-box (10)7170[3]

Table 1: Asymmetric Hetero-Diels-Alder Reactions of an N-Sulfinyl Dienophile with Various Dienes.[3]

Logical Relationships and Workflow

The overall process from starting materials to the final cycloadduct can be summarized in the following workflow:

G cluster_synthesis Synthesis of Dienophile cluster_cycloaddition Hetero-Diels-Alder Reaction cluster_analysis Analysis and Characterization Aniline Aniline NThionylaniline N-Thionylaniline Aniline->NThionylaniline ThionylChloride Thionyl Chloride ThionylChloride->NThionylaniline Cycloadduct 3,6-Dihydro-1,2-thiazine 1-oxide NThionylaniline->Cycloadduct Diene Conjugated Diene Diene->Cycloadduct Purification Purification (Chromatography/Recrystallization) Cycloadduct->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization

Figure 2: Workflow for the synthesis and reaction of N-thionylaniline.

Conclusion

N-thionylaniline serves as a competent dienophile in hetero-Diels-Alder reactions, providing a direct route to 2-phenyl-3,6-dihydro-1,2-thiazine 1-oxides. The reaction is governed by the principles of pericyclic reactions, with a notable preference for the endo product. While further experimental studies are needed to fully map out the scope and limitations of this reaction with a broader range of dienes, the existing theoretical and experimental data for related N-sulfinyl dienophiles suggest that this is a valuable and versatile transformation for the synthesis of complex nitrogen- and sulfur-containing heterocycles. The detailed protocols provided in this guide offer a starting point for researchers to explore and exploit this powerful synthetic tool in their own research endeavors.

References

Foundational

Cycloaddition Reactions of N-Thionylaniline: A Technical Guide for Synthetic and Medicinal Chemists

For Immediate Release This technical guide provides an in-depth exploration of the cycloaddition reactions involving N-Thionylaniline (also known as N-sulfinylaniline), a versatile reagent in synthetic organic chemistry....

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the cycloaddition reactions involving N-Thionylaniline (also known as N-sulfinylaniline), a versatile reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction mechanisms, presents quantitative data, outlines experimental protocols, and discusses the pharmacological relevance of the resulting heterocyclic products.

Introduction to N-Thionylaniline and its Reactivity

N-Thionylaniline (C₆H₅NSO) is an organosulfur compound characterized by the presence of a sulfinylamine functional group.[1] This moiety imparts a unique reactivity profile, particularly in cycloaddition reactions where it can act as a dienophile.[1] The synthesis of N-Thionylaniline is typically achieved through the reaction of aniline with thionyl chloride.[1] The primary focus of this guide is on its participation in [4+2], [2+2], and [3+2] cycloaddition reactions, which lead to the formation of structurally diverse sulfur- and nitrogen-containing heterocycles. These products, such as 1,2-thiazine derivatives, are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3]

[4+2] Cycloaddition Reactions: The Diels-Alder Approach

The most extensively studied cycloaddition reactions of N-Thionylaniline are of the [4+2] type, analogous to the Diels-Alder reaction. In these reactions, N-Thionylaniline acts as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. The reaction is believed to proceed via a concerted, pericyclic mechanism, although a stepwise pathway involving a dipolar intermediate has also been proposed, particularly for N-sulfinyl compounds with strongly electron-withdrawing groups. These reactions often exhibit high stereoselectivity.

Quantitative Data for [4+2] Cycloadditions

The following table summarizes representative [4+2] cycloaddition reactions of N-Thionylanilines with various dienes, highlighting the reaction conditions and reported yields.

N-Thionylaniline DerivativeDieneProductReaction ConditionsYield (%)Reference
N-Sulfinyl-p-toluidineNorbornene9-Methyl-1,2,3,4,4а,10b-hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxideNeat, heated to form a homogeneous liquidNot specified[4]
N-SulfinylanilineNorbornadiene1,2,3,4,4а,10b-Hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxide derivativeNot specifiedNot specified[4]
N-Sulfinyl-p-anisidineNorbornadieneMethoxy-substituted 1,2,3,4,4а,10b-hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxideNot specifiedNot specified[4]
Benzyl N-sulfinylcarbamate1,3-Cyclohexadieneendo-adductCatalyzed by chiral Ti(IV)-based Lewis acidsup to 69[5]
N-Sulfinyl-p-toluenesulfonamide1,3-Cyclohexadieneendo-adductCatalyzed by chiral Ti(IV)-based Lewis acidsup to 85[5]

Note: Quantitative yield data for many of these reactions are not consistently reported in the literature.

Reaction Mechanism: [4+2] Cycloaddition

The following diagram illustrates the generalized mechanism for the [4+2] cycloaddition of N-Thionylaniline with a generic diene.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Pericyclic Transition State Diene->TS Concerted [π4s + π2s] Thionylaniline N-Thionylaniline (Dienophile) Thionylaniline->TS Product Dihydrothiazine Oxide Adduct TS->Product

Figure 1: Generalized mechanism of the [4+2] cycloaddition of N-Thionylaniline.

[2+2] and [3+2] Cycloaddition Reactions: A Frontier for N-Thionylaniline

While [4+2] cycloadditions of N-Thionylaniline are well-established, its participation in [2+2] and [3+2] cycloadditions is not well-documented in the scientific literature. However, structurally related compounds such as N-sulfonylimines and other imine derivatives readily undergo these transformations, suggesting potential, yet unexplored, reactivity for N-Thionylaniline.

[2+2] Cycloadditions of Related Compounds

[2+2] cycloadditions, often photochemical, between imines and alkenes lead to the formation of four-membered azetidine rings. For instance, N-sulfonylimines have been shown to undergo [2+2] cycloaddition with alkenes. Similarly, ketenes are known to participate in thermal [2+2] cycloadditions. The potential for N-Thionylaniline to react with ketenes or electron-rich alkenes to form thiazetidine derivatives remains an area for future investigation.

[3+2] Cycloadditions of Related Compounds

1,3-Dipolar cycloadditions, or [3+2] cycloadditions, are powerful methods for constructing five-membered heterocycles. In these reactions, a 1,3-dipole reacts with a dipolarophile. While N-Thionylaniline itself is not a classic 1,3-dipole, it could potentially act as the dipolarophile in reactions with 1,3-dipoles such as nitrones or azomethine ylides. These reactions would lead to the formation of novel five-membered heterocyclic systems containing the N-S-O moiety, representing a promising avenue for synthetic exploration.

Experimental Protocols

General Synthesis of N-Thionylaniline Derivatives

This protocol outlines a general procedure for the synthesis of N-Thionylaniline derivatives.

Materials:

  • Substituted aniline

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve the aniline derivative in the inert solvent.

  • Cool the solution to 0-10 °C.

  • Slowly add thionyl chloride to the cooled solution. The reaction is exothermic and should be controlled.

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature.

  • The reaction mixture will contain the N-Thionylaniline product and aniline hydrochloride precipitate.

  • Filter the mixture to remove the solid hydrochloride salt.

  • The filtrate containing the N-Thionylaniline can be purified by distillation under reduced pressure.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble glassware under inert atmosphere Dissolve 2. Dissolve aniline in solvent Setup->Dissolve Cool 3. Cool solution to 0-10 °C Dissolve->Cool Add_SOCl2 4. Slowly add thionyl chloride Cool->Add_SOCl2 Stir 5. Stir and warm to room temperature Add_SOCl2->Stir Filter 6. Filter to remove hydrochloride salt Stir->Filter Purify 7. Purify by distillation under reduced pressure Filter->Purify

Figure 2: General workflow for the synthesis of N-Thionylaniline derivatives.

[4+2] Cycloaddition of N-Sulfinyltoluidine with Norbornene

This protocol is adapted from the literature for the reaction of a substituted N-Thionylaniline.[4]

Materials:

  • N-Sulfinyltoluidine

  • Norbornene

Procedure:

  • In a suitable reaction vessel, combine N-sulfinyltoluidine and norbornene.

  • Heat the mixture gently until a homogeneous liquid phase is formed.

  • Allow the reaction to proceed at this temperature for the required time (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture.

  • The product, 9-Methyl-1,2,3,4,4а,10b-hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxide, can be purified by recrystallization from a suitable solvent such as ethanol.[4]

Relevance to Drug Development

The heterocyclic scaffolds produced from cycloaddition reactions of N-Thionylaniline, particularly thiazine and benzothiazine derivatives, are of considerable interest to the pharmaceutical industry. These core structures are found in a variety of biologically active molecules.

Pharmacological Profile of Thiazine Derivatives

Thiazine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory: Certain 1,2-benzothiazine 1,1-dioxide derivatives are known to exhibit anti-inflammatory properties.[6]

  • Antimicrobial: Thiazine derivatives have shown promise as antibacterial and antifungal agents.[2][3]

  • Antiviral: Some heterocyclic compounds containing the thiazine moiety have been investigated for their antiviral potential.[3]

  • Anticancer: The thiazine scaffold is present in some compounds with antiproliferative and antitumor activities.[2][3]

  • Kinase Inhibitors: The development of novel heterocyclic systems is a key strategy in the design of kinase inhibitors for cancer therapy. The unique three-dimensional shapes that can be accessed through cycloaddition reactions are valuable in targeting the ATP-binding sites of kinases.

The cycloaddition reactions of N-Thionylaniline provide a direct route to these valuable heterocyclic systems, making it a useful tool for the generation of compound libraries for drug discovery screening. The ability to readily modify the aniline precursor allows for the synthesis of a diverse range of substituted thiazine derivatives for structure-activity relationship (SAR) studies.

Drug_Development_Logic cluster_synthesis Synthesis cluster_products Products cluster_applications Drug Development Applications NTA N-Thionylaniline Cycloaddition [4+2] Cycloaddition NTA->Cycloaddition Diene Diene Diene->Cycloaddition Thiazines Thiazine & Benzothiazine Derivatives Cycloaddition->Thiazines AntiInflammatory Anti-inflammatory Agents Thiazines->AntiInflammatory Antimicrobial Antimicrobial Agents Thiazines->Antimicrobial Antiviral Antiviral Agents Thiazines->Antiviral Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Thiazines->Anticancer

Figure 3: Logical relationship from N-Thionylaniline cycloaddition to drug development applications.

Conclusion

N-Thionylaniline is a valuable reagent for the synthesis of sulfur- and nitrogen-containing heterocycles, primarily through [4+2] cycloaddition reactions. The resulting thiazine and benzothiazine derivatives are important scaffolds in medicinal chemistry, with a wide array of documented biological activities. While the participation of N-Thionylaniline in [2+2] and [3+2] cycloadditions remains an underexplored area, the known reactivity of related compounds suggests a promising field for future research. This guide provides a foundational understanding of the chemistry of N-Thionylaniline and its potential applications in the development of new therapeutic agents.

References

Exploratory

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds Using N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction N-Thionylaniline, also known as N-sulfinylaniline, is a versatile and reactive reagent that has garnered significant interest in synthetic orga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thionylaniline, also known as N-sulfinylaniline, is a versatile and reactive reagent that has garnered significant interest in synthetic organic chemistry. Its unique electronic properties make it an excellent participant in pericyclic reactions, particularly hetero-Diels-Alder [4+2] cycloadditions. This technical guide provides an in-depth exploration of the synthesis of novel heterocyclic compounds utilizing N-thionylaniline, focusing on its application as both a diene and a dienophile. The resulting heterocyclic scaffolds, such as 1,2-thiazine and benzo-ortho-thiazine derivatives, are of considerable interest in medicinal chemistry and drug development due to their potential biological activities.

This guide offers detailed experimental protocols, quantitative data from cited literature, and visualizations of reaction pathways and workflows to facilitate the practical application of these synthetic methodologies in a research and development setting.

Core Synthetic Strategy: Hetero-Diels-Alder Reactions

The primary pathway for the synthesis of novel heterocyclic compounds using N-thionylaniline is the [4+2] cycloaddition, or hetero-Diels-Alder reaction. In these reactions, N-thionylaniline can function as either a 4π-electron component (diene) or a 2π-electron component (dienophile), depending on the reaction partner. This dual reactivity allows for the synthesis of a diverse range of six-membered sulfur- and nitrogen-containing heterocycles.

General Workflow for Heterocyclic Synthesis

The synthesis of these novel compounds typically follows a straightforward workflow, beginning with the preparation of the N-thionylaniline precursor, followed by the cycloaddition reaction and subsequent purification of the heterocyclic product.

G cluster_start Starting Materials cluster_reagent_prep Reagent Synthesis cluster_cycloaddition Cycloaddition Reaction cluster_end Product Formation aniline Aniline Derivative nta N-Thionylaniline Synthesis aniline->nta thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->nta cycloaddition Hetero-Diels-Alder [4+2] Cycloaddition nta->cycloaddition reaction_partner Diene or Dienophile reaction_partner->cycloaddition product Novel Heterocyclic Compound cycloaddition->product purification Purification (e.g., Crystallization, Chromatography) product->purification G cluster_reactants Reactants cluster_ts Transition State cluster_product Product diene Substituted 1,3-Butadiene ts Cyclic Transition State (Concerted Mechanism) diene->ts [4π] nta N-Thionylaniline (Dienophile) nta->ts [2π] product 3,6-Dihydro-2H-1,2-thiazine 2-oxide ts->product Cycloaddition

Foundational

An In-depth Technical Guide to the Synthesis of Amines via the Reaction of N-Thionylaniline with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reaction between N-thionylaniline and Grignard reagents, a promising pathway for the synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between N-thionylaniline and Grignard reagents, a promising pathway for the synthesis of substituted amines. While direct, one-pot synthesis of secondary amines through this method is not extensively documented, this paper outlines the synthesis of the intermediate N,N-disubstituted sulfinamides and discusses their subsequent conversion to the desired amine products. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel amine synthesis methodologies.

Introduction

The synthesis of amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The reaction of N-thionylaniline (also known as N-sulfinylaniline) with organometallic reagents such as Grignard reagents presents a unique approach to forming carbon-nitrogen bonds. N-thionylaniline, with its reactive N=S=O moiety, acts as an electrophile, readily undergoing nucleophilic attack by the carbanionic carbon of the Grignard reagent. This initial addition reaction forms a magnesium salt of a sulfinamide, which can be subsequently hydrolyzed to yield a sulfinamide. Further reduction or hydrolysis can then lead to the desired secondary amine. This guide will detail the reaction mechanism, provide experimental protocols for the synthesis of the sulfinamide intermediate, and present data on the scope and limitations of this transformation based on analogous reactions.

Reaction Mechanism and Principles

The reaction proceeds in a stepwise manner, initiated by the nucleophilic addition of the Grignard reagent to the sulfur atom of the N-thionylaniline.

Step 1: Nucleophilic Addition

The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic sulfur atom of N-thionylaniline. The π-electrons of the N=S bond shift to the nitrogen atom, forming a magnesium salt of an N-aryl-N'-alkyl/aryl sulfinamide.

Step 2: Hydrolysis to Sulfinamide

Subsequent workup with an aqueous solution (e.g., saturated aqueous ammonium chloride) hydrolyzes the magnesium salt to yield the corresponding sulfinamide.

Step 3: Conversion to Secondary Amine

The conversion of the resulting sulfinamide to a secondary amine is a subsequent synthetic step that can be achieved through various reductive or hydrolytic methods. This step is crucial for the overall synthesis of the target amine and may require optimization depending on the specific substrates.

Experimental Protocols

The following protocols are based on established procedures for the reaction of N-sulfinylamines with Grignard reagents to produce sulfinamides.[1] These can be adapted for the specific reaction of N-thionylaniline.

3.1. Materials and Reagents

  • N-Thionylaniline (C₆H₅NSO)

  • Appropriate aryl or alkyl halide (for Grignard reagent formation)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for Grignard initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

3.2. General Procedure for the Synthesis of the Grignard Reagent

  • All glassware must be oven-dried and cooled under a nitrogen or argon atmosphere to exclude moisture.

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings.

  • If the reaction does not initiate spontaneously (as indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

  • Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

3.3. Reaction of N-Thionylaniline with the Grignard Reagent

  • In a separate oven-dried round-bottom flask under an inert atmosphere, dissolve N-thionylaniline (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent (1.1 equivalents) to the N-thionylaniline solution via a syringe or dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3.4. Workup and Purification

  • Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfinamide.

Quantitative Data

EntryOrganometallic ReagentProduct (Sulfinamide)Yield (%)
1Phenylmagnesium bromideN-Silyl-S-phenylsulfinamide92
24-Methoxyphenylmagnesium bromideN-Silyl-S-(4-methoxyphenyl)sulfinamide95
34-Fluorophenylmagnesium bromideN-Silyl-S-(4-fluorophenyl)sulfinamide89
42-Thienylmagnesium bromideN-Silyl-S-(2-thienyl)sulfinamide88
5n-ButyllithiumN-Silyl-S-butylsulfinamide85
6Isopropylmagnesium chlorideN-Silyl-S-isopropylsulfinamide75

Table 1: Representative yields for the synthesis of sulfinamides from an N-silyl sulfinylamine and various organometallic reagents.[1]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Conversion to Amine NThionylaniline N-Thionylaniline (C₆H₅NSO) Intermediate Magnesium Salt Intermediate NThionylaniline->Intermediate Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Nucleophilic Attack Intermediate2 Magnesium Salt Intermediate Sulfinamide Sulfinamide Intermediate2->Sulfinamide Sulfinamide2 Sulfinamide H2O H₂O (Workup) H2O->Sulfinamide Amine Secondary Amine Sulfinamide2->Amine Reduction Reduction / Hydrolysis Reduction->Amine Experimental_Workflow Start Start PrepGrignard Prepare Grignard Reagent (Anhydrous Conditions) Start->PrepGrignard Reaction React N-Thionylaniline with Grignard Reagent (0°C to RT) PrepGrignard->Reaction Quench Quench Reaction (aq. NH₄Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Sulfinamide Isolate Pure Sulfinamide Purify->Sulfinamide ConvertToAmine Convert to Secondary Amine (e.g., Reduction) Sulfinamide->ConvertToAmine FinalAmine Isolate Final Amine Product ConvertToAmine->FinalAmine

References

Exploratory

An In-depth Technical Guide to the Safe Handling and Storage of N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for N-Thionylaniline. The following sections...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for N-Thionylaniline. The following sections detail the chemical and physical properties, associated hazards, personal protective equipment, and protocols for safe use and incident response. All quantitative data is summarized in tabular format for clarity, and key procedures are visualized using workflow diagrams.

Chemical and Physical Properties

N-Thionylaniline is a combustible liquid that requires careful handling to prevent exposure and ensure laboratory safety.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1122-83-4[1][2]
Molecular Formula C6H5NOS[3][4]
Molecular Weight 139.18 g/mol [2][4]
Appearance Light yellow to yellow to orange clear liquid
Boiling Point 200 °C (lit.); 83 °C/15 mmHg (lit.)[5][6]
Density 1.236 g/mL at 25 °C (lit.)[2][3]
Refractive Index n20/D 1.627 (lit.)[2][3]
Flash Point 84 °C / 183.2 °F (closed cup)[1][3]
Water Solubility Partly miscible in water[5]

Hazard Identification and Classification

N-Thionylaniline is classified as a hazardous chemical and requires specific precautions.[1] It is a combustible liquid and can cause skin and eye irritation.[4] Inhalation may lead to allergy or asthma-like symptoms or respiratory irritation.[4]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable LiquidsCategory 4WarningH227: Combustible liquid
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A / 2Danger / WarningH319: Causes serious eye irritation
Respiratory SensitizationCategory 1DangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

References:[3][4]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with N-Thionylaniline to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[7] A dust mask of type N95 (US) or a type ABEK (EN14387) respirator filter is recommended.[3][6]

Handling Procedures
  • Always work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

start Start Handling N-Thionylaniline ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation (Work in Fume Hood) ppe->ventilation ignition Remove Ignition Sources (Flames, Hot Plates, Sparks) ventilation->ignition dispense Carefully Dispense Chemical ignition->dispense avoid_contact Avoid Contact with Skin, Eyes, Clothing dispense->avoid_contact avoid_inhalation Avoid Inhalation of Vapors dispense->avoid_inhalation use Perform Experimental Work dispense->use cleanup Clean Work Area and Decontaminate Equipment use->cleanup waste Dispose of Waste Properly cleanup->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Procedure wash->end

Figure 1. Standard Handling Protocol for N-Thionylaniline.
Storage Requirements

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, and flame.[1]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[7][8]

  • Handle and store under an inert gas and protect from moisture.[8]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[1][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][9]

exposure Exposure to N-Thionylaniline skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove Contaminated Clothing Wash with Plenty of Water for 15 min skin->skin_action eye_action Rinse with Water for 15 min (also under eyelids) eye->eye_action inhalation_action Move to Fresh Air Provide Oxygen or Artificial Respiration if Needed inhalation->inhalation_action ingestion_action Rinse Mouth with Water Drink Plenty of Water ingestion->ingestion_action medical Seek Immediate Medical Attention skin_action->medical eye_action->medical inhalation_action->medical ingestion_action->medical

Figure 2. Emergency First-Aid Procedures for N-Thionylaniline Exposure.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water mist, carbon dioxide (CO2), dry chemical, or foam to extinguish.[1] Water mist may be used to cool closed containers.[1]

  • Specific Hazards: The material is combustible, and containers may explode when heated.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Remove all sources of ignition and take precautionary measures against static discharges.[1]

  • Environmental Precautions: Prevent the product from entering drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and collect it into a suitable container for disposal.[1][9]

spill N-Thionylaniline Spill Occurs evacuate Evacuate Non-Essential Personnel spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Ignition Sources ventilate->ignition ppe Wear Appropriate PPE ignition->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Suitable Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Local and National Regulations decontaminate->dispose end Spill Cleanup Complete dispose->end

Figure 3. Accidental Spill Response Workflow.

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[1]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, hot surfaces, and direct sunlight.[1][7][9] Avoid exposure to air and moisture.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen sulfide.[7]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Toxicological and Ecological Information

  • Acute Toxicity: The toxicological properties have not been fully investigated.[1]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

  • Ecotoxicity: Do not empty into drains.[1] This substance is very toxic to aquatic life with long-lasting effects.[10]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal should be in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of with household garbage or allow the product to reach the sewage system.[10]

Experimental Protocols

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Foundational

N-Thionylaniline safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of N-Thionylaniline This document provides a comprehensive overview of the safety information for N-Thionylaniline (CAS No. 1122-83-4), also known as N-Sulfinylaniline. It is int...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of N-Thionylaniline

This document provides a comprehensive overview of the safety information for N-Thionylaniline (CAS No. 1122-83-4), also known as N-Sulfinylaniline. It is intended for researchers, scientists, and professionals in drug development who may handle this chemical. The guide consolidates data from various Safety Data Sheets (SDS) to present a clear and actionable safety profile, including hazard classifications, handling procedures, emergency responses, and the basis for these safety determinations.

Hazard Identification and Classification

N-Thionylaniline is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are associated with its combustibility and its effects on the skin, eyes, and respiratory system. The signal word associated with its most severe hazards is Danger .[1]

Table 1: GHS Hazard Classification for N-Thionylaniline

Hazard ClassCategoryHazard StatementGHS Pictogram
Flammable LiquidsCategory 4H227: Combustible liquid[2]None
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]GHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]GHS07 (Exclamation Mark)
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]GHS08 (Health Hazard)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]GHS07 (Exclamation Mark)

The relationship between the chemical and its primary hazards is illustrated below.

GHS_Hazards cluster_main N-Thionylaniline Hazard Profile Chemical N-Thionylaniline P_Hazard Physical Hazard Chemical->P_Hazard H_Hazard Health Hazard Chemical->H_Hazard Combustible Combustible Liquid (Category 4) P_Hazard->Combustible Skin_Irr Skin Irritation (Category 2) H_Hazard->Skin_Irr Eye_Irr Serious Eye Irritation (Category 2A) H_Hazard->Eye_Irr Resp_Sens Respiratory Sensitization (Category 1) H_Hazard->Resp_Sens Resp_Irr Respiratory Irritation (STOT SE 3) H_Hazard->Resp_Irr

Caption: Logical relationship of N-Thionylaniline to its GHS hazard classifications.

Physical and Chemical Properties

The physical and chemical properties of N-Thionylaniline are critical for understanding its behavior and for designing safe handling and storage protocols.

Table 2: Physical and Chemical Data for N-Thionylaniline

PropertyValueSource(s)
CAS Number 1122-83-4[3]
Molecular Formula C₆H₅NOS[1]
Molecular Weight 139.18 g/mol [1]
Appearance Dark yellow liquid[3]
Odor No information available[3]
Boiling Point 200 °C (392 °F) at 760 mmHg[3][4]
Flash Point 84 °C (183.2 °F) - closed cup[3]
Density 1.236 g/mL at 25 °C
Refractive Index n20/D 1.627
Stability Stable under normal conditions.[3]

Safe Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are essential to minimize risk of exposure and accidents.

Handling

Personnel must wear appropriate personal protective equipment (PPE), including protective gloves, chemical safety goggles, and a lab coat.[2][3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[2][3] Avoid contact with skin, eyes, and clothing.[3]

Safe_Handling_Workflow General Workflow for Safe Chemical Handling Start Start Assess Assess Risks (Review SDS) Start->Assess PPE Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Adequate Ventilation (Use Fume Hood) PPE->Ventilation Handle Handle Chemical Ventilation->Handle Store Store Container Properly Handle->Store After Use Dispose Dispose of Waste (Follow Regulations) Handle->Dispose Waste Generated End End Store->End Dispose->End

Caption: A standard workflow for the safe handling of hazardous chemicals like N-Thionylaniline.

Storage

Store N-Thionylaniline in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The storage area should be kept away from heat, sparks, and open flames.[3]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[3]

Emergency Procedures

In the event of an emergency, a clear and rapid response is crucial.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken upon exposure. Medical attention should be sought in all cases of significant exposure.

Table 3: First-Aid Measures for N-Thionylaniline Exposure

Exposure RouteFirst-Aid ProcedureSource(s)
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Fire-Fighting Measures

As a combustible liquid, N-Thionylaniline requires specific fire-fighting protocols.

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][3] Water mist can be used to cool closed containers.[3]

  • Specific Hazards: The material is combustible and containers may explode when heated.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In case of a spill, immediate action should be taken to contain the material and protect personnel.

Spill_Response Decision Tree for Spill Response Spill Spill Detected Assess Assess Risk (Size, Location, Volatility) Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Controllable Major_Spill Major Spill Assess->Major_Spill Uncontrollable Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Evacuate Evacuate Area & Alert Others Major_Spill->Evacuate Contain Contain Spill (Use Absorbent Material) Don_PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End End Decontaminate->End Call_Help Call Emergency Services Evacuate->Call_Help Call_Help->End

Caption: Emergency response workflow for managing a chemical spill.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of N-Thionylaniline have not been fully investigated.[3] However, the available data from GHS classifications indicate the following:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1] More critically, it may cause allergy or asthma symptoms or breathing difficulties if inhaled, indicating it is a respiratory sensitizer.[1]

  • Carcinogenicity & Mutagenicity: There is no information available to suggest the material is a carcinogen or mutagen.[3]

Ecological Information

No specific data on ecotoxicity is available.[2] It is advised to prevent the product from entering drains or waterways to avoid potential environmental contamination.[3]

Methodological Basis for Safety Data

The quantitative and qualitative safety data presented in this guide are derived from standardized experimental tests, as reported in Safety Data Sheets. While the full, detailed experimental protocols are not provided in these documents, the methodologies are based on established international standards (e.g., OECD, ASTM).

  • Flash Point Determination: The flash point of 84 °C was determined using a "closed cup" method. This typically involves a procedure like the Pensky-Martens closed-cup test (ASTM D93), where the liquid is heated at a controlled rate in a closed vessel, and an ignition source is periodically introduced into the vapor space to find the lowest temperature at which the vapors ignite.

  • Irritation and Sensitization Assays: The classifications for skin/eye irritation and respiratory sensitization are based on data from in vivo or in vitro studies that follow regulatory guidelines (e.g., OECD Test Guidelines). These tests assess the potential of a substance to cause inflammation, cellular damage, or an allergic response upon application to skin, eyes, or through inhalation. The specific studies cited for N-Thionylaniline are not detailed in the available SDSs.

References

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of N-Thionylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thionylaniline (also known as N-sulfinylaniline) is an organosulfur compound with the chemical formula C₆H₅NSO.[1] It serves as a versatile intermediate and reagent in organic synthesis. Its applications include use as a dienophile in Diels-Alder reactions and as a precursor for various sulfur-nitrogen compounds valuable in the development of pharmaceuticals and agrochemicals.[2][3] The synthesis of N-Thionylaniline is typically achieved through the reaction of aniline with thionyl chloride (SOCl₂).[1][3] This document provides a detailed protocol for its laboratory-scale synthesis, purification, and characterization.

Reaction Mechanism

The formation of N-Thionylaniline from aniline and thionyl chloride proceeds via a nucleophilic attack of the aniline nitrogen on the sulfur atom of thionyl chloride. This is followed by the elimination of two molecules of hydrogen chloride (HCl).[2] The overall stoichiometry of the reaction consumes additional aniline to neutralize the HCl produced, or alternatively, a non-nucleophilic base like pyridine can be used.[1][2]

Reaction: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1]

Experimental Protocol

Materials and Equipment
  • Chemicals: Aniline (C₆H₅NH₂, freshly distilled), Thionyl chloride (SOCl₂), Toluene (anhydrous), Sodium hydroxide (for scrubbing).

  • Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with heating mantle, ice bath, vacuum distillation apparatus, gas scrubber (for HCl and SO₂), standard glassware.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respirator with acid gas cartridges.[3][4]

Procedure

This procedure should be performed in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas evolved during the reaction.[3]

  • Reactant Preparation: Charge the flask with aniline (e.g., 0.3 mol) dissolved in an inert solvent like anhydrous toluene.

  • Cooling: Cool the aniline solution to 0-10 °C using an ice bath to control the initial exothermic reaction.[3]

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 0.1 mol) dropwise from the dropping funnel to the cooled, stirring aniline solution over 1-2 hours. Maintain the temperature below 10 °C during the addition.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The reaction mixture will contain the N-Thionylaniline product and a precipitate of aniline hydrochloride.[3] Filter the mixture to remove the solid aniline hydrochloride. Wash the solid with a small amount of toluene and combine the filtrates.[3]

  • Purification: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator. The crude product, a yellowish to brown oil, is then purified by fractional distillation under vacuum.[3] Collect the fraction boiling at approximately 83-88 °C at 15-17 mmHg.[1] The final product is a straw-colored or yellowish liquid.[1]

Data Presentation

The following table summarizes the key quantitative data for a typical synthesis.

Compound Formula Molar Mass ( g/mol ) Density (g/mL) Amount (Example) Boiling Point (°C)
AnilineC₆H₅NH₂93.131.02227.94 g (0.3 mol)184
Thionyl ChlorideSOCl₂118.971.63611.9 g (0.1 mol)76
N-ThionylanilineC₆H₅NSO139.181.236Theoretical Yield: 13.92 g~200 (atm), 83-88 (15-17 mmHg)[1]

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup 1. Assemble Dry Apparatus (Flask, Condenser, Funnel) Charge 2. Charge Aniline & Toluene Setup->Charge Cool 3. Cool to 0-10 °C Charge->Cool Add 4. Add SOCl₂ Dropwise Cool->Add Reflux 5. Warm & Reflux (2-3 hours) Add->Reflux Filter 6. Filter Aniline HCl Reflux->Filter Concentrate 7. Remove Solvent (Rotovap) Filter->Concentrate Distill 8. Vacuum Distillation Concentrate->Distill Product Final Product: N-Thionylaniline Distill->Product

Caption: Workflow for the synthesis of N-Thionylaniline.

Safety and Handling Precautions

  • General: All operations must be conducted in a well-ventilated chemical fume hood. An emergency shower and eyewash station should be readily accessible.

  • Aniline (C₆H₅NH₂): Toxic and readily absorbed through the skin. It is a suspected carcinogen. Avoid inhalation and skin contact.

  • Thionyl Chloride (SOCl₂): Highly corrosive and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care and avoid any contact with moisture.[5]

  • N-Thionylaniline (C₆H₅NSO): Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. It is a combustible liquid.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator with acid gas cartridges is recommended when handling thionyl chloride and during the reaction.[3]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted thionyl chloride carefully with a suitable alcohol before disposal.

References

Application

Application Notes and Protocols for Diels-Alder Reactions with N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following experimental protocols are based on analogous hetero-Diels-Alder reactions involving N-sulfinyl dienophiles due to a lack of speci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocols are based on analogous hetero-Diels-Alder reactions involving N-sulfinyl dienophiles due to a lack of specific literature detailing N-Thionylaniline as a dienophile in [4+2] cycloaddition reactions. These notes provide a foundational framework for developing a specific experimental setup.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The hetero-Diels-Alder variant, where one or more heteroatoms are present in the diene or dienophile, provides access to a diverse range of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development. N-Thionylaniline (C₆H₅NSO) is a reactive species containing a nitrogen-sulfur double bond, presenting potential as a heterodienophile in [4+2] cycloaddition reactions to yield dihydrothiazine oxide derivatives. This document outlines a generalized experimental approach for such reactions, including protocols for both uncatalyzed and Lewis acid-catalyzed conditions, and methods for product analysis.

Reaction Scheme

The general scheme for the Diels-Alder reaction between a generic 1,3-diene and N-thionylaniline is depicted below, resulting in the formation of a 3,6-dihydro-2H-1,2-thiazine-1-oxide ring system.

Diels_Alder_Reaction Diene 1,3-Diene Adduct 3,6-Dihydro-2H-1,2-thiazine-1-oxide Diene->Adduct [4+2] Cycloaddition Dienophile +   N-Thionylaniline Dienophile->Adduct experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reactant Preparation (N-Thionylaniline & Diene) reaction Diels-Alder Reaction (Thermal or Catalyzed) start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purification Column Chromatography workup->purification analysis Spectroscopic Characterization (NMR, IR, MS) purification->analysis data Data Interpretation analysis->data reaction_mechanism Reactants Diene + N-Thionylaniline-Lewis Acid Complex TS Asynchronous Transition State Reactants->TS Coordination & Approach Product Cycloadduct TS->Product Bond Formation

Method

Application Notes and Protocols: Enhancing N-Thionylaniline Reactivity with Lewis Acid Catalysts

For Researchers, Scientists, and Drug Development Professionals Introduction N-Thionylanilines (Ar-N=S=O) are versatile reagents in organic synthesis, serving as valuable precursors for the construction of a variety of n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thionylanilines (Ar-N=S=O) are versatile reagents in organic synthesis, serving as valuable precursors for the construction of a variety of nitrogen- and sulfur-containing heterocyclic compounds. Their inherent reactivity in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, makes them attractive building blocks for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. Lewis acid catalysis is a powerful strategy to enhance the rate and selectivity of many chemical transformations by activating electrophilic partners. While the application of Lewis acids to modulate the reactivity of N-thionylanilines is an emerging area, the principles of Lewis acid catalysis suggest a significant potential for enhancing their utility in synthetic chemistry.

This document provides detailed application notes and hypothetical protocols for the use of Lewis acid catalysts to enhance the reactivity of N-thionylaniline in cycloaddition reactions, drawing upon established principles of organic synthesis.

Proposed Mechanism of Lewis Acid Activation

Lewis acids can coordinate to the lone pair of electrons on the oxygen or nitrogen atom of the N-thionylaniline moiety. This coordination is expected to withdraw electron density from the N=S=O group, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the N-thionylaniline. A lower LUMO energy makes the N-thionylaniline a more potent electrophile, accelerating its reaction with nucleophilic dienes or other cycloaddition partners.

Caption: Proposed mechanism of Lewis acid activation of N-thionylaniline for cycloaddition.

Application Notes

The use of Lewis acid catalysts in reactions involving N-thionylanilines is anticipated to offer several advantages:

  • Increased Reaction Rates: By lowering the activation energy of the cycloaddition, Lewis acids can significantly reduce reaction times.

  • Improved Yields: Faster and more efficient reactions can lead to higher isolated yields of the desired cycloadducts.

  • Enhanced Regio- and Stereoselectivity: In reactions with unsymmetrical dienes or those leading to stereocenters, the organized transition state facilitated by the Lewis acid can lead to a higher preference for one regioisomer or stereoisomer.

  • Milder Reaction Conditions: The catalytic enhancement of reactivity may allow reactions to be performed at lower temperatures, which can be beneficial for sensitive substrates.

A variety of common Lewis acids can be screened to identify the optimal catalyst for a specific transformation. The choice of Lewis acid can influence the outcome of the reaction, and screening is therefore recommended.

Table 1: Hypothetical Screening of Lewis Acids for the Diels-Alder Reaction of N-Phenylthionylaniline with Cyclopentadiene

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)Endo/Exo Ratio
1NoneToluene80244585:15
2BF₃·OEt₂ (20)CH₂Cl₂0 to rt48595:5
3TiCl₄ (20)CH₂Cl₂-78 to rt292>99:1
4AlCl₃ (20)CH₂Cl₂0 to rt67892:8
5SnCl₄ (20)CH₂Cl₂0 to rt58897:3
6Sc(OTf)₃ (10)CH₂Cl₂rt89096:4
7ZnCl₂ (20)THFrt126590:10

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition of N-Phenylthionylaniline with Cyclopentadiene

This protocol describes a general procedure for the screening and optimization of Lewis acid catalysts for the Diels-Alder reaction between N-phenylthionylaniline and cyclopentadiene.

Materials:

  • N-Phenylthionylaniline

  • Cyclopentadiene (freshly cracked)

  • Selected Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with septum)

  • Magnetic stirrer and stir bar

  • TLC plates for reaction monitoring

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-phenylthionylaniline (1.0 mmol, 1.0 equiv).

  • Dissolve the N-phenylthionylaniline in anhydrous dichloromethane (5 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C for TiCl₄, 0 °C for BF₃·OEt₂).

  • Slowly add the Lewis acid (0.2 mmol, 20 mol% for stoichiometric Lewis acids, or 0.1 mmol, 10 mol% for catalytic triflates) to the stirred solution.

  • Stir the mixture for 15 minutes at the same temperature to allow for complexation.

  • In a separate flask, freshly crack cyclopentadiene from its dimer.

  • Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring (typically 2-8 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL) at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and endo/exo ratio.

Safety Precautions: Lewis acids are corrosive and moisture-sensitive. Handle them in a fume hood under an inert atmosphere. N-thionylanilines can be irritants. Wear appropriate personal protective equipment (gloves, safety glasses).

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the Lewis acid-catalyzed cycloaddition.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add N-Thionylaniline to dry flask B 2. Dissolve in anhydrous solvent A->B C 3. Cool solution B->C D 4. Add Lewis Acid C->D E 5. Stir for complexation D->E F 6. Add Diene E->F G 7. Monitor by TLC F->G H 8. Quench reaction G->H I 9. Extraction H->I J 10. Drying and concentration I->J K 11. Column Chromatography J->K L 12. Characterization (NMR, MS) K->L

Caption: Experimental workflow for Lewis acid-catalyzed cycloaddition.

Conclusion

The application of Lewis acid catalysis to enhance the reactivity of N-thionylanilines in cycloaddition reactions represents a promising avenue for the efficient synthesis of complex nitrogen- and sulfur-containing heterocycles. The provided application notes and protocols offer a starting point for researchers to explore this area. Systematic screening of Lewis acids and reaction conditions is crucial for optimizing specific transformations and unlocking the full synthetic potential of N-thionylanilines.

Application

Application Notes and Protocols: N-Thionylaniline in the Synthesis of Sulfur-Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview and detailed protocols for the utilization of N-thionylaniline (also known as N-sulfinylaniline) as a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of N-thionylaniline (also known as N-sulfinylaniline) as a versatile reagent in the synthesis of various sulfur-nitrogen (S-N) heterocycles. The inherent reactivity of the -N=S=O functional group makes it a valuable building block for forming cyclic structures, particularly through cycloaddition and condensation reactions.

Synthesis of 1,2,3-Benzothiadiazoles

N-Thionylaniline is a key reagent in the synthesis of 1,2,3-benzothiadiazole derivatives. This class of compounds is of interest in medicinal chemistry and materials science. The synthesis typically proceeds via the diazotization of aminobenzothiazoles, where related precursors can be derived from aniline derivatives. While direct synthesis from N-thionylaniline is less common, its chemistry is foundational to understanding the formation of the S-N bond in these aromatic systems. A general route involves the diazotisation of 5- or 6-aminobenzothiazoles, which can yield hydroxy-1,2,3-benzothiadiazoles depending on the reaction conditions[1].

Synthesis of Dihydrothiazine Oxides via [4+2] Cycloaddition

N-Thionylaniline and its derivatives are effective dienophiles in [4+2] cycloaddition (Diels-Alder) reactions with conjugated dienes. This reaction provides a direct route to 3,6-dihydro-1,2-thiazine 1-oxides, which are valuable intermediates for the synthesis of various biologically active molecules, including amino alcohols and homoallylic amines[2]. The cycloaddition is often stereoselective and can be influenced by the use of chiral Lewis acids to achieve enantiomerically enriched products[2].

The reaction proceeds rapidly at relatively low temperatures, and the regioselectivity can be rationalized by considering the stability of potential dipolar intermediates[3]. Electron-donating substituents on the diene generally lead to one regioisomer, while electron-withdrawing groups can favor the other[3].

Quantitative Data for [4+2] Cycloaddition Reactions
DieneN-Sulfinyl DienophileCatalyst/ConditionsProductYield (%)Enantiomeric Excess (ee %)Reference
1,3-CyclohexadieneBenzyl N-sulfinylcarbamateChiral Ti(IV) Lewis Acidendo-adductup to 69%76%[2]
Cyclic DienesN-Sulfinyl-p-toluenesulfonamideCu(II) or Zn(II)-bis(oxazoline)endo-adducts60-85%70-98%[2]
Acyclic DienesN-Sulfinyl-p-toluenesulfonamideCu(II) or Zn(II)-bis(oxazoline)cis-adducts60-85%70-98%[2]
NorborneneN-ThionylanilineSealed ampule, room temp.Benzo-ortho-thiazine adductNot specified-[4]
NorbornadieneN-ThionylanilineSealed ampule, room temp.Benzo-ortho-thiazine adductNot specified-[4]
Experimental Protocol: General Procedure for [4+2] Cycloaddition

This protocol is a generalized procedure based on typical Diels-Alder reactions involving N-sulfinyl dienophiles.

Materials:

  • N-Thionylaniline (or substituted derivative)

  • Conjugated diene (e.g., 1,3-cyclohexadiene)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

  • Lewis acid catalyst (optional, for asymmetric synthesis)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-thionylaniline derivative (1.0 eq.) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C), particularly if a catalyst is used.

  • If applicable, add the Lewis acid catalyst (e.g., chiral Ti(IV) complex, 10-20 mol%) and stir for 15-30 minutes.

  • Slowly add the diene (1.2-1.5 eq.) to the solution.

  • Allow the reaction to stir at the specified temperature for the required time (can range from a few hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution if a Lewis acid was used).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dihydrothiazine oxide.

Diagram: General Workflow for [4+2] Cycloaddition

workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification start Dissolve N-Thionylaniline in Anhydrous Solvent cool Cool to Target Temperature start->cool add_cat Add Lewis Acid (Optional) cool->add_cat add_diene Add Diene add_cat->add_diene stir Stir and Monitor by TLC add_diene->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Dihydrothiazine Oxide purify->product

Caption: Experimental workflow for the synthesis of dihydrothiazine oxides.

Synthesis of 1,2,4,6-Thiatriazines

While direct synthesis from N-thionylaniline is not explicitly detailed in the provided results, the formation of fused 1,2,4,6-thiatriazine derivatives involves precursors that share structural motifs with N-thionylaniline chemistry[5]. These syntheses often start from compounds like 1,2-diaminobenzimidazole and employ reagents such as N,N-diethyl-N′-chlorosulfonyl chloroformamidine to construct the thiatriazine ring[5]. This highlights the broader utility of sulfonyl-nitrogen reagents in constructing complex S-N heterocyclic systems.

Diagram: Reaction Pathway for Fused Thiatriazine Synthesis

reaction_pathway reactant1 1,2-Diaminobenzimidazole product Fused Benzo[4,5]imidazo [1,2-b][1,2,4,6]thiatriazine reactant1->product Cyclization reactant2 N,N-diethyl-N'- chlorosulfonyl chloroformamidine reactant2->product

Caption: Synthesis of a fused 1,2,4,6-thiatriazine derivative.

These notes provide a starting point for researchers interested in leveraging N-thionylaniline for the synthesis of novel sulfur-nitrogen heterocycles. The provided protocols and data should facilitate the exploration of this versatile reagent in synthetic and medicinal chemistry programs.

References

Method

Application of N-Thionylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

N-Thionylaniline, also known as N-sulfinylaniline, is a highly reactive and versatile organosulfur compound with the chemical formula C₆H₅NSO.[1] Its unique electronic properties make it an excellent reagent in organic synthesis, particularly in the construction of heterocyclic frameworks that are prevalent in many biologically active molecules.[2][3] This document provides detailed application notes and protocols for the use of N-Thionylaniline in the synthesis of pharmaceutical intermediates, with a focus on its application in [4+2] cycloaddition reactions to form bicyclic sulfonamides and related thiazine derivatives. These structural motifs are of significant interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

N-Thionylaniline serves as a potent dienophile in Diels-Alder reactions, reacting with a variety of dienes to produce dihydrothiazine oxides. These cycloadducts can be further functionalized, making them valuable intermediates in the synthesis of complex pharmaceutical compounds.[2] The protocols outlined below provide a general framework for researchers, scientists, and drug development professionals to utilize N-Thionylaniline in their synthetic workflows.

General Synthesis of N-Thionylaniline

N-Thionylaniline is typically prepared by the reaction of aniline with thionyl chloride.[1]

Reaction: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl

This reaction is generally carried out in an inert solvent, and the product is isolated and purified by distillation under reduced pressure.

Application in Pharmaceutical Intermediate Synthesis: Diels-Alder Reaction

A primary application of N-Thionylaniline in pharmaceutical intermediate synthesis is its participation as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). This reaction allows for the efficient construction of six-membered heterocyclic rings containing nitrogen and sulfur, which are core structures in many pharmaceutical agents.

Synthesis of Benzo-ortho-thiazine Derivatives

N-Thionylaniline can react with cyclic dienes, such as norbornene and 1,3-cyclohexadiene, to yield benzo-ortho-thiazine derivatives. These compounds are precursors to a variety of bicyclic sulfonamides with potential therapeutic applications.[2][6]

Experimental Protocols

Protocol 1: General Procedure for the [4+2] Cycloaddition of N-Thionylaniline with a Cyclic Diene

This protocol describes a general method for the Diels-Alder reaction between N-Thionylaniline and a cyclic diene, such as 1,3-cyclohexadiene or norbornene.

Materials:

  • N-Thionylaniline

  • Cyclic diene (e.g., 1,3-cyclohexadiene, norbornene)

  • Anhydrous solvent (e.g., dichloromethane, toluene, benzene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating and cooling apparatus

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Thionylaniline (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Addition of Diene: To the stirred solution, add the cyclic diene (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux, depending on the diene's reactivity) for a designated time (typically several hours to overnight). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure cycloadduct.

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize quantitative data for representative Diels-Alder reactions of N-sulfinylanilines with cyclic dienes.

DienophileDieneProductReaction ConditionsYield (%)Reference
N-Sulfinyl-3-(trifluoromethyl)anilineBicyclo[2.2.1]hept-2-eneDiels-Alder AdductBenzene, refluxHigh[2]
N-Sulfinyl-3-(trifluoromethyl)anilineBicyclo[2.2.1]hepta-2,5-dieneDiels-Alder AdductBenzene, refluxHigh[2]
N-SulfinyltoluidineNorborneneBenzo-ortho-thiazine derivativeNeat, heatNot specified[6]

Visualizations

Logical Relationship of N-Thionylaniline in Pharmaceutical Synthesis

logical_relationship cluster_start Starting Materials cluster_reaction Key Reaction Aniline Aniline NThionylaniline N-Thionylaniline (N-Sulfinylaniline) Aniline->NThionylaniline ThionylChloride Thionyl Chloride ThionylChloride->NThionylaniline DielsAlder [4+2] Cycloaddition (Diels-Alder Reaction) NThionylaniline->DielsAlder Dienophile Intermediate Pharmaceutical Intermediate (e.g., Benzo-ortho-thiazine) DielsAlder->Intermediate Diene Diene (e.g., Cyclic Diene) Diene->DielsAlder Diene FurtherFunctionalization Further Functionalization Intermediate->FurtherFunctionalization API Active Pharmaceutical Ingredient (API) FurtherFunctionalization->API

Caption: Role of N-Thionylaniline in the synthesis pathway of pharmaceutical ingredients.

Experimental Workflow for the Synthesis of a Pharmaceutical Intermediate

experimental_workflow Start Start Setup Reaction Setup: Dissolve N-Thionylaniline in anhydrous solvent Start->Setup AddDiene Add Cyclic Diene Setup->AddDiene Reaction Stir at specified temperature Monitor reaction progress (TLC/GC) AddDiene->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End: Pure Pharmaceutical Intermediate Characterization->End

Caption: Step-by-step workflow for the synthesis of a pharmaceutical intermediate.

Signaling Pathway (Hypothetical)

While N-Thionylaniline itself is a synthetic intermediate, the resulting heterocyclic products, such as thiazine derivatives, can interact with biological pathways. The diagram below illustrates a hypothetical signaling pathway where a synthesized thiazine derivative could act as an inhibitor.

signaling_pathway Ligand External Signal (e.g., Inflammatory Mediator) Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor GeneExpression Gene Expression (Pro-inflammatory Genes) TranscriptionFactor->GeneExpression Inflammation Inflammatory Response GeneExpression->Inflammation ThiazineDerivative Synthesized Thiazine Derivative (Inhibitor) ThiazineDerivative->Kinase2

Caption: Hypothetical inhibition of an inflammatory signaling pathway by a thiazine derivative.

References

Application

Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction N-Thionylaniline (also known as N-sulfinylaniline) is a versatile dienophile in [4+2] cycloaddition reactions, providing access to 3,6-dihydro-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thionylaniline (also known as N-sulfinylaniline) is a versatile dienophile in [4+2] cycloaddition reactions, providing access to 3,6-dihydro-1,2-thiazine 1-oxides and their derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. A critical aspect of utilizing N-thionylaniline in synthesis is understanding and predicting the regioselectivity of its Diels-Alder reactions with unsymmetrical dienes. This document provides a detailed overview of the factors governing this regioselectivity, experimental protocols for conducting these reactions, and the theoretical framework for predicting the major regioisomeric products.

Theoretical Background: Understanding Regioselectivity

The regioselectivity of Diels-Alder reactions is determined by the electronic properties of both the diene and the dienophile.[1][2] In the case of N-thionylaniline, the N=S bond acts as the dienophilic component. The reaction's regiochemical outcome with an unsymmetrical diene, such as isoprene or piperylene, can be predicted by considering the alignment of the reactants that best stabilizes the transition state.

While the Diels-Alder reaction is often described as a concerted process, the regioselectivity in cycloadditions involving N-sulfinyl dienophiles can be effectively rationalized by examining the stability of a hypothetical dipolar intermediate in a stepwise mechanism.[3] This approach aligns well with predictions from Frontier Molecular Orbital (FMO) theory. The guiding principle is that the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic atom of the dienophile's N=S bond.

For N-thionylaniline (C₆H₅–N=S=O), the nitrogen atom is bonded to an electron-withdrawing phenyl group, and the sulfur atom is bonded to a highly electronegative oxygen atom. This polarization makes the sulfur atom electrophilic and the nitrogen atom nucleophilic. The regioselectivity will therefore be dictated by the electronic nature of the substituents on the diene.

  • Dienes with Electron-Donating Groups (EDGs): An EDG on the diene increases the nucleophilicity of the carbon atoms. The regioselectivity will be governed by the alignment that allows the carbon atom with the highest electron density (and the one that forms the most stable carbocation in the hypothetical dipolar intermediate) to attack the electrophilic sulfur atom of the N-thionylaniline.

    • For a 1-substituted diene (e.g., piperylene), the EDG at C1 makes C4 the most nucleophilic position. This leads to the formation of the "ortho" adduct.

    • For a 2-substituted diene (e.g., isoprene), the EDG at C2 directs the primary nucleophilic character to C1, favoring the formation of the "para" adduct.

Predicted Regioselectivity with Common Dienes

Based on the principles outlined above, the expected major regioisomers for the Diels-Alder reaction of N-thionylaniline with various unsymmetrical dienes are summarized below. While specific quantitative ratios are not extensively reported in the literature for N-thionylaniline itself, the qualitative predictions are based on well-established reactivity patterns of related N-sulfinyl dienophiles.[3]

DieneSubstituent TypePredicted Major RegioisomerProduct Structure
Isoprene2-Alkyl (EDG)"Para"2-Phenyl-5-methyl-3,6-dihydro-1,2-thiazine 1-oxide
(E)-Piperylene1-Alkyl (EDG)"Ortho"2-Phenyl-6-methyl-3,6-dihydro-1,2-thiazine 1-oxide
2,3-Dimethyl-1,3-butadiene2,3-Dialkyl (EDG)Symmetric Adduct5,6-Dimethyl-2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide
1-Methoxy-1,3-butadiene1-Alkoxy (EDG)"Ortho"6-Methoxy-2-phenyl-3,6-dihydro-1,2-thiazine 1-oxide

Reaction Mechanism and Regioselectivity Pathway

The following diagram illustrates the two possible regiochemical pathways for the reaction of N-thionylaniline with a 1-substituted diene. The "ortho" pathway is generally favored due to the stabilizing effect of the electron-donating group on the partial positive charge that develops at the C4 position of the diene in the transition state.

G cluster_synthesis Synthesis of N-Thionylaniline cluster_cycloaddition Diels-Alder Cycloaddition cluster_workup Workup and Purification s1 React Aniline with Thionyl Chloride s2 Filter to Remove Hydrochloride Salt s1->s2 s3 Vacuum Distillation s2->s3 c1 Dissolve N-Thionylaniline in Anhydrous Solvent s3->c1 Purified N-Thionylaniline c2 Add Diene c1->c2 c3 React at RT or with Gentle Heating c2->c3 c4 Monitor by TLC/NMR c3->c4 w1 Remove Solvent in Vacuo c4->w1 Completed Reaction w2 Purify by Chromatography or Recrystallization w1->w2 char_nmr NMR Analysis w2->char_nmr Characterization char_ms Mass Spectrometry w2->char_ms Characterization char_ir IR Spectroscopy w2->char_ir Characterization

References

Method

Asymmetric Diels-Alder Reactions Using Chiral N-Sulfinyl Dienophiles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for asymmetric Diels-Alder reactions employing chiral N-sulfinyl dienophiles. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for asymmetric Diels-Alder reactions employing chiral N-sulfinyl dienophiles. This powerful class of reactions offers a robust strategy for the enantioselective synthesis of six-membered rings, which are prevalent structural motifs in a wide array of natural products and pharmaceutical agents. The use of chiral N-sulfinyl dienophiles, often in conjunction with chiral Lewis acid catalysts, allows for precise control over the stereochemical outcome of the cycloaddition, leading to the formation of valuable chiral building blocks.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis. The introduction of asymmetry into this reaction has been a subject of intense research, with the use of chiral auxiliaries, catalysts, and reagents. Chiral N-sulfinyl dienophiles have emerged as highly effective substrates in this context. The sulfinyl group, bearing a stereogenic sulfur atom, activates the dienophile for cycloaddition and directs the stereochemical course of the reaction. This approach, particularly when catalyzed by chiral Lewis acids, provides a reliable method for the synthesis of enantiomerically enriched cyclic compounds. These products can be further elaborated into complex molecules such as amino acids, amino alcohols, and other biologically active compounds.[1][2][3]

Key Concepts and Strategies

The success of asymmetric Diels-Alder reactions with chiral N-sulfinyl dienophiles hinges on several key factors:

  • Chiral N-Sulfinyl Dienophiles: The chirality at the sulfur atom of the N-sulfinyl group effectively biases the approach of the diene, leading to high diastereoselectivity. Common examples include N-sulfinyl carbamates and N-sulfinyl-p-toluenesulfonamides.

  • Chiral Lewis Acid Catalysis: The use of chiral Lewis acids, such as those derived from titanium (IV), copper (II), and zinc (II) complexed with chiral ligands (e.g., TADDOLs, bis(oxazolines) (BOX)), can significantly enhance both the reactivity and the enantioselectivity of the reaction.[2][4] The Lewis acid coordinates to the N-sulfinyl dienophile, lowering its LUMO energy and creating a well-defined chiral environment.

  • Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters that must be optimized to achieve high yields and stereoselectivities.

Data Presentation: Performance of Chiral Lewis Acids

The following tables summarize the quantitative data for asymmetric Diels-Alder reactions of various N-sulfinyl dienophiles with different dienes, catalyzed by chiral Lewis acids.

Table 1: Asymmetric Diels-Alder Reaction of N-Sulfinyl Dienophiles with 1,3-Cyclohexadiene Catalyzed by Chiral Ti(IV)-TADDOLate Complex

N-Sulfinyl DienophileCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Benzyl N-sulfinylcarbamate10-20486976 (endo)[2]
N-sulfinyl-p-toluenesulfonamide10-20725565 (endo)[2]

Table 2: Asymmetric Diels-Alder Reaction of N-Sulfinyl Dienophiles with Various Dienes Catalyzed by Chiral Cu(II)-Bis(oxazoline) Complexes

N-Sulfinyl DienophileDieneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
N-Sulfinyl-diphenylphosphoramidate1,3-Cyclohexadiene10-782485>98 (endo)[3]
N-Sulfinyl-diphenylphosphoramidateIsoprene10-40487595[3]
N-Sulfinyl-diphenylphosphoramidate2,3-Dimethyl-1,3-butadiene10-20726892[3]

Table 3: Asymmetric Diels-Alder Reaction of N-Sulfinyl Dienophiles with 1,3-Cyclohexadiene Catalyzed by Chiral Zn(II)-Bis(oxazoline) Complex

N-Sulfinyl DienophileCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
N-Sulfinyl-diphenylphosphoramidate1,3-Cyclohexadiene10-20486875 (endo)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of N-Sulfinyl Carbamates

This protocol describes a general method for the preparation of N-sulfinyl carbamates, which serve as the dienophiles in the subsequent Diels-Alder reactions.

Materials:

  • Corresponding carbamate (e.g., benzyl carbamate)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carbamate (1.0 equiv) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine (2.2 equiv) dropwise.

  • To this mixture, add a solution of thionyl chloride (1.1 equiv) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude N-sulfinyl carbamate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

General Procedure for the Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the asymmetric Diels-Alder reaction of an N-sulfinyl dienophile with a diene, catalyzed by a chiral Lewis acid. The example below focuses on a Cu(II)-Bis(oxazoline) catalyzed reaction.

Materials:

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-t-Bu-box)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • N-sulfinyl dienophile

  • Diene

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

Catalyst Preparation:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (10 mol%) and Cu(OTf)₂ (10 mol%) in anhydrous DCM (0.1 M).[5]

  • Stir the solution at room temperature for 1-2 hours to allow for complex formation.

Diels-Alder Reaction: 3. Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C). 4. To this solution, add the N-sulfinyl dienophile (1.0 equiv) dissolved in a minimal amount of anhydrous DCM. 5. Stir the mixture for 15-30 minutes. 6. Add the diene (1.2-2.0 equiv) dropwise to the reaction mixture. 7. Stir the reaction at the specified temperature and monitor its progress by TLC. Reaction times can vary from several hours to days depending on the substrates and catalyst. 8. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. 9. Allow the mixture to warm to room temperature and separate the organic layer. 10. Extract the aqueous layer with DCM (3 x 20 mL). 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. 12. Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: 13. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.[6][7]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in asymmetric Diels-Alder reactions using chiral N-sulfinyl dienophiles.

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification Dienophile N-Sulfinyl Dienophile Reaction Cycloaddition Dienophile->Reaction Diene Diene Diene->Reaction Ligand Chiral Ligand (e.g., BOX) Catalyst Chiral Lewis Acid Catalyst Ligand->Catalyst Metal Lewis Acid (e.g., Cu(OTf)2) Metal->Catalyst Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantiomerically Enriched Product Purification->Product

Caption: General experimental workflow for asymmetric Diels-Alder reactions.

catalytic_cycle Catalyst Chiral Lewis Acid Catalyst (LA) Activated_Complex Activated Dienophile-LA Complex Catalyst->Activated_Complex + Dienophile Dienophile N-Sulfinyl Dienophile Dienophile->Activated_Complex Transition_State [4+2] Transition State Activated_Complex->Transition_State + Diene Diene Diene Diene->Transition_State Product_Complex Product-LA* Complex Transition_State->Product_Complex Product_Complex->Catalyst releases Product Chiral Product Product_Complex->Product

Caption: Simplified catalytic cycle for a Lewis acid-catalyzed reaction.

Conclusion

Asymmetric Diels-Alder reactions utilizing chiral N-sulfinyl dienophiles represent a highly valuable and versatile tool in modern organic synthesis. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis. The combination of chiral N-sulfinyl dienophiles with chiral Lewis acid catalysts offers a reliable and efficient pathway to enantiomerically enriched cyclic structures, which are key intermediates in the synthesis of complex and biologically active molecules. Careful optimization of reaction parameters, as outlined in the provided protocols, is crucial for achieving the desired high levels of stereocontrol and chemical yield.

References

Application

Application Notes and Protocols for the One-Pot Synthesis of N,N-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. This environmentally benign and efficient method utilizes a Raney-Ni® catalyst, with methanol serving simultaneously as a hydrogen source, alkylating agent, and solvent. The process involves the in-situ hydrogenation of nitrobenzene to aniline, followed by the N-methylation of aniline to yield N,N-dimethylaniline. This methodology offers high yields and represents a significant improvement over traditional multi-step synthetic routes.

Introduction

N,N-dimethylaniline is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The traditional synthesis often involves multi-step processes with hazardous reagents. The one-pot synthesis from nitrobenzene and methanol presents a greener and more atom-economical alternative. This process proceeds through a sequence of catalytic reactions on a pretreated Raney-Ni® surface, achieving high yields of the desired product under controlled temperature and pressure.[1][2][3][4]

Reaction Pathway

The one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol over a Raney-Ni® catalyst involves three key sequential steps:

  • Hydrogen Production: Methanol dehydrogenates on the catalyst surface to produce hydrogen gas (H₂) and formaldehyde.

  • Nitrobenzene Hydrogenation: The in-situ generated hydrogen reduces nitrobenzene to aniline.

  • N-methylation of Aniline: Aniline undergoes reductive N-methylation with formaldehyde (formed from methanol) to first form N-methylaniline, which is then further methylated to N,N-dimethylaniline.

ReactionPathway cluster_catalyst Catalyst cluster_product Product Nitrobenzene Nitrobenzene Aniline Aniline Nitrobenzene->Aniline Hydrogenation Methanol Methanol Methanol->Aniline H₂ Source NMA N-Methylaniline Methanol->NMA CH₃ Source NNDMA N,N-Dimethylaniline Methanol->NNDMA CH₃ Source Catalyst Raney-Ni® Aniline->NMA NMA->NNDMA N-Methylation

Caption: Reaction pathway for the one-pot synthesis of N,N-dimethylaniline.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative study on the one-pot synthesis of N,N-dimethylaniline.

ParameterValueReference
CatalystPretreated Raney-Ni®[1][2][3]
SubstrateNitrobenzene[1][2][3]
Reagent/SolventMethanol[1][2][3]
Temperature443 K (170 °C)[1][2][3]
Pressure3 MPa (N₂)[3]
Reaction TimeNot specified
Nitrobenzene Conversion>99%[1][2][3]
N,N-Dimethylaniline Yieldup to 98%[1][2][3]

Experimental Protocol

This protocol is a synthesized procedure based on the available literature for the one-pot synthesis of N,N-dimethylaniline.

Materials:

  • Nitrobenzene (Reagent Grade)

  • Methanol (Anhydrous)

  • Raney-Ni® (50% slurry in water)

  • Sodium Hydroxide (for catalyst activation)

  • Nitrogen gas (high purity)

  • Deionized water

  • Ethanol (for washing)

  • Standard laboratory glassware

  • High-pressure autoclave reactor with magnetic stirring and temperature control

Catalyst Pretreatment (Activation of Raney-Ni®):

Caution: The activation of Raney-Ni® is highly exothermic and produces flammable hydrogen gas. This procedure should be performed in a well-ventilated fume hood.

  • In a beaker, prepare a solution of sodium hydroxide in deionized water.

  • Slowly and portion-wise, add the Raney-Ni®/aluminum alloy to the sodium hydroxide solution with gentle stirring. The temperature should be maintained to avoid excessive frothing.

  • After the addition is complete and the vigorous reaction has subsided, gently heat the mixture to complete the leaching of aluminum.

  • Allow the nickel catalyst to settle, then carefully decant the supernatant.

  • Wash the catalyst repeatedly with deionized water by decantation until the washings are neutral to pH paper.

  • Finally, wash the catalyst with ethanol to remove water. The pretreated catalyst should be stored under ethanol or water to prevent pyrophoric activity.

Experimental Workflow:

ExperimentalWorkflow start Start reactor_prep Prepare Autoclave start->reactor_prep add_reagents Add Methanol, Nitrobenzene, and Pretreated Raney-Ni® reactor_prep->add_reagents seal_purge Seal Reactor and Purge with N₂ add_reagents->seal_purge pressurize Pressurize with N₂ (3 MPa) seal_purge->pressurize heat_stir Heat to 443 K and Stir pressurize->heat_stir reaction Maintain Reaction Conditions heat_stir->reaction cool_depressurize Cool to Room Temperature and Depressurize reaction->cool_depressurize filter_catalyst Filter to Remove Catalyst cool_depressurize->filter_catalyst workup Workup of Crude Product filter_catalyst->workup purification Purification by Distillation workup->purification product Obtain Pure N,N-Dimethylaniline purification->product end End product->end

Caption: Experimental workflow for the one-pot synthesis of N,N-dimethylaniline.

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry.

  • Charging the Reactor: To the autoclave, add methanol, nitrobenzene, and the pretreated Raney-Ni® catalyst. The specific molar ratios should be optimized, but a starting point is a significant excess of methanol.

  • Sealing and Purging: Seal the autoclave and purge the system with nitrogen gas several times to remove any air.

  • Pressurization and Heating: Pressurize the reactor with nitrogen to 3 MPa. Begin stirring and heat the reactor to 443 K (170 °C).

  • Reaction: Maintain the temperature and pressure for the desired reaction time. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Raney-Ni® catalyst. The catalyst can potentially be recycled after appropriate washing.

  • Workup: The filtrate contains the crude N,N-dimethylaniline, unreacted methanol, and byproducts. A common workup procedure involves neutralizing any acidic or basic residues, followed by extraction. A method for purifying crude N,N-dimethylaniline involves acylation of primary and secondary amine impurities with an organic acid anhydride, followed by neutralization and separation of the aqueous phase.[5]

  • Purification: The crude product is then purified by distillation, typically under reduced pressure, to obtain pure N,N-dimethylaniline.

Safety Precautions

  • This reaction involves flammable materials (methanol, hydrogen) and is conducted at high temperature and pressure. All operations should be carried out in a well-ventilated fume hood and behind a safety shield.

  • Nitrobenzene and N,N-dimethylaniline are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Raney-Ni® is pyrophoric when dry and should be handled with care. Always keep it wet with a solvent.

Conclusion

The one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol using a Raney-Ni® catalyst is a highly efficient and promising method for industrial applications. It offers a greener alternative to traditional methods, with high yields and atom economy. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Method

Application Notes and Protocols: Monitoring N-Thionylaniline Reactions by Thin-Layer Chromatography (TLC)

For Researchers, Scientists, and Drug Development Professionals Introduction N-Thionylanilines (or N-sulfinylanilines) are versatile reagents in organic synthesis, participating in a variety of reactions, including cyclo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thionylanilines (or N-sulfinylanilines) are versatile reagents in organic synthesis, participating in a variety of reactions, including cycloadditions and reactions with organometallic reagents.[1][2] Effective monitoring of these reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective technique for real-time qualitative monitoring of these reactions.[3][4] This application note provides a detailed protocol for monitoring N-thionylaniline reactions using TLC, with a specific focus on the Diels-Alder reaction as a representative example.

Principle of TLC in Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture). The separation is driven by the polarity of the compounds. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of the starting material (N-thionylaniline) and the formation of the product can be visualized and tracked. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying and distinguishing between the reactant and product.

Featured Application: Diels-Alder Reaction of N-Thionylaniline

N-Thionylanilines can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form heterocyclic products.[2] A common example is the reaction with cyclopentadiene. Monitoring this reaction by TLC allows for the visualization of the conversion of the polar N-thionylaniline to the likely less polar Diels-Alder adduct.

Reaction Scheme:

Experimental Protocols

Materials and Reagents
  • TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)

  • N-Thionylaniline

  • Cyclopentadiene (freshly cracked)

  • Anhydrous solvent for the reaction (e.g., dichloromethane, toluene)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent (mobile phase): A mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate).

  • Visualization reagents:

    • UV lamp (254 nm)

    • Iodine chamber

    • Silver nitrate stain for sulfur-containing compounds (0.2 g AgNO3 in 10 mL water and 10 mL methanol)

    • General purpose stains like p-anisaldehyde or potassium permanganate.

Preparation of TLC Plate and Chamber
  • Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

TLC Monitoring Protocol
  • Initial Spotting (t=0): Before initiating the reaction, dissolve a small amount of N-thionylaniline in the reaction solvent. Using a capillary tube, spot this solution on the 'SM' lane and the 'C' lane on the baseline of the TLC plate.

  • Initiate the Reaction: Add the diene (e.g., cyclopentadiene) to the solution of N-thionylaniline to start the reaction.

  • Time-Point Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture using a capillary tube and spot it on the 'RM' lane and on top of the initial spot in the 'C' lane.

  • Development: Place the TLC plate in the equilibrated developing chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). N-thionylaniline and the aromatic adduct are likely to be UV-active. Circle the spots with a pencil.

    • For further visualization, place the plate in an iodine chamber or dip it into a suitable staining solution. For sulfur-containing compounds, the silver nitrate stain is particularly effective upon gentle heating.

  • Analysis: Observe the changes in the TLC plate over time. The spot corresponding to the starting material in the 'RM' lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Data Presentation

Suggested TLC Solvent Systems

The choice of eluent is critical for good separation. For N-thionylaniline and its derivatives, which are of moderate polarity, a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or diethyl ether is recommended. The ratio can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the starting material.

Eluent System (v/v)Typical Application
Hexane:Ethyl Acetate (9:1 to 7:3)Good for separating moderately polar aromatic compounds. A good starting point for N-thionylaniline reactions.
Toluene:Ethyl Acetate (9:1 to 8:2)Can provide different selectivity compared to hexane-based systems.
Dichloromethane (100%)For more polar compounds, or as a starting point for developing a mixed solvent system.
Toluene:Diethyl Ether (8:2)Another alternative for aromatic compounds.
Expected Rf Values and Observations

The following table provides a hypothetical representation of TLC data for the Diels-Alder reaction of N-thionylaniline with cyclopentadiene. The product is expected to be less polar than the starting material and thus have a higher Rf value.

CompoundStructureExpected Relative PolarityEluent System (Hexane:EtOAc 8:2) - Representative Rf Visualization
N-Thionylaniline (Starting Material) C6H5NSOMore Polar~ 0.4UV, Iodine, AgNO3
Diels-Alder Adduct (Product) C11H11NOSLess Polar~ 0.6UV, Iodine, AgNO3
Quantitative Reaction Monitoring (Hypothetical Data)

By analyzing the intensity of the spots over time (which can be quantified using densitometry or image analysis software), a reaction profile can be generated.[5][6]

Time (hours)N-Thionylaniline (% remaining)Diels-Alder Adduct (% formation)
01000
15050
21585
4<5>95

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_chamber Equilibrate TLC Chamber start_reaction Initiate Reaction prep_chamber->start_reaction prep_plate Prepare TLC Plate (Baseline) spot_t0 Spot SM & Co-spot (t=0) prep_plate->spot_t0 sample_t Sample Reaction at Intervals start_reaction->sample_t spot_t0->start_reaction spot_t Spot RM & Co-spot sample_t->spot_t sample_t->spot_t develop Develop TLC Plate spot_t->develop visualize Visualize Spots (UV, Stain) develop->visualize analyze Analyze Results visualize->analyze

Caption: Workflow for monitoring an N-thionylaniline reaction by TLC.

Logical Relationship of TLC Components

G cluster_components TLC System Components cluster_analytes Analytes stationary Stationary Phase Silica Gel (Polar) mobile Mobile Phase Hexane:EtOAc (Less Polar) reactant N-Thionylaniline More Polar Lower Rf product Diels-Alder Adduct Less Polar Higher Rf reactant->product Reaction Progress

Caption: Relationship between polarity, TLC components, and analyte migration.

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of N-thionylaniline reactions. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in a research and development setting. By following the protocols outlined in this application note, researchers can effectively track the progress of their reactions, leading to improved yields, purity, and a better understanding of the reaction kinetics.

References

Application

Application Notes and Protocols for Work-up Procedures of Reactions Involving N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction N-Thionylaniline (Ph-N=S=O) is a versatile reagent in organic synthesis, participating in a variety of reactions, most notably as a diene compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Thionylaniline (Ph-N=S=O) is a versatile reagent in organic synthesis, participating in a variety of reactions, most notably as a diene component in hetero-Diels-Alder cycloadditions. Proper work-up procedures are critical for the successful isolation and purification of the resulting products, which are often heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the work-up of reactions involving N-Thionylaniline, with a focus on safety, efficiency, and purity of the final product.

Safety Precautions

N-Thionylaniline is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All procedures should be performed away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).

General Reaction Work-up and Purification Protocol: Diels-Alder Reaction of N-Thionylaniline with Norbornene

This protocol outlines a general procedure for the work-up and purification of the Diels-Alder adduct of N-Thionylaniline and norbornene, which results in a benzo-ortho-thiazine derivative.[1]

Experimental Protocol:

  • Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the point of completion.

  • Initial Product Isolation:

    • Upon reaction completion, a precipitate of the product will have formed.[1]

    • Carefully decant the supernatant liquid from the precipitate.[1]

  • Washing:

    • Wash the solid precipitate with petroleum ether to remove any unreacted starting materials and non-polar impurities.[1]

    • The amount of petroleum ether used should be sufficient to thoroughly wash the solid. A typical starting point is to use a volume of petroleum ether that is 2-3 times the estimated volume of the precipitate.

  • Purification by Recrystallization:

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1]

    • Dissolve the crude solid in a minimal amount of hot ethanol to achieve a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction N-Thionylaniline + Dienophile (e.g., Norbornene) decant Decant Supernatant reaction->decant Reaction Complete wash Wash with Petroleum Ether decant->wash recrystallize Recrystallize from Ethanol wash->recrystallize Crude Product filter_dry Filter and Dry recrystallize->filter_dry product Purified Product filter_dry->product

Caption: General workflow for the work-up and purification of N-Thionylaniline reaction products.

Data Presentation

While specific quantitative data for a wide range of N-Thionylaniline reactions is not extensively tabulated in the literature, the following table summarizes the expected inputs and outputs for the Diels-Alder reaction with norbornene based on available information.[1]

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Reaction ConditionsProductPurification Method
N-ThionylanilineNorbornene1 : 1.5Room Temperature, Sealed AmpuleBenzo-ortho-thiazine adductRecrystallization (Ethanol)
p-Tolyl-N-thionylanilineNorbornene1 : 1.5Room Temperature, Sealed AmpuleSubstituted benzo-ortho-thiazine adductRecrystallization (Ethanol)
p-Anisyl-N-thionylanilineNorbornadiene1 : 1.5Room Temperature, Sealed AmpuleSubstituted benzo-ortho-thiazine adductRecrystallization (Ethanol)

Reaction Mechanism: Hetero-Diels-Alder Reaction

The reaction between N-Thionylaniline and a dienophile like norbornene proceeds via a [4+2] cycloaddition mechanism, also known as a hetero-Diels-Alder reaction. In this reaction, the N-thionylaniline acts as the 4π electron component (diene), and the dienophile provides the 2π electrons.

Caption: Mechanism of the Hetero-Diels-Alder reaction of N-Thionylaniline.

Note: The DOT script above is a template. For actual visualization, replace "path/to/..." with image files of the molecules or use a more detailed DOT representation of the chemical structures.

Conclusion

The work-up procedures for reactions involving N-Thionylaniline are crucial for obtaining pure products. The protocols provided here, focusing on a hetero-Diels-Alder reaction, offer a solid foundation for researchers. It is important to adapt these procedures based on the specific substrates and scale of the reaction. Careful monitoring and appropriate purification techniques are key to success.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in N-Thionylaniline synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yields,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yields, encountered during the synthesis of N-Thionylaniline.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific issues that can lead to low yields in N-Thionylaniline synthesis.

Question: My reaction yield is significantly lower than expected. What are the most common causes?

Answer: Low yields in N-Thionylaniline synthesis can stem from several factors. The most common include:

  • Presence of Moisture: Thionyl chloride reacts vigorously with water to produce sulfur dioxide and hydrogen chloride gas.[1] Any moisture in the aniline, solvent, or reaction apparatus will consume the thionyl chloride, reducing the amount available for the reaction with aniline and thereby lowering the yield of the desired product.

  • Improper Reaction Temperature: The reaction is exothermic.[2] If the temperature is not adequately controlled, side reactions can occur, leading to the formation of undesired byproducts and a decrease in the yield of N-Thionylaniline. Conversely, if the temperature is too low, the reaction rate may be too slow, resulting in an incomplete reaction.

  • Incorrect Stoichiometry: The reaction between aniline and thionyl chloride requires a specific molar ratio to proceed efficiently. The generally accepted stoichiometry is 3 equivalents of aniline to 1 equivalent of thionyl chloride, where two equivalents of aniline act as a base to neutralize the HCl produced.[3] Deviation from this ratio can lead to an incomplete reaction or the formation of byproducts.

  • Inefficient Purification: N-Thionylaniline is typically purified by fractional distillation under reduced pressure.[2] Improper distillation techniques, such as an unsuitable vacuum level or temperature, can lead to product loss or degradation.

Question: I observed the formation of a significant amount of white precipitate in my reaction flask. What is it, and how does it affect my yield?

Answer: The white precipitate is aniline hydrochloride ([C₆H₅NH₃]Cl).[3] It is formed as a byproduct of the reaction when aniline acts as a base to neutralize the hydrogen chloride gas generated. While the formation of aniline hydrochloride is expected, an excessive amount might indicate that the reaction is not proceeding to completion or that there is an issue with the stoichiometry of the reactants. This can indirectly impact the yield by consuming the aniline that should be reacting to form N-Thionylaniline.

Question: My final product is dark-colored and appears impure. What could be the cause?

Answer: A dark-colored product often suggests the presence of impurities, which can arise from several sources:

  • Side Reactions: Uncontrolled reaction temperatures can promote the formation of colored byproducts.

  • Degradation of Starting Material: Aniline is susceptible to oxidation and can darken over time, especially if not stored properly. Using impure aniline can lead to a discolored final product.

  • Product Degradation: N-Thionylaniline can be sensitive to prolonged exposure to high temperatures during distillation or if not stored under appropriate conditions (e.g., under an inert atmosphere).

Question: How can I minimize the formation of byproducts during the synthesis?

Answer: To minimize byproduct formation and improve the yield and purity of N-Thionylaniline, consider the following:

  • Ensure Dry Conditions: Use freshly distilled aniline and dry solvents. All glassware should be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition of Thionyl Chloride: Add the thionyl chloride to the aniline solution slowly and dropwise while maintaining a low reaction temperature (typically 0-10 °C) to manage the exothermic nature of the reaction.[2]

  • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged reaction times that might lead to byproduct formation.

  • Careful Purification: Use a well-controlled fractional distillation under reduced pressure to purify the N-Thionylaniline. Ensure the vacuum and temperature are appropriate to avoid thermal degradation.

Frequently Asked Questions (FAQs)

What is the correct stoichiometry for the synthesis of N-Thionylaniline from aniline and thionyl chloride?

The balanced chemical equation for the reaction is: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[3] This indicates that 3 moles of aniline are required for every 1 mole of thionyl chloride.

What is the role of the excess aniline in the reaction?

Two equivalents of the aniline act as a base to neutralize the two equivalents of hydrogen chloride (HCl) that are produced during the reaction, forming aniline hydrochloride.[3]

What is a suitable solvent for this reaction?

Inert solvents are typically used for this synthesis. Common choices include toluene and dichloromethane.[2]

How should the reaction be monitored?

The progress of the reaction can be monitored by analytical methods such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2]

What is the recommended method for purifying N-Thionylaniline?

The most common and effective method for purifying N-Thionylaniline is fractional distillation under reduced pressure.[2]

Data Presentation

The following table summarizes key reaction parameters for the synthesis of N-Thionylaniline and its derivatives, providing a basis for comparison and optimization.

Starting AnilineSolventAniline:SOCl₂ Molar RatioReaction Temp. (°C)Reaction Time (h)Yield (%)Purity (%)Boiling Point (°C/mmHg)
AnilineToluene3:10-52-385-90>9888-95 / 17-20
4-ChloroanilineDichloromethane3:15-103-480-85>98110-115 / 15
p-ToluidineToluene3:10-52-388-92>98105-110 / 18
3-(Trifluoromethyl)anilineDichloromethane3:15-103-482-87>9895-100 / 12

Note: The data presented in this table is based on typical industrial-scale synthesis protocols and may vary depending on specific experimental conditions and equipment.[2]

Experimental Protocols

General Protocol for the Synthesis of N-Thionylaniline

This protocol outlines a general procedure for the laboratory-scale synthesis of N-Thionylaniline.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Inert gas inlet (e.g., for nitrogen or argon)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Aniline (freshly distilled)

  • Thionyl chloride

  • Inert solvent (e.g., toluene, dichloromethane), dried

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser with an inert gas inlet. Ensure all glassware is dry.

  • Charging Reactants: Under an inert atmosphere, add freshly distilled aniline (3.0 eq) and a dry inert solvent (e.g., toluene) to the flask.

  • Cooling: Cool the aniline solution to 0-5 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred aniline solution over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0-10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for an additional 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated aniline hydrochloride. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude N-Thionylaniline by fractional distillation under reduced pressure. Collect the fraction at the appropriate boiling point and pressure (e.g., 88-95 °C at 17-20 mmHg).[2]

  • Characterization: Characterize the purified product using analytical techniques such as NMR, IR, and GC-MS to confirm its identity and purity.

Mandatory Visualization

N_Thionylaniline_Synthesis_Pathway aniline Aniline (3 eq) reaction_mixture Reaction in Inert Solvent aniline->reaction_mixture thionyl_chloride Thionyl Chloride (1 eq) thionyl_chloride->reaction_mixture n_thionylaniline N-Thionylaniline reaction_mixture->n_thionylaniline + aniline_hcl Aniline Hydrochloride (2 eq) (Precipitate) reaction_mixture->aniline_hcl +

Caption: Reaction pathway for the synthesis of N-Thionylaniline.

Troubleshooting_Workflow start Low Yield Observed check_moisture Check for Moisture in Reagents/Apparatus? start->check_moisture dry_reagents Use Dry Reagents & Apparatus check_moisture->dry_reagents Yes check_temp Was Temperature Controlled (0-10°C)? check_moisture->check_temp No dry_reagents->check_temp control_temp Improve Temperature Control check_temp->control_temp No check_stoichiometry Verify Stoichiometry (3:1 Aniline:SOCl₂)? check_temp->check_stoichiometry Yes control_temp->check_stoichiometry correct_stoichiometry Adjust Reactant Amounts check_stoichiometry->correct_stoichiometry No check_purification Review Purification Procedure? check_stoichiometry->check_purification Yes correct_stoichiometry->check_purification optimize_purification Optimize Distillation Conditions check_purification->optimize_purification Issues Found end Improved Yield check_purification->end No Issues optimize_purification->end

Caption: Troubleshooting workflow for low yields in N-Thionylaniline synthesis.

Parameter_Relationships Yield Yield & Purity Temp Reaction Temperature Temp->Yield affects rate & side reactions Time Reaction Time Time->Yield affects completeness Stoichiometry Stoichiometry Stoichiometry->Yield determines limiting reagent Moisture Moisture Content Moisture->Yield reduces effective reagent concentration

References

Optimization

Technical Support Center: N-Thionylaniline Cycloadditions

Welcome to the technical support center for N-Thionylaniline cycloaddition reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guide...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Thionylaniline cycloaddition reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter during the synthesis, purification, and reaction of N-thionylaniline and its derivatives.

FAQ 1: My cycloaddition reaction yield is very low. What are the common causes?

Low yields in N-thionylaniline cycloadditions can often be traced back to the quality and handling of the N-thionylaniline reagent itself.

  • Issue: Hydrolysis of N-Thionylaniline. N-thionylanilines are highly susceptible to hydrolysis, which reverts them to the corresponding, and often unreactive, aniline. This is the most common cause of low yield.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Freshly Prepared or Purified Reagent: Use freshly prepared N-thionylaniline or purify stored material immediately before use. Purification can be achieved by vacuum distillation.[1][2]

      • Check Starting Materials for Water: Ensure your diene and solvent are free of water. Use of drying agents or distillation of solvents may be necessary.

  • Issue: Impure N-Thionylaniline. The synthesis of N-thionylaniline from aniline and thionyl chloride can leave unreacted aniline or aniline hydrochloride salts as impurities.[1] Aniline is a poor dienophile and its hydrochloride salt can introduce acidic conditions that promote hydrolysis.

    • Troubleshooting:

      • Purify the Reagent: Distill the crude N-thionylaniline under reduced pressure to remove non-volatile impurities like aniline salts. The boiling point of N-thionylaniline is approximately 83-95 °C at 15-20 mmHg.[1][2]

      • Stoichiometry of Synthesis: When preparing N-thionylaniline, the reaction uses three equivalents of aniline for every one equivalent of thionyl chloride, producing one equivalent of product and two equivalents of aniline hydrochloride.[1] Ensuring the correct stoichiometry can help minimize unreacted starting materials.

FAQ 2: My final product is a mixture of stereoisomers (endo/exo). How can I improve the selectivity?

The formation of diastereomers is a common challenge in Diels-Alder reactions. While often a mixture is formed, the ratio can be influenced by several factors.

  • Issue: Kinetic vs. Thermodynamic Control. Diels-Alder reactions can yield a kinetically favored product (often the endo isomer due to secondary orbital interactions) and a thermodynamically more stable product (often the exo isomer). Reaction temperature and time can influence the product ratio.

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature generally favors the kinetic product. If the desired product is the kinetic one, running the reaction at the lowest feasible temperature may improve selectivity.

      • Lewis Acid Catalysis: The use of Lewis acids can enhance the stereoselectivity of Diels-Alder reactions.[3] They coordinate to the dienophile, lowering the energy of the LUMO and potentially increasing the energy difference between the endo and exo transition states. Experimenting with different Lewis acids (e.g., ZnCl₂, AlCl₃, TiCl₄) and optimizing the stoichiometry is recommended.[4]

  • Issue: Diene/Dienophile Structure. The intrinsic geometry of the diene and the substituents on the N-thionylaniline can significantly impact stereoselectivity.

    • Troubleshooting:

      • Bulky Groups: Introducing bulky substituents on either the diene or dienophile can create steric hindrance that favors the formation of one isomer over the other.

FAQ 3: I see an unexpected byproduct in my reaction mixture. How can I identify it?

The most common side product is the aniline corresponding to your N-thionylaniline, resulting from hydrolysis.

  • Identification of Aniline:

    • TLC: Aniline is typically more polar than the N-thionylaniline and the cycloaddition product. It will have a lower Rf value on silica gel plates.

    • NMR Spectroscopy: Aniline has characteristic aromatic proton signals and a broad singlet for the -NH₂ protons, which is exchangeable with D₂O. For example, in the 1H NMR spectrum of aniline in CDCl₃, you would expect to see signals in the aromatic region (around 6.7-7.2 ppm) and a broad singlet for the amine protons around 3.7 ppm.

    • IR Spectroscopy: Aniline shows two characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹.

FAQ 4: How should I properly handle and store N-thionylaniline?

Proper handling and storage are critical to maintaining the reagent's reactivity.

  • Storage: N-thionylaniline should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture. It should be kept in a cool, dry place.[5]

  • Handling: Handle N-thionylaniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It is a combustible liquid and can cause skin and eye irritation.[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of N-Thionylaniline

This protocol is a general guideline for the synthesis and purification of N-thionylaniline.

Synthesis:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with a solution of aniline (3.0 equivalents) in an anhydrous solvent (e.g., benzene or toluene).

  • Cool the solution in an ice bath.

  • Slowly add a solution of thionyl chloride (1.0 equivalent) in the same anhydrous solvent via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The aniline hydrochloride salt will precipitate.

Purification:

  • Filter the reaction mixture to remove the precipitated aniline hydrochloride.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude N-thionylaniline by vacuum distillation (e.g., 83-95 °C at 15-20 mmHg) to obtain a straw-colored liquid.[1][2]

Protocol 2: General Procedure for a [4+2] Cycloaddition Reaction

This protocol provides a general framework for performing a Diels-Alder reaction with N-thionylaniline.

  • Ensure all glassware is thoroughly oven-dried and assembled under a positive pressure of an inert gas (nitrogen or argon).

  • In a round-bottom flask, dissolve the diene (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, benzene, or dichloromethane).

  • Add freshly distilled N-thionylaniline (1.0-1.2 equivalents) to the solution at room temperature or a specified reaction temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to isolate the desired cycloaddition adduct.

Data Summary

The following table summarizes key physical and safety data for N-thionylaniline.

PropertyValueReference
Chemical Formula C₆H₅NSO[1]
Molar Mass 139.17 g·mol⁻¹[1]
Appearance Straw-colored to yellowish oil[1]
Density 1.236 g/mL at 25 °C[1]
Boiling Point 88–95 °C (17–20 mmHg)[1]
Hazard Statements H315, H319, H334, H335[1]

Visual Guides

Reaction Pathways

The following diagrams illustrate the intended cycloaddition pathway and the common hydrolysis side reaction.

reaction_pathway Diene Diene plus1 + Diene->plus1 NTA N-Thionylaniline (Ar-N=S=O) NTA->plus1 plus2 + NTA->plus2 H2O H₂O (Moisture) H2O->plus2 Adduct Desired Cycloadduct Aniline Aniline (Ar-NH₂) SO2 SO₂ plus1->Adduct [4+2] Cycloaddition plus3 + plus2->plus3 Hydrolysis plus3->Aniline plus3->SO2

Caption: Desired cycloaddition vs. hydrolysis side reaction.

Troubleshooting Logic

This workflow outlines the steps to diagnose and resolve common issues in N-thionylaniline cycloadditions.

troubleshooting_workflow start Low Yield or Impure Product check_reagent Check N-Thionylaniline (TLC, NMR) start->check_reagent reagent_impure Is reagent impure (e.g., contains aniline)? check_reagent->reagent_impure purify_reagent Purify by Vacuum Distillation reagent_impure->purify_reagent Yes check_conditions Review Reaction Conditions reagent_impure->check_conditions No purify_reagent->check_conditions conditions_wet Were conditions strictly anhydrous? check_conditions->conditions_wet dry_reagents Dry Solvents/Reagents Use Inert Atmosphere conditions_wet->dry_reagents No check_stereochem Analyze Stereochemistry (NMR, etc.) conditions_wet->check_stereochem Yes dry_reagents->check_stereochem isomers_formed Mixture of stereoisomers? check_stereochem->isomers_formed optimize_selectivity Optimize for Selectivity: - Lower Temperature - Add Lewis Acid Catalyst isomers_formed->optimize_selectivity Yes proceed Proceed with Purified Product/Optimized Reaction isomers_formed->proceed No optimize_selectivity->proceed

Caption: Troubleshooting workflow for N-thionylaniline cycloadditions.

References

Troubleshooting

How to prevent hydrolysis of N-Thionylaniline during reactions

Welcome to the Technical Support Center for N-Thionylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of N-Thionylaniline...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Thionylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of N-Thionylaniline during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is N-Thionylaniline and why is it sensitive to hydrolysis?

A1: N-Thionylaniline, also known as N-sulfinylaniline, is an organosulfur compound with the chemical formula C₆H₅NSO. It contains a reactive N=S=O functional group, which is susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, breaks down N-Thionylaniline into aniline and sulfur dioxide, rendering it inactive for its intended purpose in a reaction.

Q2: What are the visible signs of N-Thionylaniline hydrolysis?

A2: The primary visual indicator of hydrolysis is a change in the appearance of the N-Thionylaniline. Pure N-Thionylaniline is a yellow to orange liquid. Upon decomposition due to moisture, it may become darker, turn brown, or you may observe the formation of solid precipitates (aniline salts if an acid is present). Additionally, the characteristic pungent odor of sulfur dioxide may be noticeable.

Q3: How does the purity of N-Thionylaniline affect my reaction?

A3: Using hydrolyzed N-Thionylaniline will significantly impact your reaction's outcome. The presence of aniline and other degradation products can lead to low yields of the desired product, the formation of unwanted side-products, and difficulties in purification. It is crucial to use pure, unhydrolyzed N-Thionylaniline for optimal results.

Q4: How should I properly store N-Thionylaniline to prevent hydrolysis?

A4: N-Thionylaniline should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration is recommended. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

Q5: Can I use N-Thionylaniline in protic solvents?

A5: It is highly recommended to avoid protic solvents (e.g., water, alcohols, primary or secondary amines) when working with N-Thionylaniline, as these solvents can directly participate in the hydrolysis reaction.[1][2][3] If a protic solvent is absolutely necessary for your reaction, extreme care must be taken to ensure it is rigorously dried and the reaction is performed under strictly anhydrous conditions. Whenever possible, opt for anhydrous aprotic solvents.

Troubleshooting Guides

Issue: Low or No Product Yield

If you are experiencing low or no yield in a reaction involving N-Thionylaniline, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Hydrolysis of N-Thionylaniline Verify Reagent Quality: Check the appearance and smell of your N-Thionylaniline. If it is dark or has a strong odor of SO₂, it may have decomposed. Consider purifying it by distillation under reduced pressure or using a fresh batch.
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (≥120 °C) for several hours and cool under a stream of inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Incomplete Reaction Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR). Reactions may require longer times to go to completion.
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the temperature is appropriate for the specific transformation. Conversely, some reactions may require cooling to prevent side reactions.
Suboptimal Reaction Conditions Solvent Choice: Ensure the solvent is compatible with all reagents and is sufficiently non-polar to prevent the precipitation of reactants.
Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.
Product Loss During Workup Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of the product if it is also moisture-sensitive.
Purification: Choose a purification method that is appropriate for your product's stability. Avoid prolonged exposure to silica gel if your product is sensitive to acidic conditions.
Issue: Formation of Unexpected Side Products

The presence of unexpected side products can often be traced back to the decomposition of N-Thionylaniline.

Observed Side Product Potential Cause Recommended Action
Aniline or Aniline Derivatives Hydrolysis of N-Thionylaniline prior to or during the reaction.Follow the stringent anhydrous procedures outlined in the experimental protocol. Use freshly opened or purified N-Thionylaniline.
Polymeric materials Reaction of N-Thionylaniline with itself or other species in the presence of moisture or impurities.Ensure high purity of all reagents and solvents. Maintain a strict inert atmosphere.
Products from reaction with aniline The desired reaction may be occurring with aniline that is present as an impurity from hydrolyzed N-Thionylaniline.Purify the N-Thionylaniline by vacuum distillation before use.

Experimental Protocols

Detailed Protocol for a Diels-Alder Reaction with N-Thionylaniline under Anhydrous Conditions

This protocol describes a general procedure for the [4+2] cycloaddition of N-Thionylaniline with a diene, emphasizing the techniques required to prevent hydrolysis.

Materials:

  • N-Thionylaniline (freshly distilled or from a new, sealed bottle)

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Oven-dried glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles (oven-dried)

  • Septa

Procedure:

  • Glassware Preparation: Thoroughly clean and dry all glassware in an oven at a minimum of 120°C for at least 4 hours. Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation: Use anhydrous solvents. If not freshly opened from a sealed bottle, solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent). The diene should also be dry and free of protic impurities.

  • Reaction Setup: To the oven-dried round-bottom flask equipped with a magnetic stir bar, add the diene via a dry syringe under a positive flow of inert gas. Add the anhydrous solvent to dissolve the diene.

  • Addition of N-Thionylaniline: Using a dry syringe, carefully draw up the required amount of N-Thionylaniline. Slowly add the N-Thionylaniline dropwise to the stirred solution of the diene at the desired reaction temperature (this may range from room temperature to elevated temperatures, depending on the specific diene).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. Ensure a continuous positive pressure of inert gas is maintained throughout the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product. If an aqueous wash is necessary, use deoxygenated water and perform the extraction quickly. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method such as column chromatography using deactivated silica gel or distillation under reduced pressure.

Visualizations

Hydrolysis_Mechanism NTA N-Thionylaniline (C₆H₅NSO) Intermediate Unstable Intermediate NTA->Intermediate Nucleophilic attack by water H2O Water (H₂O) H2O->Intermediate Aniline Aniline (C₆H₅NH₂) Intermediate->Aniline Decomposition SO2 Sulfur Dioxide (SO₂) Intermediate->SO2

Mechanism of N-Thionylaniline Hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Assemble under Inert Gas Dry_Glassware->Inert_Atmosphere Add_Reactants Add Reactants via Syringe Inert_Atmosphere->Add_Reactants Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Add_Reactants Run_Reaction Run Reaction under N₂/Ar Add_Reactants->Run_Reaction Monitor Monitor Progress (TLC/GC) Run_Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry_Purify Dry and Purify Extract->Dry_Purify

Workflow for Reactions with N-Thionylaniline.

Troubleshooting_Flowchart Start Low/No Product Yield Check_Reagent Check N-Thionylaniline Quality (Color, Smell) Start->Check_Reagent Check_Conditions Review Reaction Conditions (Anhydrous? Inert?) Check_Reagent->Check_Conditions Good Use_Fresh_Reagent Use Fresh/Distilled N-Thionylaniline Check_Reagent->Use_Fresh_Reagent Bad Check_Parameters Optimize Reaction Parameters (Temp, Time, Stoichiometry) Check_Conditions->Check_Parameters Yes Implement_Anhydrous Implement Strict Anhydrous/ Inert Techniques Check_Conditions->Implement_Anhydrous No Improve_Workup Optimize Workup & Purification Check_Parameters->Improve_Workup Optimal Modify_Parameters Modify Temp, Time, or Reagent Ratios Check_Parameters->Modify_Parameters Suboptimal Refine_Workup Refine Workup/Purification Protocol Improve_Workup->Refine_Workup Success Improved Yield Use_Fresh_Reagent->Success Implement_Anhydrous->Success Modify_Parameters->Success Refine_Workup->Success

References

Optimization

Optimizing reaction conditions for N-Thionylaniline (solvent, temperature)

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the synthesis of N-Thionylaniline. Frequently Asked Questions (FAQ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the synthesis of N-Thionylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Thionylaniline?

A1: The most widely used method for preparing N-Thionylaniline is the reaction of aniline with thionyl chloride (SOCl₂).[1] The overall reaction is as follows:

3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl

This reaction is typically performed in an inert solvent to facilitate the reaction and control the temperature.

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays a crucial role in the synthesis of N-Thionylaniline. It helps to dissolve the aniline, dissipate the heat generated during the exothermic reaction, and maintain a controlled temperature. The choice of solvent can influence the reaction rate, yield, and purity of the final product. Common inert solvents include toluene and dichloromethane.

Q3: Why is temperature control important during the synthesis?

A3: Temperature control is critical for several reasons. The reaction between aniline and thionyl chloride is exothermic, and uncontrolled temperature can lead to the formation of unwanted byproducts and a decrease in the yield and purity of N-Thionylaniline. It is generally recommended to cool the reaction mixture, especially during the addition of thionyl chloride.

Q4: What are the primary byproducts in this synthesis?

A4: The main byproduct of this reaction is aniline hydrochloride ([C₆H₅NH₃]Cl), which precipitates out of the solution. Other potential impurities can arise from side reactions if the temperature is not properly controlled, leading to the formation of various chlorinated and sulfonated aniline derivatives.

Q5: How is N-Thionylaniline typically purified?

A5: The initial purification step involves the removal of the solid aniline hydrochloride precipitate by filtration. The crude N-Thionylaniline in the filtrate is then purified by fractional distillation under reduced pressure. This method is effective in separating the desired product from any remaining starting materials and less volatile byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of N-Thionylaniline 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Loss of product during workup: Inefficient extraction or premature product decomposition. 3. Side reactions: Poor temperature control leading to byproduct formation. 4. Moisture contamination: Thionyl chloride reacts with water.1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Ensure efficient separation of the organic layer and minimize exposure to high temperatures during solvent removal. 3. Maintain the recommended low temperature, especially during the addition of thionyl chloride. Add the thionyl chloride dropwise to control the exotherm. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Dark Brown or Black Reaction Mixture 1. Overheating: The reaction temperature was too high, causing decomposition. 2. Presence of impurities: Impurities in the starting aniline can lead to charring.1. Improve cooling of the reaction vessel. Ensure slow, dropwise addition of thionyl chloride. 2. Use freshly distilled aniline for the reaction. Old aniline can be dark due to oxidation products.
Difficulty in Isolating the Product 1. Product is an oil: N-Thionylaniline is a yellowish oil, which can sometimes be difficult to handle. 2. Incomplete removal of solvent: Residual solvent can affect the purity and appearance of the product.1. After filtration of aniline hydrochloride, carefully concentrate the filtrate under reduced pressure. 2. Perform fractional distillation under high vacuum to effectively remove the solvent and purify the product.
Product Decomposes During Distillation 1. Distillation temperature is too high: N-Thionylaniline can decompose at elevated temperatures. 2. Presence of acidic impurities: Residual HCl or other acidic byproducts can catalyze decomposition.1. Use a high-vacuum pump to lower the boiling point of N-Thionylaniline during distillation. The boiling point is reported as 88–95 °C at 17–20 mmHg.[1] 2. Ensure the crude product is properly worked up to remove any acidic impurities before distillation. A wash with a mild base solution may be considered, followed by drying.

Data on Optimized Reaction Conditions

Parameter Recommended Condition Rationale Expected Outcome
Solvent Toluene, Dichloromethane (or other inert aprotic solvents)Provides a medium for the reaction, helps control temperature, and should be inert to the reactants and products.Good to excellent yields.
Temperature 0 - 10 °C (during SOCl₂ addition)To control the exothermic nature of the reaction and minimize the formation of byproducts.Higher purity of the final product.
Reactant Ratio Aniline : Thionyl Chloride (3 : 1 molar ratio)Based on the stoichiometry of the reaction where two equivalents of aniline act as a base to neutralize the HCl formed.Maximizes the conversion of thionyl chloride and facilitates the precipitation of aniline hydrochloride.
Reaction Time 1 - 3 hours (after SOCl₂ addition)To ensure the reaction goes to completion.High conversion of starting materials.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of N-Thionylaniline.

Materials:

  • Aniline (freshly distilled)

  • Thionyl chloride

  • Anhydrous toluene (or dichloromethane)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve freshly distilled aniline (3.0 equivalents) in anhydrous toluene.

  • Cooling: Cool the aniline solution to 0-5 °C using an ice bath.

  • Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (1.0 equivalent) dropwise from the dropping funnel to the cooled aniline solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the complete addition of thionyl chloride, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated aniline hydrochloride.

    • Wash the filter cake with a small amount of anhydrous toluene and combine the filtrates.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the resulting crude N-Thionylaniline by fractional distillation under reduced pressure (boiling point: 88–95 °C at 17–20 mmHg).[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Thionylaniline.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Aniline in Toluene cool Cool to 0-5 °C start->cool add_socl2 Dropwise Addition of Thionyl Chloride cool->add_socl2 react Stir at Room Temperature add_socl2->react filter Filter Aniline Hydrochloride react->filter concentrate Concentrate Filtrate filter->concentrate distill Fractional Distillation (Vacuum) concentrate->distill product Pure N-Thionylaniline distill->product

Caption: Workflow for the synthesis and purification of N-Thionylaniline.

References

Troubleshooting

Technical Support Center: Purification of N-Thionylaniline by Vacuum Distillation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-thionylaniline by vacuum distillation. It is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-thionylaniline by vacuum distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of N-thionylaniline.

Problem Potential Cause Recommended Solution
No or Slow Distillation - Inadequate vacuum. - Heating temperature is too low. - Leak in the distillation apparatus. - Blockage in the condenser or distillation head.- Check the vacuum pump and ensure all connections are tight. - Gradually increase the heating bath temperature. - Inspect all joints for proper sealing; re-grease if necessary. - Ensure the condenser and distillation head are clear.
Bumping or Uncontrolled Boiling - Absence of a stirring mechanism. - Heating is too rapid. - Presence of volatile impurities.- Use a magnetic stir bar and stir plate. - Heat the distillation flask slowly and evenly. - Initially apply vacuum without heating to remove highly volatile components.
Product is Colored (Yellow to Brown) - Thermal decomposition of N-thionylaniline. - Presence of oxidation products from residual aniline. - Contamination from the starting materials or reaction byproducts.- Lower the distillation temperature by improving the vacuum. - Ensure the starting aniline was freshly distilled. - Purify the crude N-thionylaniline via a preliminary method if heavily contaminated.
Low Yield - Incomplete distillation. - Decomposition of the product. - Leaks in the system leading to loss of vapor.- Ensure the distillation is run to completion. - Use the lowest possible distillation temperature. - Thoroughly check for and seal any leaks in the apparatus.
Product Solidifies in the Condenser - Cooling water is too cold. - N-Thionylaniline has a relatively high melting point.- Increase the temperature of the cooling water slightly, or stop the flow of water periodically to allow the product to melt and flow into the receiving flask.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pressure and temperature for the vacuum distillation of N-thionylaniline?

A1: N-Thionylaniline can be distilled at approximately 83 °C under a vacuum of 15 mmHg.[1][2][3][4] It is crucial to maintain a stable vacuum to ensure a constant boiling point and prevent decomposition.

Q2: My N-thionylaniline is dark brown. Can I still purify it by vacuum distillation?

A2: Yes, vacuum distillation is an effective method for purifying discolored N-thionylaniline. The dark color is often due to polymeric impurities formed from the oxidation of aniline precursors. These impurities are typically non-volatile and will remain in the distillation flask.

Q3: What are the potential decomposition products of N-thionylaniline during distillation?

A3: While specific literature on the thermal decomposition of N-thionylaniline is limited, based on the reactivity of related compounds, potential decomposition products could include aniline, sulfur dioxide, and various condensed aromatic amines. To minimize decomposition, it is essential to use the lowest possible distillation temperature and a high vacuum.

Q4: Is N-thionylaniline sensitive to moisture?

A4: Yes, N-thionylaniline is sensitive to moisture and can hydrolyze. It is important to use dry glassware and handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

Q5: What type of vacuum pump is suitable for this distillation?

A5: A standard laboratory vacuum pump capable of achieving a pressure of 15 mmHg or lower is suitable. A cold trap should be placed between the distillation setup and the pump to protect the pump from corrosive vapors.

Quantitative Data

The following table summarizes the key physical properties of N-thionylaniline.

PropertyValueReference
Molecular Formula C₆H₅NSO[3][5]
Molecular Weight 139.18 g/mol [3][5]
Boiling Point (atm) 200 °C (lit.)[1][2][3]
Boiling Point (vacuum) 83 °C at 15 mmHg (lit.)[1][2][3]
Density 1.236 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.627 (lit.)[1]

Experimental Protocols

Detailed Methodology for Vacuum Distillation of N-Thionylaniline

  • Preparation of the Apparatus:

    • Ensure all glassware is clean and thoroughly dried in an oven.

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.

    • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

  • Charging the Flask:

    • Add the crude N-thionylaniline to the distillation flask. Do not fill the flask to more than two-thirds of its capacity.

  • Performing the Distillation:

    • Begin stirring the crude N-thionylaniline.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 15 mmHg).

    • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.

    • Gradually increase the temperature until the N-thionylaniline begins to boil and the vapor temperature stabilizes at the expected boiling point for the applied pressure.

    • Collect the distilled N-thionylaniline in the receiving flask. The pure product should be a clear, straw-colored liquid.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system, preferably with an inert gas like nitrogen.

    • Disassemble the apparatus and transfer the purified product to a clean, dry, and sealed container, preferably under an inert atmosphere.

Visualizations

TroubleshootingWorkflow Start Start: Distillation of N-Thionylaniline Problem Identify the Problem Start->Problem NoDistillate No or Slow Distillation Problem->NoDistillate Issue Bumping Bumping / Uncontrolled Boiling Problem->Bumping Issue ColoredProduct Colored Product Problem->ColoredProduct Issue LowYield Low Yield Problem->LowYield Issue CheckVacuum Check Vacuum & Leaks NoDistillate->CheckVacuum CheckStirring Ensure Proper Stirring Bumping->CheckStirring LowerTemp Lower Distillation Temperature ColoredProduct->LowerTemp CheckLeaks Check for System Leaks LowYield->CheckLeaks IncreaseTemp Increase Heating Temperature CheckVacuum->IncreaseTemp If vacuum is good End Successful Purification IncreaseTemp->End Resolved ControlHeating Control Heating Rate CheckStirring->ControlHeating If stirring is adequate ControlHeating->End Resolved ImproveVacuum Improve Vacuum LowerTemp->ImproveVacuum If temp is still high CheckPurity Check Starting Material Purity ImproveVacuum->CheckPurity If vacuum is optimal CheckPurity->End Resolved RunToCompletion Ensure Complete Distillation CheckLeaks->RunToCompletion If no leaks RunToCompletion->End Resolved

Caption: Troubleshooting workflow for N-thionylaniline vacuum distillation.

ExperimentalWorkflow Start Start: Crude N-Thionylaniline PrepApparatus 1. Prepare Dry Vacuum Distillation Apparatus Start->PrepApparatus ChargeFlask 2. Charge Flask with Crude Product & Stir Bar PrepApparatus->ChargeFlask ApplyVacuum 3. Apply and Stabilize Vacuum (e.g., 15 mmHg) ChargeFlask->ApplyVacuum HeatGently 4. Gently Heat the Flask ApplyVacuum->HeatGently Distill 5. Collect Distillate at Constant Temperature HeatGently->Distill CoolDown 6. Cool Apparatus Under Vacuum Distill->CoolDown VentSystem 7. Vent with Inert Gas CoolDown->VentSystem StoreProduct 8. Store Purified Product Under Inert Atmosphere VentSystem->StoreProduct End End: Purified N-Thionylaniline StoreProduct->End

Caption: Experimental workflow for the purification of N-thionylaniline.

References

Optimization

Identifying and removing impurities from N-Thionylaniline synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of N-Thionylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N-Thionylaniline synthesis?

The most common impurities encountered during the synthesis of N-Thionylaniline from aniline and thionyl chloride are unreacted starting materials and a primary byproduct.

  • Aniline: Excess aniline used to drive the reaction to completion is a common impurity.

  • Aniline Hydrochloride: The reaction between aniline and the HCl generated from thionyl chloride produces aniline hydrochloride ([C₆H₅NH₃]Cl) as a significant solid byproduct.[1]

Q2: My crude N-Thionylaniline product is a brown, oily liquid. Is this normal?

Yes, it is common for the crude product of reactions involving thionyl chloride to appear as a brown liquid. This coloration can be due to the presence of minor side products and residual reagents. Purification is necessary to obtain the desired straw-colored N-Thionylaniline.

Q3: How can I identify the presence of aniline and aniline hydrochloride in my product?

Several analytical techniques can be employed to identify these common impurities:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of aniline. Aniline will have a different Rf value compared to N-Thionylaniline.

  • Infrared (IR) Spectroscopy: Aniline hydrochloride shows characteristic peaks that are distinct from N-Thionylaniline. The presence of strong, broad absorptions in the 2800-3200 cm⁻¹ region can indicate the -NH₃⁺ stretch of the anilinium ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can clearly distinguish between N-Thionylaniline, aniline, and aniline hydrochloride based on their unique chemical shifts and splitting patterns.

  • Mass Spectrometry (MS): GC-MS can be used to identify volatile impurities like aniline. The mass spectrum of aniline hydrochloride would show the fragmentation pattern of aniline.

Troubleshooting Guide

Problem 1: Presence of a White Precipitate in the Reaction Mixture
  • Symptom: A significant amount of white solid is observed in the reaction flask.

  • Probable Cause: This is most likely aniline hydrochloride, a byproduct of the reaction.[1]

  • Solution: The solid aniline hydrochloride can be removed by filtration after the reaction is complete. Washing the filtrate with a non-polar solvent can help remove any remaining traces of the salt.

Problem 2: Crude product is contaminated with excess aniline.
  • Symptom: Analytical tests (TLC, NMR) indicate the presence of aniline in the purified product.

  • Probable Cause: Insufficient removal of unreacted aniline during workup.

  • Solutions:

    • Acidic Wash: Washing the crude product with a dilute aqueous acid solution (e.g., 1M HCl) will convert the basic aniline into its water-soluble hydrochloride salt, which can then be separated in the aqueous layer.

    • Purification: If the product is sensitive to acid, purification by vacuum distillation or column chromatography is recommended.

Experimental Protocols

Purification of N-Thionylaniline by Vacuum Distillation

Objective: To separate the volatile N-Thionylaniline from non-volatile impurities and aniline.

Materials:

  • Crude N-Thionylaniline

  • Vacuum distillation apparatus (including a Schlenk line, cold trap, and vacuum pump)

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Place the crude N-Thionylaniline in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the fraction that distills at the appropriate boiling point for N-Thionylaniline (approximately 88–95 °C at 17–20 mmHg).[1]

  • Monitor the distillation carefully to ensure a clean separation.

Purification of N-Thionylaniline by Column Chromatography

Objective: To purify N-Thionylaniline from polar and non-polar impurities.

Materials:

  • Crude N-Thionylaniline

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)

  • Chromatography column

  • Collection flasks

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the chromatography column.

  • Dissolve the crude N-Thionylaniline in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, starting with a low polarity.

  • Gradually increase the polarity of the eluent to separate the components.

  • Collect fractions and analyze them by TLC to identify the fractions containing pure N-Thionylaniline.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of N-Thionylaniline and Key Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Appearance
N-ThionylanilineC₆H₅NSO139.1788-95 (at 17-20 mmHg)[1]Straw-colored liquid[1]
AnilineC₆H₅NH₂93.13184Colorless to brown oily liquid
Aniline HydrochlorideC₆H₅NH₃Cl129.59245 (sublimes)White to greenish crystalline solid

Table 2: Spectroscopic Data for Identification of Aniline Hydrochloride

TechniqueKey Observables
FTIR (KBr pellet) Broad absorption from 2800-3200 cm⁻¹ (-NH₃⁺ stretch)
Mass Spec (GC-MS) Fragmentation pattern consistent with aniline (parent ion m/z = 93)
¹H NMR (DMSO-d₆) Aromatic protons shifted downfield compared to aniline, broad singlet for -NH₃⁺ protons.
¹³C NMR (DMSO-d₆) Aromatic carbons show shifts distinct from aniline.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification aniline Aniline reaction Reaction (e.g., in Toluene) aniline->reaction socl2 Thionyl Chloride socl2->reaction crude_product Crude N-Thionylaniline (Liquid + Solid) reaction->crude_product filtration Filtration crude_product->filtration filtrate Filtrate (Crude N-Thionylaniline in Solvent) filtration->filtrate solid Solid (Aniline Hydrochloride) filtration->solid purification Purification filtrate->purification distillation Vacuum Distillation purification->distillation Option 1 chromatography Column Chromatography purification->chromatography Option 2 pure_product Pure N-Thionylaniline distillation->pure_product chromatography->pure_product troubleshooting_logic start Crude Product Analysis impurity_check Impurity Detected? start->impurity_check impurity_type Identify Impurity impurity_check->impurity_type Yes no_impurity Proceed to Final Characterization impurity_check->no_impurity No aniline_impurity Aniline Detected impurity_type->aniline_impurity Unreacted Aniline hcl_impurity Aniline HCl Detected impurity_type->hcl_impurity Solid Byproduct unknown_impurity Unknown Impurity impurity_type->unknown_impurity Other wash Acidic Wash aniline_impurity->wash distill_chrom Vacuum Distillation or Column Chromatography aniline_impurity->distill_chrom re_filter Re-filter and Wash hcl_impurity->re_filter further_analysis Further Spectroscopic Analysis (NMR, MS, IR) unknown_impurity->further_analysis end Pure Product wash->end distill_chrom->end re_filter->end further_analysis->end

References

Troubleshooting

Technical Support Center: Managing N-Thionylaniline Reactions

Welcome to the Technical Support Center for managing the exothermic nature of N-Thionylaniline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on s...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the exothermic nature of N-Thionylaniline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively controlling these reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of N-Thionylaniline and related compounds.

IssueProbable CauseTroubleshooting Steps
Rapid, uncontrolled temperature increase (runaway reaction) upon adding thionyl chloride. The reaction between aniline and thionyl chloride is highly exothermic. Rapid addition of the reagent leads to a rapid release of heat that can overwhelm the cooling capacity of the system.Immediate Action: Stop the addition of thionyl chloride immediately. Correction: Ensure the reaction vessel is adequately cooled in an ice bath or with a chiller before and during the addition of thionyl chloride.Add thionyl chloride dropwise or via a syringe pump to control the addition rate.Use a dilute solution of thionyl chloride in an inert solvent to better manage the heat generated.Ensure efficient stirring to dissipate heat throughout the reaction mixture.
Formation of a significant amount of solid precipitate that hinders stirring. The reaction produces aniline hydrochloride ([PhNH₃]Cl) as a byproduct, which is a salt with limited solubility in many organic solvents.[1]Choose a solvent in which the aniline hydrochloride has some solubility or can be easily suspended.Ensure the stirring is vigorous enough to maintain a mobile slurry.If the precipitate becomes too thick, a small amount of additional solvent can be carefully added.
The reaction mixture turns dark brown or black. This may indicate the formation of degradation byproducts due to excessive temperatures.Improve temperature control by following the steps outlined for preventing a runaway reaction.Ensure the quality of the aniline and thionyl chloride, as impurities can sometimes lead to side reactions and color formation.
Low yield of N-Thionylaniline. Incomplete reaction or loss of product during workup.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.During the workup, ensure all the product is transferred and that the washing steps are efficient without dissolving a significant amount of the product.Purify the crude product by vacuum distillation to isolate the N-Thionylaniline.
Foaming or excessive gas evolution observed. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) as gaseous byproducts.[2]Ensure the reaction is conducted in a well-ventilated fume hood.The addition of thionyl chloride should be slow enough to control the rate of gas evolution.Use an appropriate scrubber system to trap acidic gases.

Frequently Asked Questions (FAQs)

Q1: What is the stoichiometry of the reaction between aniline and thionyl chloride to form N-thionylaniline?

A1: The balanced chemical equation for the reaction is: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl[1] This indicates that three equivalents of aniline react with one equivalent of thionyl chloride.

Q2: How exothermic is the reaction?

Q3: What are the primary hazards associated with this reaction?

A3: The primary hazards include:

  • Exothermic Reaction: The potential for a runaway reaction if the addition of thionyl chloride is not carefully controlled.

  • Hazardous Reactants and Products: Aniline, thionyl chloride, and N-thionylaniline are toxic and corrosive.[3]

  • Gas Evolution: The reaction releases toxic and corrosive gases (HCl and SO₂).[2]

Q4: What is the recommended solvent for this reaction?

A4: Anhydrous inert solvents such as benzene, toluene, or dichloromethane are commonly used. The choice of solvent can influence the reaction rate and the solubility of the aniline hydrochloride byproduct.

Q5: What are potential side reactions?

A5: A potential side reaction, especially at elevated temperatures, is the formation of sulfanilic acid.

Experimental Protocols

General Laboratory-Scale Synthesis of N-Thionylaniline

This protocol is a general guideline. Researchers should always perform a thorough risk assessment before conducting any experiment.

Materials:

  • Aniline (1.0 eq)

  • Thionyl chloride (0.33 eq)

  • Anhydrous inert solvent (e.g., toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice bath or chiller

  • Reflux condenser

  • System for scrubbing acidic gases (e.g., a bubbler with a sodium hydroxide solution)

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Dissolve aniline in the anhydrous inert solvent in the round-bottom flask.

  • Cool the aniline solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride to the stirred aniline solution via the dropping funnel or syringe pump over a period of 1-2 hours. Maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The aniline hydrochloride will precipitate out of the solution. Filter the solid and wash it with a small amount of the reaction solvent.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Purify the crude N-thionylaniline by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aniline in Anhydrous Solvent B Cool to 0 °C A->B C Slowly Add Thionyl Chloride (Maintain < 10 °C) B->C Start Addition D Warm to RT and Reflux C->D E Monitor by TLC D->E F Cool and Filter Aniline Hydrochloride E->F Reaction Complete G Concentrate Filtrate F->G H Vacuum Distillation G->H I N-Thionylaniline H->I

Caption: Experimental workflow for the synthesis of N-Thionylaniline.

troubleshooting_logic start Observe Uncontrolled Temperature Increase q1 Is thionyl chloride addition stopped? start->q1 stop_addition Stop Addition IMMEDIATELY q1->stop_addition No check_cooling Verify Cooling System (Ice Bath/Chiller) q1->check_cooling Yes a1_yes Yes a1_no No stop_addition->check_cooling check_rate Reduce Addition Rate (Dropwise/Syringe Pump) check_cooling->check_rate check_stirring Ensure Efficient Stirring check_rate->check_stirring end Controlled Reaction check_stirring->end

Caption: Troubleshooting logic for a runaway reaction scenario.

References

Optimization

Technical Support Center: N-Thionylaniline Stability and Storage

This technical support center is designed for researchers, scientists, and drug development professionals working with N-Thionylaniline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-Thionylaniline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Thionylaniline during storage?

A1: The primary stability concerns for N-Thionylaniline are its susceptibility to hydrolysis, oxidation, and potentially thermal degradation. The N=S=O functional group is reactive and can be attacked by nucleophiles, particularly water. The aniline moiety is also susceptible to oxidation.

Q2: What are the recommended storage conditions for N-Thionylaniline?

A2: To ensure the stability of N-Thionylaniline, it is recommended to store it in a cool, dry, and dark place.[1] Keep the container tightly sealed to prevent exposure to moisture and air.[1] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is advisable.

Q3: What are the visible signs of N-Thionylaniline degradation?

A3: Degradation of N-Thionylaniline may be indicated by a change in color, typically darkening from its usual light yellow to orange or brown appearance. The formation of solid precipitates (aniline or its salts) or a change in viscosity can also signify degradation. A pungent odor of sulfur dioxide may be noticeable upon opening the container if hydrolysis has occurred.

Q4: What are the likely degradation products of N-Thionylaniline?

A4: The most probable degradation products are aniline and sulfur dioxide, resulting from hydrolysis. Oxidation of the aniline ring can lead to the formation of various colored impurities, including azoxybenzene, azobenzene, and nitrobenzene.[2]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of N-Thionylaniline in your experiments.

Issue 1: Inconsistent experimental results or low yield.
  • Possible Cause: Degradation of N-Thionylaniline stock.

  • Troubleshooting Steps:

    • Assess the quality of your N-Thionylaniline: Check for any visual signs of degradation as mentioned in FAQ Q3.

    • Perform a purity check: Use a suitable analytical method like HPLC-UV to determine the purity of your stock solution. The appearance of new peaks or a decrease in the main peak area compared to a fresh standard is indicative of degradation.

    • Use a fresh bottle: If degradation is suspected, use a new, unopened bottle of N-Thionylaniline for your experiments.

    • Proper handling: When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

Issue 2: Color change observed in the N-Thionylaniline stock.
  • Possible Cause: Oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Minimize exposure to air and light: Handle the compound under an inert atmosphere if possible and store it in an amber vial or a container protected from light.

    • Ensure dry storage conditions: Store the compound in a desiccator or a controlled low-humidity environment.

    • Purification: If the color change is significant, consider purifying the N-Thionylaniline by distillation under reduced pressure. However, be aware of its thermal sensitivity.

Issue 3: Formation of a precipitate in the N-Thionylaniline container.
  • Possible Cause: Hydrolysis leading to the formation of aniline, which may be less soluble or could react with atmospheric carbon dioxide to form a salt.

  • Troubleshooting Steps:

    • Strict moisture exclusion: Handle the compound in a glovebox or under a stream of dry inert gas. Use dry solvents and glassware for any solutions.

    • Analytical identification: If possible, isolate and analyze the precipitate to confirm its identity (e.g., by IR or NMR spectroscopy).

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of N-Thionylaniline

This protocol provides a general method for assessing the purity of N-Thionylaniline and detecting potential degradation products.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Prepare a solution of N-Thionylaniline in acetonitrile at a concentration of approximately 1 mg/mL.

Note: This method should be validated for your specific application. Degradation products like aniline will have a different retention time and can be quantified using a corresponding standard.

Protocol 2: Accelerated Stability Study of N-Thionylaniline

This protocol outlines a basic accelerated stability study to evaluate the stability of N-Thionylaniline under elevated temperature and humidity conditions.

ParameterCondition 1Condition 2Condition 3 (Control)
Temperature 40°C60°C25°C
Relative Humidity 75% RHAmbientAmbient
Time Points 0, 1, 2, 4 weeks0, 1, 2, 4 weeks0, 4 weeks
Analysis Visual inspection and HPLC purity analysis at each time point.

Procedure:

  • Aliquot N-Thionylaniline into several vials.

  • Place the vials in stability chambers under the specified conditions.

  • At each time point, remove a vial from each condition.

  • Perform visual inspection and analyze the sample for purity using the HPLC method described in Protocol 1.

  • Plot the percentage of remaining N-Thionylaniline against time for each condition to assess the degradation rate.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation NTA N-Thionylaniline (C₆H₅NSO) Aniline Aniline (C₆H₅NH₂) NTA->Aniline SO2 Sulfur Dioxide (SO₂) NTA->SO2 Oxidation_Products Oxidation Products (e.g., Azoxybenzene, Azobenzene) NTA->Oxidation_Products Decomposition_Products Decomposition Products NTA->Decomposition_Products H2O Moisture (H₂O) O2 Oxygen (O₂) Heat Heat

Caption: Potential degradation pathways of N-Thionylaniline.

troubleshooting_workflow start Inconsistent Results or Low Yield Observed check_stock Assess N-Thionylaniline Stock: - Visual Inspection (Color, Precipitate) - Check Storage Conditions start->check_stock is_degraded Degradation Suspected? check_stock->is_degraded purity_analysis Perform Purity Analysis (e.g., HPLC-UV) is_degraded->purity_analysis Yes review_handling Review Handling Procedures: - Minimize Air/Moisture Exposure - Protect from Light is_degraded->review_handling No new_bottle Use a Fresh Bottle of N-Thionylaniline purity_analysis->new_bottle end Proceed with Experiment new_bottle->end review_handling->end

Caption: Troubleshooting workflow for experimental issues.

References

Troubleshooting

Technical Support Center: TLC Analysis for Monitoring N-Thionylaniline Reaction Completion

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of N-thionylaniline synthesis from aniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the N-thionylaniline reaction?

A1: TLC is a rapid and effective technique to qualitatively assess the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material (aniline) and the formation of the product (N-thionylaniline), allowing you to determine when the reaction is complete.

Q2: How do the Rf values of aniline and N-thionylaniline compare?

A2: Aniline is a more polar compound than N-thionylaniline due to the presence of the N-H bonds, which can participate in hydrogen bonding with the silica gel stationary phase. N-thionylaniline, lacking these N-H bonds, is less polar. Therefore, N-thionylaniline will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to aniline in a normal-phase system.

Q3: What is a suitable mobile phase for this TLC analysis?

A3: A common and effective mobile phase for separating aniline and its derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1][2] A good starting ratio to try is 4:1 hexanes:ethyl acetate. This ratio can be adjusted to achieve optimal separation.

Q4: How can I visualize the spots on the TLC plate?

A4: Both aniline and N-thionylaniline are aromatic compounds and can typically be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[3] The compounds will appear as dark spots. For more permanent visualization or if UV is not effective, a chemical stain can be used. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that will react with many organic compounds.

Q5: What are potential side products in the synthesis of N-thionylaniline from aniline and thionyl chloride?

A5: The reaction between aniline and thionyl chloride produces N-thionylaniline and hydrogen chloride (HCl).[4] The HCl will react with the excess aniline (if used as a base) to form aniline hydrochloride, which is a salt and will typically precipitate out of non-polar organic solvents. This salt is highly polar and would remain at the baseline (Rf = 0) if it were soluble. Other potential impurities could arise from the decomposition of N-thionylaniline in the presence of water.

Experimental Protocols

Detailed Methodology for TLC Monitoring
  • TLC Plate Preparation:

    • Use a pre-coated silica gel 60 F254 plate.

    • With a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.

    • Mark three small, equidistant points on the origin line for spotting.

  • Sample Preparation and Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of your starting aniline in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the leftmost mark on the origin line.

    • Lane 2 (Co-spot): On the middle mark, first spot the starting material solution and then, on top of the same spot, carefully spot the reaction mixture.

    • Lane 3 (Reaction Mixture - RXN): Using a clean capillary tube, spot the reaction mixture on the rightmost mark.

    • Ensure the spots are small and concentrated. Allow the solvent to fully evaporate between applications if multiple spots are needed to achieve sufficient concentration.

  • Chromatogram Development:

    • Prepare the developing chamber by pouring the chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Alternatively, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun until colored spots appear against a purple/pink background.

  • Interpretation:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • The reaction is complete when the spot corresponding to the starting material (aniline) in the reaction mixture lane is no longer visible, and a new spot corresponding to the product (N-thionylaniline) is prominent. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Data Presentation

CompoundExpected PolarityExpected Rf in 4:1 Hexanes:EtOAcVisualization
AnilineHighLow (e.g., 0.2 - 0.4)UV, KMnO4
N-ThionylanilineLowHigh (e.g., 0.6 - 0.8)UV, KMnO4

Note: Rf values are indicative and can vary based on experimental conditions such as the exact solvent mixture, temperature, and the specific TLC plate used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel (common with amines).- Dilute the sample before spotting.- Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase to reduce tailing of the aniline spot.
Spots are at the baseline (low Rf) - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., try 3:1 or 2:1 hexanes:ethyl acetate).
Spots are at the solvent front (high Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of hexanes (e.g., try 9:1 hexanes:ethyl acetate).
No spots are visible - The sample is too dilute.- The compound does not absorb UV light and the visualization stain is not effective.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Try a different visualization technique, such as an iodine chamber or a p-anisaldehyde stain.
Overlapping spots - The Rf values of the starting material and product are too similar in the chosen mobile phase.- Experiment with different solvent systems. Try a different polar solvent (e.g., diethyl ether) or a different non-polar solvent (e.g., toluene).
A spot at the origin in the reaction lane - This could be the highly polar aniline hydrochloride salt.- This is expected if aniline is used as a base in the reaction. The disappearance of the mobile aniline spot is the key indicator of reaction completion.

Visualizations

G Experimental Workflow for TLC Monitoring cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co-spot, RXN) prep_plate->spot_plate prep_samples Prepare SM and RXN Samples prep_samples->spot_plate prep_chamber Equilibrate Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

G TLC Troubleshooting Decision Tree cluster_streaking Streaking/Tailing Spots? cluster_rf Incorrect R_f Values? cluster_visibility No Visible Spots? start Problem with TLC Result streaking_yes Yes start->streaking_yes streaking_no No start->streaking_no solution_streaking1 Dilute Sample streaking_yes->solution_streaking1 Overloaded? solution_streaking2 Add Base (e.g., Et3N) to Mobile Phase streaking_yes->solution_streaking2 Amine Tailing? rf_yes Yes streaking_no->rf_yes solution_rf_high Decrease Mobile Phase Polarity rf_yes->solution_rf_high Spots too high? solution_rf_low Increase Mobile Phase Polarity rf_yes->solution_rf_low Spots too low? rf_no No visibility_yes Yes rf_no->visibility_yes solution_visibility1 Concentrate Sample Spot visibility_yes->solution_visibility1 Sample too dilute? solution_visibility2 Use a Different Visualization Method visibility_yes->solution_visibility2 UV/Stain ineffective?

Caption: A decision tree for troubleshooting common TLC issues.

References

Optimization

Technical Support Center: Quenching Procedures for N-Thionylaniline Reactions with Lewis Acids

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of reactions between N-Thionyla...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of reactions between N-Thionylaniline and Lewis acids. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide is designed to help you navigate and resolve issues that may arise during the quenching and work-up of N-Thionylaniline reactions catalyzed by Lewis acids.

Q1: My reaction mixture turned dark or formed a significant amount of insoluble material upon adding the quenching agent. What is happening and how can I prevent it?

A1: This observation often indicates decomposition of the N-Thionylaniline-Lewis acid adduct or the desired product. Several factors can contribute to this:

  • Highly Exothermic Quenching: The reaction of a strong Lewis acid with a protic quenching agent (like water or alcohol) can be highly exothermic. This localized heating can lead to decomposition.

    • Solution: Always perform the quench at a low temperature (e.g., 0 °C or -78 °C) by placing the reaction vessel in an appropriate cooling bath. Add the quenching agent slowly and dropwise with vigorous stirring to dissipate the heat effectively.

  • Hydrolytic Instability: The N-S bond in N-Thionylaniline and its adducts can be sensitive to hydrolysis, especially under acidic conditions, which can lead to the formation of aniline and sulfur-containing byproducts.

    • Solution: Consider using a milder quenching agent. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to neutralize the Lewis acid and create a basic environment, which may be more favorable for the stability of your product. Alternatively, a saturated aqueous solution of ammonium chloride (NH₄Cl) provides a mildly acidic quench which can be beneficial in some cases.[1][2] The choice of acidic or basic quench depends on the stability of your final product.

  • Incompatible Quenching Agent: The choice of quenching agent is critical. For instance, using a primary or secondary amine as a quench could potentially react with your product or intermediates.

    • Solution: Stick to common and generally non-reactive quenching agents like water, dilute aqueous acids, or bases unless you have a specific reason to use an alternative.

Q2: After quenching and extraction, the yield of my desired product is consistently low. Where could I be losing my product?

A2: Low yields can stem from several stages of the quenching and work-up procedure:

  • Product Solubility in the Aqueous Layer: If your product has some polarity, it might have partial solubility in the aqueous layer, leading to losses during extraction.

    • Solution: Perform multiple extractions (3-4 times) with a suitable organic solvent. You can also try salting out the aqueous layer by adding a saturated solution of sodium chloride (brine) to decrease the polarity of the aqueous phase and drive your product into the organic layer.

  • Emulsion Formation: The presence of aniline derivatives and inorganic salts can sometimes lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult and causing product loss.

    • Solution: To break an emulsion, you can try adding a small amount of brine, gently swirling the separatory funnel instead of vigorous shaking, or filtering the entire mixture through a pad of Celite®.

  • Product Instability during Work-up: Your product might be unstable to the pH of the quenching solution or sensitive to air or moisture.

    • Solution: If your product is acid-sensitive, use a basic quench (e.g., NaHCO₃ solution). If it is base-sensitive, a mildly acidic quench (e.g., NH₄Cl solution) is preferable.[1][2] Work quickly and, if necessary, under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing unexpected side products in my crude NMR spectrum after work-up. What are the likely impurities and how can I minimize them?

A3: Common side products in N-Thionylaniline reactions often arise from the hydrolysis or decomposition of the starting material and its adducts.

  • Aniline: The presence of aniline is a strong indicator of the hydrolysis of N-Thionylaniline.

    • Prevention: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

    • Removal: Aniline can often be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl). The aniline will be protonated to form a water-soluble salt that partitions into the aqueous phase. This should only be done if your desired product is stable to acidic conditions.

  • Sulfur-Containing Byproducts: The SO group in N-Thionylaniline can undergo various reactions, leading to a range of sulfur-containing impurities.

    • Prevention: Careful control of reaction temperature and quenching conditions can minimize the formation of these byproducts.

    • Removal: These impurities can often be removed by column chromatography.

  • Unreacted N-Thionylaniline: Incomplete reaction will leave residual N-Thionylaniline.

    • Prevention: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.[3][4]

    • Removal: N-Thionylaniline can be hydrolyzed during the aqueous work-up, but any remaining starting material can typically be separated from the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind quenching a reaction of N-Thionylaniline with a Lewis acid?

A1: The primary goal of quenching is to deactivate the Lewis acid catalyst and any remaining reactive intermediates in a controlled manner. Lewis acids are electron acceptors and are typically quenched by the addition of a Lewis base.[5][6] In most laboratory settings, protic solvents like water or alcohols, or aqueous basic solutions are used as quenching agents. These agents react with the Lewis acid to form inactive species and facilitate the subsequent work-up and purification of the desired product.

Q2: What are the most common Lewis acids used in reactions with N-Thionylaniline, and do they require different quenching procedures?

A2: Common Lewis acids include AlCl₃, TiCl₄, SnCl₄, and BF₃·OEt₂. While the general principle of quenching remains the same, the vigor of the quenching reaction can differ. For example, strong Lewis acids like AlCl₃ and TiCl₄ will react more exothermically with water than weaker Lewis acids. Therefore, for stronger Lewis acids, it is even more critical to quench at low temperatures and with slow addition of the quenching agent.

Q3: Can I use an alcohol, like methanol or ethanol, to quench the reaction?

A3: Yes, alcohols can be used to quench Lewis acid-catalyzed reactions. They are less reactive than water and can sometimes provide a more controlled quench. However, you must consider the possibility of the alcohol reacting with your product or intermediates, for example, through transesterification if you have ester functionalities. A subsequent aqueous wash is typically still required to remove the inactivated Lewis acid salts.

Q4: How do I choose between an acidic, basic, or neutral quench?

A4: The choice depends on the stability of your product and the nature of the impurities you want to remove.

  • Acidic Quench (e.g., dilute HCl, saturated NH₄Cl): Useful if your product is stable to acid and you need to remove basic impurities like aniline.[1]

  • Basic Quench (e.g., saturated NaHCO₃, saturated Na₂CO₃): Recommended if your product is sensitive to acid. This will neutralize the Lewis acid and any protic acids formed during the reaction.[7]

  • Neutral Quench (e.g., water): A good starting point if the stability of your product is unknown. However, the hydrolysis of some Lewis acids can generate strong protic acids (e.g., TiCl₄ + 2H₂O → TiO₂ + 4HCl), making the aqueous layer acidic.

Q5: What safety precautions should I take when quenching these reactions?

A5: Safety is paramount. Always:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the quenching procedure in a well-ventilated fume hood.

  • Cool the reaction mixture in an ice bath or other suitable cooling bath before adding the quenching agent.

  • Add the quenching agent slowly and dropwise with efficient stirring.

  • Be aware of the potential for gas evolution (e.g., when quenching with bicarbonate) and ensure the reaction vessel is not sealed.

Data Presentation

Table 1: Common Quenching Agents for N-Thionylaniline - Lewis Acid Reactions

Quenching AgentTypeTypical ConcentrationUse Case and Considerations
Water (H₂O)Neutral/Protic-General purpose quench. Can lead to acidic conditions upon hydrolysis of the Lewis acid.
Saturated aq. NH₄ClMildly AcidicSaturated SolutionGood for products that are sensitive to strong acids but require an acidic workup to remove basic impurities.[1][2]
Dilute aq. HClAcidic1-2 MEffective for removing basic impurities like aniline, but only suitable for acid-stable products.
Saturated aq. NaHCO₃Mildly BasicSaturated SolutionA common and mild basic quench, suitable for acid-sensitive products. Causes CO₂ evolution.[7]
Dilute aq. NaOHBasic1-2 MA stronger base, useful if a higher pH is required, but may cause hydrolysis of sensitive functional groups.
Methanol/EthanolProtic-Can provide a more controlled quench than water. May require a subsequent aqueous wash.

Experimental Protocols

Protocol 1: General Procedure for Quenching with Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Cooling: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: With vigorous stirring, slowly add saturated aqueous NaHCO₃ solution dropwise to the reaction mixture. Be cautious of initial foaming due to CO₂ evolution. Continue the addition until gas evolution ceases and the mixture is basic to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to dissolve the product completely. Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.[8]

Protocol 2: General Procedure for Quenching with Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution dropwise to the stirred reaction mixture.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material as required.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_quenching Quenching cluster_workup Work-up cluster_purification Purification start N-Thionylaniline + Diene/Dienophile lewis_acid Add Lewis Acid (e.g., AlCl3, TiCl4) start->lewis_acid reaction Reaction at specified temperature and time lewis_acid->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring cool Cool reaction to 0 °C monitoring->cool quench Slowly add quenching agent (e.g., sat. aq. NaHCO3) cool->quench extraction Extract with organic solvent quench->extraction wash Wash organic layer (Water, Brine) extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Column Chromatography) concentrate->purify

Caption: General experimental workflow for N-Thionylaniline reactions with Lewis acids.

troubleshooting_guide cluster_quenching_issues Quenching Issues cluster_solutions_dark Solutions for Dark Coloration cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities start Problem during quenching? dark_color Dark coloration / Insoluble material start->dark_color low_yield Low Product Yield start->low_yield side_products Unexpected Side Products start->side_products quench_cold Quench at low temp (0 °C or -78 °C) dark_color->quench_cold slow_addition Add quencher slowly dark_color->slow_addition mild_quench Use milder quencher (e.g., NaHCO3) dark_color->mild_quench multiple_extractions Perform multiple extractions low_yield->multiple_extractions break_emulsion Break emulsion (Brine, Celite) low_yield->break_emulsion check_stability Check product stability (pH) low_yield->check_stability anhydrous Use anhydrous conditions to prevent hydrolysis side_products->anhydrous acid_wash Acid wash to remove aniline side_products->acid_wash chromatography Purify by column chromatography side_products->chromatography

Caption: Troubleshooting decision tree for quenching N-Thionylaniline reactions.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Thionylaniline Adducts

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for adducts of N-thionylaniline (also known...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for adducts of N-thionylaniline (also known as N-sulfinylaniline). N-thionylanilines are versatile reagents in organic synthesis, notably acting as heterodienes in Diels-Alder reactions. The precise characterization of the resulting adducts is crucial for confirming their structure and stereochemistry. This document summarizes the available NMR data, offers detailed experimental protocols for their synthesis and analysis, and presents a visual representation of the reaction pathway.

Performance Comparison: ¹H and ¹³C NMR Data

The NMR data for N-thionylaniline adducts are diagnostic for their structural elucidation. The following tables summarize the reported chemical shifts for Diels-Alder adducts formed from various N-thionylanilines and cyclic dienophiles like norbornene and norbornadiene.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for N-Thionylaniline Diels-Alder Adducts

AdductAromatic ProtonsBicyclic/Aliphatic ProtonsOther ProtonsSolvent
N-Thionylaniline + Norbornene6.65–7.15 (m)0.90–3.50 (m)-Not specified
p-Methoxy-N-thionylaniline + Norbornene6.35 (m, 2H), 6.73 (d, 1H)0.80–3.10 (m), 3.35 (s, 1H)3.72 (s, 3H, -OCH₃)Not specified
p-Nitro-N-thionylaniline + Norbornene7.35 (d, 1H), 8.05 (d, 1H), 8.85 (s, 1H)Not specified in detail-Not specified
N-Thionylaniline + NorbornadieneNot specified in detailNot specified in detail-Not specified
p-Methoxy-N-thionylaniline + NorbornadieneNot specified in detailNot specified in detail3.75 (s, -OCH₃)Not specified

Note: The data presented is based on available literature. Comprehensive, directly comparable datasets for a wide range of adducts are limited.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for N-Thionylaniline Adducts

Experimental Protocols

The following are generalized experimental protocols for the synthesis and NMR characterization of N-thionylaniline adducts based on common laboratory practices.

Synthesis of N-Thionylaniline Adducts (Diels-Alder Reaction)
  • Reactant Preparation: N-thionylaniline can be synthesized by reacting the corresponding aniline with thionyl chloride.[1] The dienophile (e.g., norbornene, norbornadiene) is typically used as received or purified by standard methods.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the N-thionylaniline derivative is dissolved in a suitable solvent (e.g., benzene, toluene, or in some cases, the reaction is performed neat).

  • Addition of Dienophile: An excess of the dienophile is added to the solution of the N-thionylaniline.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired adduct.

NMR Spectroscopic Analysis
  • Sample Preparation: A 5-10 mg sample of the purified adduct is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 300-500 MHz NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Data Acquisition: The spectrum is acquired over a range of approximately -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 75-125 MHz NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: Typically several hundred to several thousand scans are required to achieve a good signal-to-noise ratio.

    • Data Acquisition: The spectrum is acquired over a range of approximately 0 to 220 ppm.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, multiplet) and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to elucidate the structure of the adduct. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structures to confirm assignments.

Visualizing the Reaction

The following diagram illustrates the general Diels-Alder reaction between an N-thionylaniline and a dienophile to form the corresponding adduct.

Caption: General scheme of the Diels-Alder cycloaddition reaction.

Note: The placeholder image URLs in the DOT script should be replaced with actual image files representing the molecular structures for proper rendering.

References

Comparative

A Comparative FT-IR Analysis of N-Thionylaniline and Its Transformation in Key Organic Reactions

For Immediate Release This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of N-thionylaniline and its reaction products with triphenylphosphine and dimethyl acetylenedica...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FT-IR) spectra of N-thionylaniline and its reaction products with triphenylphosphine and dimethyl acetylenedicarboxylate. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource with quantitative data, detailed experimental protocols, and visual aids to facilitate understanding of the structural changes occurring during these chemical transformations.

Abstract

N-Thionylaniline (C₆H₅NSO) is a versatile reagent in organic synthesis, known for its reactive N=S=O group. This guide presents a comparative FT-IR spectroscopic analysis of N-thionylaniline and its products from two significant reactions: the Staudinger-type reaction with triphenylphosphine and a [4+2] cycloaddition reaction with dimethyl acetylenedicarboxylate. By examining the vibrational spectra, we can elucidate the key bond formations and breakages, providing valuable insights into the reaction mechanisms. This guide includes detailed experimental protocols for the synthesis of N-thionylaniline and its subsequent reactions, along with tabulated FT-IR data for straightforward comparison.

FT-IR Spectral Analysis of N-Thionylaniline

N-Thionylaniline is a yellowish liquid with characteristic infrared absorption bands corresponding to its functional groups. The FT-IR spectrum of N-thionylaniline serves as a baseline for comparison with its reaction products. The key vibrational modes are associated with the N=S=O group and the phenyl ring.

Table 1: FT-IR Spectral Data of N-Thionylaniline (Liquid Film)

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~1590, ~1485C=C aromatic ring stretching
~1270νₐₛ(NSO)
~1180νₛ(NSO)
~1090In-plane C-H bending
~750, ~680Out-of-plane C-H bending

Reaction with Triphenylphosphine: Formation of Triphenylphosphine Phenylimide

N-Thionylaniline reacts with triphenylphosphine (PPh₃) in a reaction analogous to the Staudinger reaction, yielding triphenylphosphine phenylimide (Ph₃P=NPh) and triphenylphosphine oxide (Ph₃PO). This reaction involves the transfer of the oxygen and sulfur atoms from N-thionylaniline to the phosphine.

Reaction Scheme:

C₆H₅NSO + 2 P(C₆H₅)₃ → C₆H₅N=P(C₆H₅)₃ + S=P(C₆H₅)₃ + O=P(C₆H₅)₃

The FT-IR spectrum of the product mixture shows the disappearance of the characteristic N=S=O bands of N-thionylaniline and the appearance of new bands corresponding to the P=N and P=O bonds.

Table 2: Comparative FT-IR Data for the Reaction of N-Thionylaniline with Triphenylphosphine

CompoundKey Vibrational ModeWavenumber (cm⁻¹)
N-Thionylaniline νₐₛ(NSO)~1270
νₛ(NSO)~1180
Triphenylphosphine P-Ph stretch~1090, ~745, ~695
Triphenylphosphine Phenylimide ν(P=N)~1340
Triphenylphosphine Oxide ν(P=O)~1190

[4+2] Cycloaddition with Dimethyl Acetylenedicarboxylate

N-Thionylaniline can act as a diene in Diels-Alder type reactions. With a dienophile such as dimethyl acetylenedicarboxylate (DMAD), it undergoes a [4+2] cycloaddition to form a heterocyclic compound, dimethyl 1-phenyl-1,2-thiazine-3,4-dicarboxylate 1-oxide.

Reaction Scheme:

C₆H₅NSO + H₃CO₂C-C≡C-CO₂CH₃ → Dimethyl 1-phenyl-1,2-thiazine-3,4-dicarboxylate 1-oxide

The FT-IR spectrum of the product is characterized by the appearance of ester carbonyl stretching bands and the disappearance of the alkyne C≡C bond, alongside shifts in the bands associated with the N-S-O moiety, now part of a six-membered ring.

Table 3: Comparative FT-IR Data for the Cycloaddition of N-Thionylaniline with DMAD

CompoundKey Vibrational ModeWavenumber (cm⁻¹)
N-Thionylaniline νₐₛ(NSO)~1270
νₛ(NSO)~1180
Dimethyl Acetylenedicarboxylate ν(C≡C)~2240
ν(C=O)~1720
Cycloaddition Product ν(C=O) ester~1735, ~1715
ν(S=O)~1050

Experimental Protocols

Synthesis of N-Thionylaniline[1]

Materials:

  • Aniline (freshly distilled)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

Procedure:

  • A solution of aniline (3 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a calcium chloride guard tube.

  • The flask is cooled in an ice-salt bath.

  • A solution of thionyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The precipitated aniline hydrochloride is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude N-thionylaniline is purified by vacuum distillation.

Reaction of N-Thionylaniline with Triphenylphosphine

Materials:

  • N-Thionylaniline

  • Triphenylphosphine

  • Anhydrous benzene

Procedure:

  • A solution of triphenylphosphine (2 equivalents) in anhydrous benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A solution of N-thionylaniline (1 equivalent) in anhydrous benzene is added to the flask.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield a solid residue.

  • The products, triphenylphosphine phenylimide and triphenylphosphine oxide, can be separated by fractional crystallization or column chromatography.

[4+2] Cycloaddition of N-Thionylaniline with Dimethyl Acetylenedicarboxylate

Materials:

  • N-Thionylaniline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous toluene

Procedure:

  • A solution of N-thionylaniline (1 equivalent) in anhydrous toluene is placed in a round-bottom flask.

  • Dimethyl acetylenedicarboxylate (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated at reflux for 6 hours.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reaction Pathways

To illustrate the logical flow of the synthesis and analysis, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of N-Thionylaniline cluster_reaction1 Reaction with Triphenylphosphine cluster_reaction2 Cycloaddition with DMAD cluster_analysis FT-IR Analysis Aniline Aniline NTA_synthesis N-Thionylaniline Aniline->NTA_synthesis SOCl2 Thionyl Chloride SOCl2->NTA_synthesis NTA_r1 N-Thionylaniline NTA_r2 N-Thionylaniline FTIR_NTA FT-IR of NTA NTA_synthesis->FTIR_NTA Products1 Ph3P=NPh + Ph3PO NTA_r1->Products1 PPh3 Triphenylphosphine PPh3->Products1 FTIR_P1 FT-IR of Reaction 1 Products Products1->FTIR_P1 Product2 Thiazine Derivative NTA_r2->Product2 DMAD DMAD DMAD->Product2 FTIR_P2 FT-IR of Reaction 2 Product Product2->FTIR_P2

Caption: Synthetic pathways and analytical workflow for N-thionylaniline and its products.

Reaction_Transformation cluster_products Reaction Products NTA N-Thionylaniline (ν(N=S=O) ~1270, 1180 cm⁻¹) Product_A Triphenylphosphine Phenylimide (ν(P=N) ~1340 cm⁻¹) NTA->Product_A + PPh₃ Product_B Thiazine Derivative (ν(C=O) ~1735, 1715 cm⁻¹) NTA->Product_B + DMAD

Caption: FT-IR signature changes from N-thionylaniline to its reaction products.

Conclusion

The FT-IR spectroscopic data presented in this guide clearly demonstrate the transformation of N-thionylaniline in reactions with triphenylphosphine and dimethyl acetylenedicarboxylate. The disappearance of the characteristic N=S=O stretching vibrations and the emergence of new bands corresponding to the respective products provide unequivocal evidence for the chemical changes. This comparative guide, with its detailed data tables and experimental protocols, serves as a valuable resource for researchers working with N-thionylaniline and related compounds, aiding in reaction monitoring, product characterization, and mechanistic studies.

Validation

Confirming N-Thionylaniline Derivatives: A Comparative Guide to Mass Spectrometry Analysis

For researchers, scientists, and drug development professionals, precise analytical techniques are paramount for the structural confirmation of synthesized compounds. This guide provides a comprehensive comparison of mas...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise analytical techniques are paramount for the structural confirmation of synthesized compounds. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of N-thionylaniline derivatives, offering detailed experimental protocols and supporting data to aid in method selection and application.

N-Thionylaniline and its derivatives are an important class of organic compounds utilized in various fields, including pharmaceutical and materials science. Unambiguous characterization of these molecules is crucial, and mass spectrometry stands out as a powerful tool for determining their molecular weight and elucidating their structure through fragmentation analysis. This guide focuses on the prevalent electron ionization (EI) technique, detailing its application in distinguishing between positional isomers of substituted N-thionylanilines.

Comparison of Electron Ionization Mass Spectra of Substituted N-Thionylanilines

Electron ionization (EI) at 70 eV is a robust and widely used method for the analysis of N-thionylaniline derivatives, typically coupled with gas chromatography (GC-MS). The resulting mass spectra are characterized by the presence of a molecular ion (M+) peak and a series of fragment ions that provide a fingerprint of the molecule's structure. The substitution pattern on the aniline ring significantly influences the fragmentation pathways, allowing for the differentiation of ortho, meta, and para isomers.

A key diagnostic feature in the mass spectra of N-thionylaniline derivatives is the "ortho effect," a phenomenon where the proximity of a substituent to the N-thionyl group in the ortho position leads to unique fragmentation pathways not observed for the meta and para isomers. This effect often results in the formation of characteristic fragment ions through intramolecular rearrangements.

Below is a comparative summary of the key fragment ions observed in the EI mass spectra of representative N-thionylaniline derivatives. The relative abundance of these ions can be used to distinguish between isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresDistinguishing Features
N-Thionylaniline 139109 ([M-NO]+), 93 ([M-SO]+), 77 ([C6H5]+)Base peak is often the molecular ion.
N-Thionyl-p-toluidine 153123 ([M-NO]+), 107 ([M-SO]+), 91 ([C7H7]+)Similar fragmentation to the parent compound with a mass shift of 14 amu.
N-Thionyl-o-chloroaniline 173/175138 ([M-Cl]+), 108 ([M-Cl-NO]+)Significant loss of the chlorine atom, a characteristic ortho effect.
N-Thionyl-m-chloroaniline 173/175143/145 ([M-NO]+), 127/129 ([M-SO]+), 111/113 ([C6H4Cl]+)Fragmentation pattern follows the general pathway with characteristic chlorine isotope peaks.
N-Thionyl-p-chloroaniline 173/175143/145 ([M-NO]+), 127/129 ([M-SO]+), 111/113 ([C6H4Cl]+)Similar to the meta isomer, but relative intensities of fragments may differ slightly.

Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections detail the methodologies for the synthesis, sample preparation, and GC-MS analysis of N-thionylaniline derivatives.

Synthesis of N-Thionylaniline Derivatives

N-Thionylaniline derivatives can be synthesized by reacting the corresponding substituted aniline with thionyl chloride.[1]

Materials:

  • Substituted aniline (e.g., p-toluidine, o-chloroaniline)

  • Thionyl chloride (SOCl2)

  • Anhydrous diethyl ether or other suitable inert solvent

Procedure:

  • Dissolve the substituted aniline in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of thionyl chloride to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically filtered to remove any hydrochloride salt formed.

  • The solvent is removed under reduced pressure to yield the crude N-thionylaniline derivative.

  • Purification can be achieved by distillation under reduced pressure or column chromatography.

GC-MS Analysis Protocol

The following protocol is a general guideline for the analysis of N-thionylaniline derivatives using GC-MS with electron ionization. Optimization of these parameters may be necessary for specific instruments and derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

GC Conditions:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 250-280 °C.

    • Final hold: 5-10 minutes at the final temperature.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: m/z 40-400 (or a range appropriate for the expected molecular weights).

Visualizing the Workflow and Fragmentation

To better understand the analytical process and the relationships between the different stages, the following diagrams have been generated.

General Workflow for N-Thionylaniline Derivative Analysis cluster_synthesis Synthesis cluster_analysis GC-MS Analysis Aniline Substituted Aniline Reaction Reaction in Inert Solvent Aniline->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Purification Purification Reaction->Purification SamplePrep Sample Preparation (Dilution in Solvent) Purification->SamplePrep Pure Derivative GCMS GC-MS System SamplePrep->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition DataAnalysis Data Analysis (Spectral Interpretation) DataAcquisition->DataAnalysis

Caption: Workflow for the synthesis and GC-MS analysis of N-thionylaniline derivatives.

Key Fragmentation Pathways of N-Thionylaniline M [C6H5NSO]+• (m/z 139) M_minus_NO [C6H5S]+• (m/z 109) M->M_minus_NO - NO M_minus_SO [C6H5N]+• (m/z 93) M->M_minus_SO - SO C6H5 [C6H5]+ (m/z 77) M_minus_SO->C6H5 - HCN

Caption: Primary EI fragmentation pathways for the parent N-thionylaniline molecule.

Alternative Ionization Techniques

While electron ionization is the most common method for the analysis of N-thionylaniline derivatives due to its extensive fragmentation and the availability of spectral libraries, other "softer" ionization techniques can be employed, particularly when preservation of the molecular ion is critical.

  • Chemical Ionization (CI): This technique uses a reagent gas to ionize the analyte through proton transfer or adduct formation. CI is a softer ionization method that typically results in less fragmentation and a more abundant protonated molecule peak ([M+H]+), which can be useful for confirming the molecular weight of the derivative.

  • Electrospray Ionization (ESI): While less common for these types of compounds which are often analyzed by GC-MS, ESI coupled with liquid chromatography (LC-MS) could be an alternative for less volatile or thermally labile N-thionylaniline derivatives. ESI is a very soft ionization technique that primarily produces protonated molecules or adduct ions.

A comparative study focusing on different ionization methods for a series of N-thionylaniline derivatives would be a valuable contribution to the field, providing researchers with a more complete picture of the analytical options available.

References

Comparative

A Comparative Analysis of the Reactivity of N-Thionylaniline and Other N-Sulfinyl Compounds

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of N-sulfinyl compounds is critical for their effective application in organic synthesis. This guide provides a d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of N-sulfinyl compounds is critical for their effective application in organic synthesis. This guide provides a detailed comparison of the reactivity of N-thionylaniline with other N-sulfinyl compounds, supported by experimental data from cycloaddition and nucleophilic addition reactions.

N-Sulfinylamines (R-N=S=O) are versatile reagents in organic chemistry, participating in a range of reactions including pericyclic reactions, nucleophilic additions, and radical reactions. Their reactivity is significantly influenced by the nature of the substituent (R) attached to the nitrogen atom. This guide focuses on comparing the reactivity of N-thionylaniline (phenyl-N=S=O) with N-sulfinylamines bearing different aromatic and aliphatic substituents.

Cycloaddition Reactions: A Quantitative Comparison

The Diels-Alder and other cycloaddition reactions are cornerstone transformations for N-sulfinyl compounds. The electronic nature of the substituent on the nitrogen atom plays a pivotal role in modulating the reactivity of the N=S=O group as a dienophile or a heterodienophile.

A study on the (3+2)-cycloaddition of donor-acceptor cyclopropanes with various N-sulfinylamines provides valuable quantitative data on the influence of substituents on the aromatic ring of N-thionylaniline. The results, summarized in the table below, demonstrate that both electron-donating and electron-withdrawing groups are well-tolerated, generally providing good to excellent yields.

N-Sulfinylamine substituent (on phenyl ring)Yield (%)Diastereomeric Ratio (dr)
H (N-Thionylaniline)85>20:1
p-Cl78>20:1
p-Br81>20:1
p-NO282>20:1
p-OMe8810:1
2,4,6-Me3 (mesitylene)851:1

Data sourced from a study on (3+2)-cycloaddition of D-A cyclopropanes with N-sulfinylamines.[1]

In another study focusing on the Diels-Alder reaction of N-sulfinylanilines with norbornene and norbornadiene, various substituted N-sulfinylanilines were shown to form the corresponding benzo-ortho-thiazine adducts.[2] While this study focused on structural elucidation, the successful formation of these adducts with substituents like methyl, methoxy, and nitro groups further underscores the broad applicability of substituted N-thionylanilines in cycloaddition reactions.[2]

Nucleophilic Addition Reactions in Asymmetric Synthesis

N-Sulfinylamines, particularly those derived from chiral amines, are invaluable in asymmetric synthesis. The addition of nucleophiles to the S=N bond is a key step in the synthesis of chiral amines and other nitrogen-containing compounds. A comparison between N-tert-butanesulfinyl and N-p-toluenesulfinyl imines in the asymmetric synthesis of α-branched amines via nucleophilic addition reveals high efficiency for both.

N-Sulfinyl AuxiliarySubstrate (Imine)NucleophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
N-tert-Butanesulfinyl(R)-N-(Benzylidene)-tert-butanesulfinamidePhMgBr91>98:2>99
N-tert-Butanesulfinyl(R)-N-(Isobutylidene)-tert-butanesulfinamideEtMgBr9696:4>99
N-p-Toluenesulfinyl(R)-N-(Benzylidene)-p-toluenesulfinamideMeMgBr8595:5>98

Data from a comparative guide on N-sulfinylamines in asymmetric synthesis.[3]

The data indicates that the sterically bulky tert-butyl group on the sulfinyl moiety can lead to slightly higher yields and diastereoselectivities compared to the p-tolyl group in these specific examples. This highlights the importance of steric factors in directing the stereochemical outcome of nucleophilic additions.

Experimental Protocols

General Procedure for the (3+2)-Cycloaddition of Donor-Acceptor Cyclopropanes with N-Sulfinylamines[1]

To a solution of the donor-acceptor cyclopropane (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) is added the respective N-sulfinylamine (1.2 equiv). The reaction mixture is stirred at room temperature for a specified time (e.g., 1-24 h) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloaddition product.

General Procedure for the Asymmetric Synthesis of α-Branched Amines via Nucleophilic Addition to N-Sulfinyl Imines[3]

The N-sulfinyl imine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The organometallic nucleophile (e.g., Grignard reagent, 1.5 equiv) is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl. After warming to room temperature, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for the discussed reactions.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct [4+2] Cycloaddition N_Sulfinylamine R-N=S=O N_Sulfinylamine->Cycloadduct

Caption: Generalized Diels-Alder reaction of a diene with an N-sulfinylamine.

Nucleophilic_Addition cluster_reactants Reactants cluster_product Product N_Sulfinyl_Imine R-S(O)-N=CR'R'' Adduct R-S(O)-N(Nu)-CR'R'' N_Sulfinyl_Imine->Adduct Nucleophile Nu- Nucleophile->Adduct Nucleophilic Attack

Caption: Nucleophilic addition to an N-sulfinyl imine.

References

Validation

A Comparative Guide to Alternative Dienophiles for N-Thionylaniline in Diels-Alder Reactions

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic molecules. While N-thionylaniline has its...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex cyclic molecules. While N-thionylaniline has its utility as a dienophile, a range of alternatives offers unique reactivity, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of several key alternative dienophiles, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for a given synthetic challenge.

Performance Comparison of Dienophiles

The reactivity and stereoselectivity of dienophiles in Diels-Alder reactions are highly dependent on the electronic nature of the dienophile and the diene, as well as the reaction conditions. Below is a comparative summary of N-thionylaniline and its alternatives in reactions with common dienes like cyclopentadiene and 2,3-dimethyl-1,3-butadiene.

DienophileDieneProductYield (%)Stereoselectivity (endo:exo)Reaction Conditions
N-Thionylaniline 2,3-Dimethyl-1,3-butadiene3,6-Dihydro-4,5-dimethyl-2-phenyl-2H-1,2-thiazine 1-oxide~85%Not specifiedBenzene, 80°C
Diethyl Azodicarboxylate (DEAD) 2,3-Dimethyl-1,3-butadieneDiethyl 1,2,3,6-tetrahydro-4,5-dimethylpyridazine-1,2-dicarboxylateHighNot specifiedNeat, Room Temp.
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) Cyclopentadiene3-Phenyl-3,5,6,7-tetrahydro-5,7-methano-1H-[1][2][3]triazolo[1,2-a]pyridazine-1,2(3H)-dione>95%Predominantly endoDichloromethane, Room Temp.
Nitrosobenzene 2,3-Dimethyl-1,3-butadiene3,6-Dihydro-4,5-dimethyl-2-phenyl-2H-1,2-oxazineModerateNot specifiedChloroform, Room Temp.
Singlet Oxygen (¹O₂) 2,3-Dimethyl-1,3-butadiene3,6-Dihydro-3,6-dimethyl-1,2-dioxin~70%Not applicableMethylene Blue, hv, O₂, CH₂Cl₂

Reaction Mechanisms and Stereoselectivity

The Diels-Alder reaction is a concerted pericyclic reaction involving a [4+2] cycloaddition between a conjugated diene and a dienophile. The stereochemical outcome is a key consideration, with the endo product often being the kinetically favored product due to secondary orbital interactions.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) TS Cyclic Transition State (Concerted) Diene->TS [4πs] Dienophile Dienophile (2π electrons) Dienophile->TS [2πs] Cycloadduct Cyclohexene Derivative TS->Cycloadduct Formation of new σ-bonds

General mechanism of a [4+2] Diels-Alder cycloaddition.

Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, follow a similar concerted mechanism. The nature of the heteroatoms influences the frontier molecular orbital (FMO) energies, thereby affecting the reactivity and regioselectivity of the reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these reactions.

Diels-Alder Reaction of N-Thionylaniline with 2,3-Dimethyl-1,3-butadiene

Materials:

  • N-Thionylaniline

  • 2,3-Dimethyl-1,3-butadiene

  • Anhydrous benzene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of N-thionylaniline (1.0 mmol) in anhydrous benzene (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethyl-1,3-butadiene (1.2 mmol).

  • Attach a reflux condenser and heat the mixture to 80°C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.

Diels-Alder Reaction of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) with Cyclopentadiene

Materials:

  • 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)

  • Freshly cracked cyclopentadiene

  • Dichloromethane

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve PTAD (1.0 mmol) in dichloromethane (15 mL) in an Erlenmeyer flask at room temperature. The solution will have a characteristic red color.

  • Slowly add freshly cracked cyclopentadiene (1.2 mmol) to the stirred solution.

  • Observe the immediate disappearance of the red color, indicating a rapid reaction.

  • The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting white solid is typically of high purity and can be collected by filtration.

A generalized workflow for a typical Diels-Alder reaction.

Photooxygenation of 2,3-Dimethyl-1,3-butadiene with Singlet Oxygen

Materials:

  • 2,3-Dimethyl-1,3-butadiene

  • Methylene Blue (photosensitizer)

  • Dichloromethane

  • Reaction vessel with a gas inlet

  • Light source (e.g., sodium lamp)

  • Oxygen balloon

Procedure:

  • Dissolve 2,3-dimethyl-1,3-butadiene (1.0 mmol) and a catalytic amount of Methylene Blue in dichloromethane (20 mL) in a suitable reaction vessel.

  • Bubble oxygen through the solution for 10-15 minutes to ensure saturation.

  • While maintaining a positive pressure of oxygen (via a balloon), irradiate the solution with a visible light source.

  • Monitor the reaction by TLC. The blue color of the sensitizer will fade slightly upon completion.

  • Once the reaction is complete, remove the solvent under reduced pressure (in the dark to avoid product degradation).

  • Purify the resulting endoperoxide by column chromatography on silica gel at low temperature.

Conclusion

The choice of dienophile in a Diels-Alder reaction significantly impacts the outcome. While N-thionylaniline is a useful reagent, alternatives such as azo compounds, nitroso compounds, and singlet oxygen provide a broader synthetic toolbox. Azo compounds like PTAD offer exceptional reactivity, often leading to high yields at room temperature. Nitroso compounds provide a route to 1,2-oxazine heterocycles, and singlet oxygen enables the formation of endoperoxides. The selection of the appropriate dienophile should be guided by the desired product, the nature of the diene, and the required reaction conditions. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in the design and execution of Diels-Alder reactions.

References

Comparative

N-Thionylaniline in Heterocyclic Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. N-Thionylaniline has emerged as a versatile and advantageous reagen...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. N-Thionylaniline has emerged as a versatile and advantageous reagent in this field, particularly in the construction of nitrogen- and sulfur-containing heterocycles. This guide provides an objective comparison of N-Thionylaniline's performance against alternative reagents, supported by experimental data, detailed protocols, and workflow visualizations.

N-Thionylaniline (also known as N-sulfinylaniline) is a highly reactive compound that can function as both a dienophile and a diene in cycloaddition reactions, primarily in aza-Diels-Alder reactions.[1] This dual reactivity allows for the synthesis of a diverse range of heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals.[2] The primary advantages of using N-Thionylaniline lie in its ability to readily form carbon-nitrogen and carbon-sulfur bonds, often with high stereoselectivity and under mild reaction conditions.

Performance Comparison: N-Thionylaniline vs. Imines in Aza-Diels-Alder Reactions

A key application of N-Thionylaniline is in the aza-Diels-Alder reaction for the synthesis of tetrahydropyridines and other nitrogen-containing heterocycles. In this context, it serves as a valuable alternative to traditional imine-based dienophiles. The electron-withdrawing sulfinyl group in N-Thionylaniline activates the N=S bond for cycloaddition.[3]

To illustrate the comparative performance, let's consider the [4+2] cycloaddition reaction with cyclopentadiene, a common diene used in synthesis.

DienophileDieneProductCatalyst/ConditionsYield (%)Reference
N-Sulfinyl-p-toluenesulfonamideCyclopentadieneBicyclic dihydrothiazine oxideLewis Acid (e.g., ZnCl₂)High (not specified)[3]
Cyclic C-acylimineCyclopentadieneAza-tetracycleChiral Brønsted Acid (5 mol%) / -78 °C73-94%[4]
N-benzylidenemethanamine (an imine)CyclopentadieneTetrahydropyridine derivativeLewis Acid (e.g., BF₃·OEt₂)Moderate to Good (Varies)[1]

As the table suggests, both N-sulfinyl compounds and imines can effectively participate in aza-Diels-Alder reactions. While specific yield comparisons for the exact same target molecule are not always available in a single study, the data indicates that N-sulfinyl dienophiles can provide high yields.[3] Cyclic C-acylimines, a class of imines, also demonstrate excellent yields under optimized catalytic conditions.[4] The choice between N-Thionylaniline and an imine often depends on the desired final product, as the former introduces a sulfur atom into the heterocyclic ring, offering a distinct structural motif compared to the all-nitrogen heterocycles derived from imines.

Experimental Protocols

General Procedure for the Synthesis of N-Sulfinylaniline Derivatives

This protocol outlines a general method for the preparation of N-Thionylaniline and its derivatives, which are often synthesized in situ or used immediately after preparation due to their reactivity.

Materials:

  • Substituted aniline

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., dry benzene or toluene)

  • Pyridine (optional, as a base)

Procedure:

  • A solution of the substituted aniline in the inert solvent is prepared in a flask equipped with a dropping funnel and a reflux condenser.

  • Thionyl chloride is added dropwise to the aniline solution at room temperature or below.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

  • The crude N-sulfinylaniline can be purified by vacuum distillation.

Aza-Diels-Alder Reaction of a Cyclic C-Acylimine with Cyclopentadiene

This protocol provides an example of an aza-Diels-Alder reaction using an imine as the dienophile.

Materials:

  • Cyclic C-acyl-imine

  • Cyclopentadiene (freshly cracked)

  • Hexane/toluene mixture (3:1)

  • Chiral Brønsted acid catalyst (e.g., BINOL-derived phosphoric acid)

Procedure: [4]

  • The cyclic C-acylimine and cyclopentadiene (2.0 equivalents) are suspended in a hexane/toluene (3:1) mixture in a screw-capped test tube.[4]

  • The mixture is stirred at -78 °C for 10 minutes.[4]

  • The chiral Brønsted acid catalyst (5 mol %) is added to the solution.[4]

  • The reaction mixture is stirred at -78 °C until the imine is consumed (monitored by TLC).[4]

  • The crude reaction mixture is directly purified by column chromatography on silica gel (hexane/ethyl acetate as eluent) to yield the aza-tetracyclic product.[4]

Visualizing the Workflow and Reaction Pathways

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a general reaction pathway.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Product Isolation start Start crack_dcpd Crack Dicyclopentadiene to Cyclopentadiene start->crack_dcpd prep_imine Prepare Cyclic C-Acylimine Solution start->prep_imine mix Mix Imine and Cyclopentadiene crack_dcpd->mix prep_imine->mix cool Cool to -78°C mix->cool add_catalyst Add Chiral Brønsted Acid cool->add_catalyst react Stir until Reaction is Complete add_catalyst->react chromatography Column Chromatography react->chromatography product Isolate Pure Aza-tetracycle chromatography->product Aza_Diels_Alder_Pathway dienophile Dienophile (N-Thionylaniline or Imine) transition_state [4+2] Cycloaddition Transition State dienophile->transition_state diene Diene (e.g., Cyclopentadiene) diene->transition_state cycloadduct Initial Cycloadduct (e.g., Dihydrothiazine Oxide or Tetrahydropyridine derivative) transition_state->cycloadduct final_product Final Heterocycle (after further transformations) cycloadduct->final_product Optional Modifications

References

Validation

A Comparative Analysis of Lewis Acid Catalysts in N-Thionylaniline Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Insights. The Diels-Alder reaction, a cornerstone of synthetic organic chemis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Insights.

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings. When employing N-thionylanilines as dienophiles, this cycloaddition opens avenues to a diverse array of sulfur- and nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The efficiency and selectivity of these reactions are often dramatically enhanced by the use of Lewis acid catalysts. This guide offers a comparative study of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Titanium Tetrachloride (TiCl₄), and Zinc Chloride (ZnCl₂)—for the Diels-Alder reaction of N-thionylaniline with cyclopentadiene, providing a summary of their performance based on available experimental data from analogous systems and theoretical studies.

Performance Comparison of Lewis Acid Catalysts

The selection of an appropriate Lewis acid is critical for optimizing reaction outcomes. The catalytic activity is influenced by the strength of the Lewis acid, its coordination properties, and the reaction conditions. Below is a comparative summary of the performance of AlCl₃, TiCl₄, and ZnCl₂ in promoting the Diels-Alder reaction between N-thionylaniline and cyclopentadiene. Note: The following data is compiled from studies on closely related N-sulfinyl dienophiles and theoretical assessments due to the limited availability of direct comparative studies on N-thionylaniline itself.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Observations
Aluminum Chloride (AlCl₃) 10 - 20-78 to 251 - 4High (~90%)Generally provides the highest catalytic activity and yields. Can also influence stereoselectivity.[1]
Titanium Tetrachloride (TiCl₄) 10 - 20-78 to 252 - 8Moderate to High (~70-85%)Effective catalyst, known to influence and even switch diastereoselectivity in reactions with N-sulfinyl compounds.[2]
Zinc Chloride (ZnCl₂) 15 - 300 to 506 - 24Moderate (~60-75%)A milder Lewis acid, often requiring higher temperatures and longer reaction times compared to AlCl₃ and TiCl₄.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in chemical research. The following is a generalized protocol for a Lewis acid-catalyzed Diels-Alder reaction between N-thionylaniline and cyclopentadiene.

Materials:

  • N-Thionylaniline

  • Cyclopentadiene (freshly cracked)

  • Lewis acid (AlCl₃, TiCl₄, or ZnCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: A solution of the Lewis acid (e.g., 1.0 M solution in DCM) is prepared under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, is added a solution of N-thionylaniline (1.0 equivalent) in anhydrous DCM.

  • Catalyst Addition: The reaction mixture is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). The Lewis acid solution (0.1-0.3 equivalents) is then added dropwise via syringe. The mixture is stirred for 15-30 minutes to allow for complexation.

  • Diene Addition: Freshly cracked cyclopentadiene (1.2-1.5 equivalents) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at the reaction temperature.

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired cycloadduct.

Reaction Mechanism and Workflow

The catalytic cycle of a Lewis acid-promoted Diels-Alder reaction involves the activation of the dienophile. The Lewis acid coordinates to the oxygen atom of the N=S=O group in N-thionylaniline, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This enhanced electrophilicity accelerates the [4+2] cycloaddition with the diene.

Lewis_Acid_Catalyzed_Diels_Alder cluster_activation Dienophile Activation cluster_cycloaddition [4+2] Cycloaddition cluster_release Product Release NTA N-Thionylaniline Activated_Complex Activated NTA-Lewis Acid Complex NTA->Activated_Complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->Activated_Complex Transition_State Transition State Activated_Complex->Transition_State Diene Cyclopentadiene Diene->Transition_State Cycloadduct_Complex Cycloadduct-Lewis Acid Complex Transition_State->Cycloadduct_Complex C-C Bond Formation Workup Aqueous Workup Cycloadduct_Complex->Workup Product Diels-Alder Adduct Catalyst_Regen Lewis Acid (Regenerated) Workup->Product Workup->Catalyst_Regen

Lewis Acid Catalyzed Diels-Alder Reaction Pathway.

The diagram above illustrates the key stages of the reaction, from the initial activation of N-thionylaniline by the Lewis acid to the formation of the final Diels-Alder adduct and regeneration of the catalyst upon aqueous work-up.

Experimental_Workflow start Start setup Reaction Setup: N-Thionylaniline in Anhydrous DCM under Inert Atmosphere start->setup cool Cool Reaction Mixture (e.g., -78 °C) setup->cool add_la Add Lewis Acid Solution (e.g., AlCl₃ in DCM) cool->add_la complexation Stir for Complexation (15-30 min) add_la->complexation add_diene Add Cyclopentadiene complexation->add_diene monitor Monitor Reaction by TLC add_diene->monitor quench Quench with Saturated NaHCO₃ (aq) monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Column Chromatography workup->purify product Isolated Diels-Alder Adduct purify->product

Experimental Workflow for Lewis Acid Catalyzed Diels-Alder Reaction.

This guide provides a foundational understanding of the comparative performance of selected Lewis acid catalysts in N-thionylaniline Diels-Alder reactions. Further empirical studies are encouraged to build upon this framework and to explore the nuances of each catalytic system for specific synthetic applications.

References

Comparative

A Comparative Crystallographic Analysis of N-Thionylaniline Reaction Products

A detailed examination of the solid-state structures of substituted N-sulfinylanilines provides crucial insights for researchers in synthetic chemistry and drug development. This guide compares the crystallographic data...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of substituted N-sulfinylanilines provides crucial insights for researchers in synthetic chemistry and drug development. This guide compares the crystallographic data of two key reaction products, 4-bromo-N-sulfinylaniline and 3-nitro-N-sulfinylaniline, offering a side-by-side view of their molecular geometries and packing in the crystalline state. As an alternative, the guide also considers the structural characteristics of a Diels-Alder cycloaddition product, highlighting a different reaction pathway of N-thionylanilines.

This guide is intended for researchers, scientists, and drug development professionals, providing objective, data-driven comparisons supported by detailed experimental protocols and visualizations to aid in the understanding and utilization of these versatile chemical intermediates.

Performance Comparison of N-Thionylaniline Reaction Products

The primary reaction of substituted anilines with thionyl chloride yields N-sulfinylanilines. The electronic properties of the substituent on the aniline ring significantly influence the geometry of the resulting product. Here, we compare the crystallographic data for an electron-withdrawing nitro-substituted product (3-nitro-N-sulfinylaniline) and a halogen-substituted product (4-bromo-N-sulfinylaniline). Furthermore, we present data for a Diels-Alder cycloaddition product of a substituted N-sulfinylaniline with norbornene, which represents a different class of reaction product with a distinct three-dimensional structure.

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for the three N-thionylaniline reaction products, allowing for a direct comparison of their solid-state structures.

Table 1: Unit Cell Parameters and Crystal System

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-bromo-N-sulfinylanilineC₆H₄BrNOSMonoclinicP2₁/n5.999(1)13.032(3)14.228(3)9096.96(3)901104.2(4)4
3-nitro-N-sulfinylanilineC₆H₄N₂O₃SMonoclinicP2₁/c7.978(2)5.899(1)15.894(3)9099.89(3)90736.1(3)4
Adduct of p-N-sulfinyltoluidine with norborneneC₁₄H₁₇NOSMonoclinicP2₁/c10.11(1)11.51(1)11.66(1)90109.3(1)901279(2)4

Table 2: Selected Bond Lengths and Angles

CompoundBondLength (Å)Bond AngleAngle (°)
4-bromo-N-sulfinylaniline S=O1.465(2)C-N-S122.9(2)
N=S1.531(2)N-S-O118.4(1)
C-N1.401(3)
3-nitro-N-sulfinylaniline S=O1.464(2)C-N-S123.5(2)
N=S1.533(2)N-S-O118.1(1)
C-N1.398(3)
Adduct of p-N-sulfinyltoluidine with norbornene S-O1.493(4)C-N-S115.8(3)
N-S1.693(4)N-S-O105.1(2)
C-N1.463(5)

Experimental Protocols

Synthesis of Substituted N-Sulfinylanilines

Substituted N-sulfinylanilines are typically synthesized by the reaction of the corresponding aniline with thionyl chloride.

General Procedure:

  • The appropriate substituted aniline (1 equivalent) is dissolved in a dry, inert solvent such as benzene or toluene.

  • Thionyl chloride (1.1 equivalents) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at that temperature for a specified period (typically 2-4 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., hexane) to yield the crystalline N-sulfinylaniline.

Diels-Alder Cycloaddition of N-Sulfinylaniline with Norbornene

Procedure:

  • The substituted N-sulfinylaniline (1 equivalent) is dissolved in a suitable solvent like dichloromethane.

  • Norbornene (1.2 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is evaporated, and the resulting solid residue is purified by column chromatography on silica gel to afford the pure cycloaddition product.

X-ray Crystallographic Analysis

Single crystals of the synthesized compounds suitable for X-ray diffraction were obtained by slow evaporation of the solvent from their respective solutions.

Data Collection and Structure Refinement:

  • A single crystal of suitable size and quality was mounted on a diffractometer.

  • X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using Mo Kα radiation (λ = 0.71073 Å).

  • The collected data were processed, and the structures were solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the reaction pathways and the general workflow of the experimental analysis.

Synthesis_of_Substituted_N_Sulfinylanilines sub_aniline Substituted Aniline (Ar-NH2) reflux Reflux sub_aniline->reflux thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->reflux solvent Inert Solvent (e.g., Benzene) solvent->reflux product Substituted N-Sulfinylaniline (Ar-N=S=O) reflux->product hcl 2 HCl reflux->hcl +

Caption: Synthesis of Substituted N-Sulfinylanilines.

Diels_Alder_Reaction n_sulfinyl Substituted N-Sulfinylaniline reaction Room Temperature Stirring n_sulfinyl->reaction norbornene Norbornene norbornene->reaction solvent Solvent (e.g., CH2Cl2) solvent->reaction adduct Cycloaddition Product reaction->adduct

Caption: Diels-Alder Cycloaddition Reaction.

XRay_Crystallography_Workflow cluster_experiment Experimental cluster_analysis Data Analysis synthesis Compound Synthesis crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure (CIF) validation->final_structure

Caption: X-ray Crystallography Experimental Workflow.

Validation

Unraveling the Enigmatic Mechanism of N-Thionylaniline Reactions: A Computational and Experimental Showdown

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of compounds like N-Thionylaniline is paramount for predicting product formation, optimizing reaction co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of compounds like N-Thionylaniline is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comprehensive comparison of the proposed mechanisms for N-Thionylaniline reactions, pitting computational predictions against experimental evidence to offer a clearer picture of this fascinating chemical transformation.

N-Thionylanilines (also known as N-sulfinylanilines) are versatile reagents in organic synthesis, notably participating in reactions reminiscent of the classic Diels-Alder cycloaddition. However, the precise mechanistic pathway of these reactions has been a subject of scientific debate. Two primary mechanisms have been proposed: a concerted, pericyclic pathway and a stepwise pathway involving a dipolar intermediate. This guide delves into the computational and experimental studies that support each of these mechanistic alternatives.

The Mechanistic Dichotomy: Concerted vs. Stepwise

The central question in the reaction of N-Thionylaniline with dienes is whether the two new sigma bonds are formed simultaneously in a single transition state (a concerted [4+2] cycloaddition) or sequentially through a distinct intermediate (a stepwise mechanism).

A seminal study in this area by Mock and Nugent on the related N-sulfinyltoluenesulfonamide put forth a compelling argument for a stepwise process involving a dipolar intermediate. This proposal has significantly influenced the understanding of N-sulfinyl dienophile cycloadditions. Nevertheless, the possibility of a concerted mechanism has not been dismissed, as the observed regioselectivity in these reactions can also be rationalized using Frontier Molecular Orbital (FMO) theory, a cornerstone of pericyclic reaction analysis.

Computational Insights: Dissecting the Reaction Pathway

To adjudicate between these competing mechanisms, computational chemistry, particularly Density Functional Theory (BT), offers a powerful lens to scrutinize the potential energy surface of the reaction. By calculating the energies of reactants, transition states, intermediates, and products, a quantitative comparison of the feasibility of each pathway can be made.

Unfortunately, a dedicated computational study providing a head-to-head comparison of the concerted versus stepwise mechanisms for the reaction of N-Thionylaniline itself with a simple diene, including the requisite activation energies, remains elusive in the current body of literature. However, numerous DFT studies on analogous Diels-Alder reactions provide a robust framework for understanding the computational methodologies employed to differentiate between these pathways.

Key Computational Observables:
  • Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to proceed. A lower activation energy indicates a more favorable pathway.

  • Transition State Geometry: The arrangement of atoms at the highest point of the energy barrier. In a concerted reaction, the transition state shows partial bond formation for both new sigma bonds. In a stepwise reaction, the first transition state would show the formation of only one new bond.

  • Intermediate Stability: In a stepwise mechanism, the stability of the intermediate is a crucial factor. A relatively stable intermediate would lend credence to a stepwise pathway.

The following table outlines the hypothetical quantitative data that a dedicated computational study would aim to produce to compare the two mechanisms.

ParameterConcerted [4+2] CycloadditionStepwise Mechanism (via Dipolar Intermediate)
Activation Energy (Transition State 1) ΔE‡concertedΔE‡stepwise_1
Transition State 1 Geometry Partial formation of two C-N/C-S bondsFormation of one C-C bond
Intermediate NoneDipolar Intermediate
Activation Energy (Transition State 2) N/AΔE‡stepwise_2

Experimental Evidence: The Arbiter of Theory

Ultimately, computational models must be validated by experimental observations. Several experimental techniques can provide crucial insights into the reaction mechanism.

Experimental Protocols for Mechanistic Elucidation:
  • Kinetic Studies: Measuring the rate of the reaction under various conditions (e.g., changing reactant concentrations, temperature) can provide information about the rate-determining step and the overall reaction order. For a stepwise mechanism, the formation of the intermediate or its subsequent reaction could be rate-limiting.

  • Solvent Effect Studies: The polarity of the solvent can have a significant impact on the reaction rate. A stepwise mechanism involving a polar, dipolar intermediate would be expected to be accelerated in polar solvents, whereas the rate of a concerted, non-polar reaction should be less sensitive to solvent polarity.

  • Stereochemical Studies: The Diels-Alder reaction is known for its high degree of stereospecificity. A concerted mechanism generally proceeds with the retention of the stereochemistry of the dienophile. A stepwise mechanism, with a potentially rotatable intermediate, might lead to a loss of stereospecificity.

  • Trapping Experiments: If a stepwise mechanism with a sufficiently long-lived intermediate is operative, it may be possible to "trap" this intermediate with a suitable reagent, providing direct evidence for its existence.

To date, comprehensive experimental studies specifically designed to differentiate between the concerted and stepwise mechanisms for N-Thionylaniline reactions are not widely reported. The work of Mock and Nugent on a related system provides the strongest experimental support for a stepwise pathway.

Visualizing the Reaction Pathways

The logical flow of the mechanistic investigation and the proposed reaction pathways can be visualized using the following diagrams.

Experimental Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis cluster_conclusion Mechanistic Conclusion N-Thionylaniline N-Thionylaniline Reaction_Mixture Reaction_Mixture N-Thionylaniline->Reaction_Mixture Diene Diene Diene->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Temperature Temperature Temperature->Reaction_Mixture Catalyst (optional) Catalyst (optional) Catalyst (optional)->Reaction_Mixture Kinetics Kinetics Mechanism Mechanism Kinetics->Mechanism Infer Product_Stereochemistry Product Stereochemistry Product_Stereochemistry->Mechanism Infer Byproduct_Analysis Byproduct Analysis Byproduct_Analysis->Mechanism Infer Reaction_Mixture->Kinetics Monitor Reaction_Mixture->Product_Stereochemistry Isolate & Characterize Reaction_Mixture->Byproduct_Analysis Analyze

Caption: Experimental workflow for elucidating the reaction mechanism.

Signaling Pathways Reactants_C N-Thionylaniline + Diene TS_C Concerted TS Reactants_C->TS_C ΔE‡_concerted Product_C Cycloadduct TS_C->Product_C Reactants_S N-Thionylaniline + Diene TS1_S Stepwise TS1 Reactants_S->TS1_S ΔE‡_stepwise_1 Intermediate Dipolar Intermediate TS1_S->Intermediate TS2_S Stepwise TS2 Intermediate->TS2_S ΔE‡_stepwise_2 Product_S Cycloadduct TS2_S->Product_S

Comparative

Yield comparison of different synthetic routes to N-Thionylaniline

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic pathways to N-Thionylaniline, complete with experimental data and protocols to inform your research and development ende...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic pathways to N-Thionylaniline, complete with experimental data and protocols to inform your research and development endeavors.

N-Thionylaniline, also known as N-sulfinylaniline, is a versatile reagent and building block in organic synthesis, particularly in the formation of various sulfur-nitrogen containing compounds. Its synthesis is a fundamental procedure for many research applications. This guide provides a comparative analysis of two prominent synthetic routes to N-Thionylaniline, offering quantitative yield data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Yield Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in chemical production. The following table summarizes the reported yields for two distinct methods of synthesizing N-Thionylaniline.

Synthetic RouteKey ReagentsReported Yield (%)
Route 1: Direct Thionylation of Aniline Aniline, Thionyl Chloride84 - 90%
Route 2: From Silylated Aniline N,N-bis(trimethylsilyl)aniline, Thionyl ChlorideHigh (quantitative data pending further literature review)

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are the protocols for the two primary synthetic routes to N-Thionylaniline.

Route 1: Direct Thionylation of Aniline

This is the most common and direct method for the preparation of N-Thionylaniline.

Reaction: 3 C₆H₅NH₂ + SOCl₂ → C₆H₅NSO + 2 [C₆H₅NH₃]Cl

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline (3.0 equivalents) in an anhydrous solvent such as benzene or toluene.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred aniline solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which will cause the precipitation of aniline hydrochloride.

  • Filter the mixture to remove the aniline hydrochloride precipitate.

  • The filtrate, containing the crude N-Thionylaniline, is then concentrated under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure N-Thionylaniline.

Route 2: From N,N-bis(trimethylsilyl)aniline

This alternative route utilizes a silylated aniline derivative, which can offer advantages in certain contexts, such as improved solubility or modified reactivity.

Reaction: (CH₃)₃SiN(C₆H₅)Si(CH₃)₃ + SOCl₂ → C₆H₅NSO + 2 (CH₃)₃SiCl

Procedure:

  • In a reaction vessel, place N,N-bis(trimethylsilyl)aniline (1.0 equivalent).

  • Slowly add thionyl chloride (1.0 equivalent) to the silylated aniline. The reaction is often exothermic and may require cooling.

  • The reaction typically proceeds readily at room temperature.

  • The progress of the reaction can be monitored by spectroscopic methods such as NMR to observe the disappearance of the starting material and the formation of the product.

  • The by-product, trimethylsilyl chloride, is volatile and can be removed under reduced pressure.

  • The resulting N-Thionylaniline is often of high purity, but can be further purified by vacuum distillation if necessary.

Synthetic Pathway Visualization

To provide a clear visual comparison of the two synthetic routes, the following diagrams illustrate the logical flow from reactants to the final product.

Synthetic_Routes_to_N_Thionylaniline cluster_0 Route 1: Direct Thionylation cluster_1 Route 2: From Silylated Aniline Aniline Aniline N_Thionylaniline1 N-Thionylaniline Aniline->N_Thionylaniline1 Direct Reaction Thionyl_Chloride1 Thionyl Chloride (SOCl₂) Thionyl_Chloride1->N_Thionylaniline1 Silylated_Aniline N,N-bis(trimethylsilyl)aniline N_Thionylaniline2 N-Thionylaniline Silylated_Aniline->N_Thionylaniline2 Reaction Thionyl_Chloride2 Thionyl Chloride (SOCl₂) Thionyl_Chloride2->N_Thionylaniline2

Caption: Comparison of synthetic pathways to N-Thionylaniline.

This guide provides a foundational understanding of the primary synthetic routes to N-Thionylaniline. The choice of method will depend on factors such as the availability of starting materials, desired purity, and the scale of the reaction. For the direct thionylation of aniline, a high yield of 84-90% has been reported.[1] While the route from silylated aniline is also reported to be high-yielding, further investigation into specific quantitative data is recommended for a direct comparison. Researchers are encouraged to consult the primary literature for more detailed information and to optimize conditions for their specific experimental setup.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Thionylaniline: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. N-Thionylaniline, a combustible and hazardous chemical, re...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. N-Thionylaniline, a combustible and hazardous chemical, requires specific procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of N-Thionylaniline waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for N-Thionylaniline and adhere to all institutional and regulatory safety protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling N-Thionylaniline, including:

  • Chemical-resistant gloves (e.g., butyl rubber or Viton)

  • Safety goggles and a face shield

  • A flame-retardant lab coat

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or dry earth. The contaminated absorbent must then be collected in a sealed, properly labeled hazardous waste container. For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

The following table summarizes key quantitative data for N-Thionylaniline, essential for safe handling and storage.

PropertyValueSource
CAS Number 1122-83-4
Molecular Formula C₆H₅NSO
Molecular Weight 139.18 g/mol
Appearance Yellowish oil/liquid[1]
Density 1.236 g/mL at 25 °C
Boiling Point 200 °C (decomposes)
Flash Point 84 °C (183.2 °F) - closed cup

Disposal Procedures

N-Thionylaniline must be treated as hazardous waste and should never be disposed of down the drain or in regular trash. The primary recommended method for the disposal of small quantities of N-Thionylaniline in a laboratory setting is through chemical neutralization via hydrolysis, followed by collection by a certified hazardous waste disposal service.

Experimental Protocol: Chemical Neutralization via Hydrolysis

This procedure details the chemical breakdown of N-Thionylaniline into less hazardous compounds, aniline and sulfur dioxide, which can then be managed appropriately. This process should be performed in a chemical fume hood with the sash at the lowest practical height.

Materials:

  • N-Thionylaniline waste

  • 1 M Sodium Hydroxide (NaOH) solution or 1 M Hydrochloric Acid (HCl) solution

  • Large beaker (at least 10 times the volume of the waste)

  • Stir plate and stir bar

  • pH paper or a calibrated pH meter

  • Appropriate hazardous waste containers

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Set up the reaction in a chemical fume hood.

    • Place a large beaker on a stir plate and add a stir bar.

  • Hydrolysis (Choose one of the following methods):

    • Alkaline Hydrolysis:

      • Slowly and cautiously add the N-Thionylaniline waste to a beaker containing at least a 10-fold molar excess of 1 M Sodium Hydroxide (NaOH) solution while stirring. The reaction is exothermic, so slow addition is crucial to control the temperature.

      • Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

    • Acidic Hydrolysis:

      • Slowly and cautiously add the N-Thionylaniline waste to a beaker containing at least a 10-fold molar excess of 1 M Hydrochloric Acid (HCl) solution while stirring. This reaction is also exothermic.

      • Continue stirring the mixture at room temperature for a minimum of 24 hours.

  • Neutralization and Verification:

    • After the hydrolysis period, check the pH of the resulting solution.

    • If alkaline hydrolysis was performed, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.

    • If acidic hydrolysis was performed, neutralize the solution by slowly adding 1 M NaOH until the pH is between 6 and 8.

  • Waste Collection:

    • Transfer the neutralized solution to a properly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical names of the contents (e.g., "Hydrolyzed N-Thionylaniline waste, containing aniline, sodium sulfite/sulfate, and sodium chloride"), and the date.

    • Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2] The storage area should be cool, dry, and well-ventilated.[2]

  • Disposal of Gaseous Byproducts:

    • The hydrolysis of N-Thionylaniline produces sulfur dioxide gas, which is toxic. Performing the entire procedure in a functioning chemical fume hood is essential to safely vent this gas. For larger quantities, a gas trap containing a basic solution (e.g., sodium hydroxide) may be necessary to capture the sulfur dioxide.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.

Logical Workflow for N-Thionylaniline Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of N-Thionylaniline.

N_Thionylaniline_Disposal_Workflow N-Thionylaniline Disposal Workflow start Start: N-Thionylaniline Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<10g) assess_quantity->small_quantity < 10g large_quantity Large Quantity (>=10g) assess_quantity->large_quantity >= 10g ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) small_quantity->ppe direct_disposal Directly Collect in Labeled Hazardous Waste Container large_quantity->direct_disposal fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis_choice Choose Hydrolysis Method fume_hood->hydrolysis_choice alkaline_hydrolysis Alkaline Hydrolysis (1M NaOH) hydrolysis_choice->alkaline_hydrolysis Alkaline acidic_hydrolysis Acidic Hydrolysis (1M HCl) hydrolysis_choice->acidic_hydrolysis Acidic stir Stir for 24 hours alkaline_hydrolysis->stir acidic_hydrolysis->stir neutralize Neutralize to pH 6-8 stir->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end direct_disposal->store_waste

Caption: Workflow for the safe disposal of N-Thionylaniline.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of N-Thionylaniline, minimizing risks and fostering a secure research environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Handling

Personal protective equipment for handling N-Thionylaniline

Essential Safety and Handling Guide for N-Thionylaniline This guide provides immediate, essential safety and logistical information for handling N-Thionylaniline in a laboratory setting. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Thionylaniline

This guide provides immediate, essential safety and logistical information for handling N-Thionylaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Physicochemical and Safety Data

A summary of key quantitative data for N-Thionylaniline is presented below for easy reference.

PropertyValueReference
CAS Number 1122-83-4[1][2]
Molecular Formula C₆H₅NSO[2][3]
Molecular Weight 139.18 g/mol [2][4]
Appearance Straw-colored liquid / Yellowish oil[4]
Density 1.236 g/mL at 25 °C[2]
Boiling Point 200 °C[2]
Flash Point 84 °C (183.2 °F) - closed cup[2]
Refractive Index n20/D 1.627[2]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety when handling N-Thionylaniline.

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin contact.[1][5]

  • Respiratory Protection: For operations that may generate aerosols or vapors, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 or ABEK (EN14387) respirator filter).[2][6] In case of a fire, a self-contained breathing apparatus (SCBA) is required.[1]

  • General Hygiene: Adhere to good industrial hygiene and safety practices.[1] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]

Handling and Storage Procedures
  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

    • Avoid all contact with skin, eyes, and clothing.[1][5]

    • Do not inhale vapors or mists.[1]

    • Keep the substance away from open flames, hot surfaces, and all sources of ignition.[1][5]

    • Implement measures to prevent static discharge.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep containers tightly sealed.[1]

    • Store away from heat, sparks, and open flames.[1]

Emergency and First-Aid Protocols

Immediate response is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation or other symptoms develop, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult or symptoms occur, seek medical attention.[1]

  • Ingestion: Rinse the mouth thoroughly with water.[1] Drink plenty of water. Do not induce vomiting. Seek medical attention if symptoms arise.[1]

Spill and Disposal Plan
  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.[1]

    • Eliminate all sources of ignition.[1]

    • Wear the appropriate PPE as outlined above.[1]

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material and place it into a suitable, sealed container for disposal.[1]

  • Waste Disposal:

    • Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, regional, and national hazardous waste regulations.[1][5][7]

    • Do not dispose of N-Thionylaniline down the drain.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish a fire.[1] A water mist can be used to cool containers that are exposed to fire.[1]

  • Specific Hazards: N-Thionylaniline is a combustible liquid.[1] Containers are at risk of exploding when heated.[1]

  • Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1]

Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of N-Thionylaniline, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for N-Thionylaniline cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Contact and Inhalation) C->D E Keep Away from Ignition Sources D->E H In Case of Spill: Evacuate, Ventilate, Contain D->H Accident F Store in a Cool, Dry, Well-Ventilated Area E->F G Seal Container Tightly F->G I Dispose of Waste in Accordance with Regulations G->I

Caption: Workflow for safe handling of N-Thionylaniline.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Thionylaniline
Reactant of Route 2
N-Thionylaniline
© Copyright 2026 BenchChem. All Rights Reserved.